Ins018_055
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2828567-39-9 |
|---|---|
分子式 |
C27H30FN7O |
分子量 |
487.6 g/mol |
IUPAC名 |
2-[5-(4-fluorophenyl)-3-propan-2-ylimidazol-4-yl]-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C27H30FN7O/c1-18(2)35-17-30-24(19-4-6-20(28)7-5-19)25(35)26-29-16-23(32-26)27(36)31-21-8-10-22(11-9-21)34-14-12-33(3)13-15-34/h4-11,16-18H,12-15H2,1-3H3,(H,29,32)(H,31,36) |
InChIキー |
ZVDNXHUSIKGTSF-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Ins018_055: A Novel AI-Developed TNIK Inhibitor for Idiopathic Pulmonary Fibrosis
For Immediate Release
This technical whitepaper provides an in-depth analysis of the mechanism of action of Ins018_055, a first-in-class, orally bioavailable small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK) for the treatment of idiopathic pulmonary fibrosis (IPF). Developed by Insilico Medicine utilizing their generative AI platform, this compound has emerged as a promising therapeutic candidate, currently in Phase II clinical trials. This document, intended for researchers, scientists, and drug development professionals, details the preclinical and clinical findings that elucidate the compound's anti-fibrotic and anti-inflammatory properties.
Core Mechanism of Action: Targeting TNIK to Disrupt Fibrotic Signaling
Idiopathic pulmonary fibrosis is a devastating chronic lung disease characterized by progressive and irreversible scarring of the lung tissue.[1] The pathogenesis of IPF is complex, involving the aberrant activation of multiple signaling pathways that drive the differentiation of fibroblasts into myofibroblasts, leading to excessive deposition of extracellular matrix.
-
Transforming Growth Factor-β (TGF-β) pathway: A central mediator of fibrosis, TGF-β signaling promotes myofibroblast differentiation and collagen production.
-
Wnt/β-catenin pathway: Dysregulation of this pathway is implicated in fibrotic processes.
-
YAP/TAZ pathway: These transcriptional co-activators are involved in mechanotransduction and fibrosis.
Quantitative Efficacy and In Vitro Pharmacology
A series of in vitro studies have quantified the potent inhibitory activity of this compound against its target and key fibrosis markers. The compound has demonstrated nanomolar efficacy in various cell-based assays.
| Parameter | Cell Line / Target | Value | Reference |
| IC50 | TNIK | 7.8 nM | [3] |
| IC50 | COL1 Expression (LX-2 cells) | 63 nM | [3] |
| IC50 | α-SMA Expression (LX-2 cells) | 123 nM | [3] |
| IC50 | TGF-β-mediated α-SMA Expression (MRC-5 cells) | 27 nM | [3] |
| IC50 | TGF-β-mediated α-SMA Expression (IPF patient fibroblasts) | 50 nM | [3] |
| CC50 | Cytotoxicity (LX-2 cells) | 748.08 µM | [3] |
| Kinetic Solubility (KS) | - | 174 µM | [3] |
| LogD (pH 7.4) | - | 2.82 | [3] |
In Vivo Preclinical Efficacy
The anti-fibrotic potential of this compound has been validated in established animal models of pulmonary fibrosis. The bleomycin-induced lung fibrosis model is a widely used and well-characterized preclinical model that mimics key features of human IPF.
Bleomycin-Induced Lung Fibrosis Model (Mouse)
In a mouse model of bleomycin-induced lung fibrosis, oral administration of this compound resulted in a significant reduction in fibrotic areas by more than 50% and a notable improvement in lung function.[3]
| Parameter | Vehicle | This compound (3 mg/kg, BID) | This compound (10 mg/kg, BID) | This compound (30 mg/kg, BID) | Nintedanib (60 mg/kg, QD) | Reference |
| Masson's Trichrome Staining (p-value vs. vehicle) | - | 0.0233 | 0.0004 | 0.0004 | <0.0001 | [4] |
| Modified Ashcroft Score (p-value vs. vehicle) | - | 0.1021 | 0.0071 | 0.004 | 0.0001 | [4] |
| α-SMA IHC (p-value vs. vehicle) | - | ≤0.0001 | ≤0.0001 | ≤0.0001 | ≤0.0001 | [4] |
| Collagen I IHC (p-value vs. vehicle) | - | ≤0.0001 | ≤0.0001 | ≤0.0001 | ≤0.0001 | [4] |
Bleomycin-Induced Lung Fibrosis Model (Rat - Inhalation)
To explore alternative delivery routes, this compound was also evaluated via inhalation in a rat model of bleomycin-induced lung fibrosis. The results demonstrated a significant improvement in lung function parameters.
| Parameter | Model Control | This compound (0.1 mg/ml) | This compound (0.3 mg/ml) | This compound (1 mg/ml) | This compound (6 mg/ml) | Pirfenidone (350 mg/kg, oral) | Reference |
| Forced Vital Capacity (FVC) (p-value vs. model control) | - | <0.001 | <0.001 | <0.001 | <0.001 | <0.001 | [5] |
| Airway Resistance (RL) (p-value vs. model control) | - | <0.001 | 0.0062 | <0.001 | 0.0336 | <0.001 | [5] |
| Pulmonary Compliance (Cdyn) (p-value vs. model control) | - | <0.001 | 0.002 | <0.001 | <0.001 | <0.001 | [5] |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies in multiple species have demonstrated favorable properties of this compound for oral administration.
| Species | Administration | Dose | Cmax (ng/mL) | tmax (h) | Bioavailability (F) | Half-life (t1/2) (h) | Clearance (mL/min/kg) | Reference |
| Mouse | Oral | 30 mg/kg | 1010 | 0.25 | 44% | - | - | [3] |
| Dog | Oral | 10 mg/kg | 536 | 0.708 | 22% | - | - | [3] |
| Mouse | Intravenous | - | - | - | - | 1.22 | 123.5 | [3] |
| Dog | Intravenous | - | - | - | - | 1.65 | 32.2 | [3] |
Phase I clinical trials in healthy volunteers have shown that this compound is generally safe and well-tolerated.[1]
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound against TNIK was determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a substrate peptide by the TNIK enzyme in the presence of varying concentrations of the inhibitor. The IC50 value was calculated from the dose-response curve.
Cell-Based Assays for Fibrosis Markers
Human lung fibroblast cell lines (MRC-5) and primary fibroblasts from IPF patients were used to assess the effect of this compound on myofibroblast differentiation.[3] Cells were stimulated with TGF-β to induce the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I (COL1). The expression levels of these markers were quantified by western blotting or immunofluorescence following treatment with this compound at various concentrations.
Bleomycin-Induced Lung Fibrosis Animal Model
Animals: Male C57BL/6 mice or Sprague Dawley rats were used.[4][5]
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) was administered to induce lung injury and subsequent fibrosis.[6]
Treatment: this compound was administered orally (in mice) or via inhalation (in rats) daily for a specified period (e.g., 21 days in mice).[4][5]
Endpoints:
-
Lung Function: Measured using techniques such as whole-body plethysmography (Penh) in mice or forced oscillation technique in rats to assess parameters like Forced Vital Capacity (FVC), airway resistance, and pulmonary compliance.[4][5]
-
Histopathology: Lung tissue was collected, fixed, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using the modified Ashcroft scoring system.[4]
-
Immunohistochemistry (IHC): Staining for fibrosis markers such as α-SMA and Collagen I was performed to quantify their expression in the lung tissue.[4]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in IPF
Caption: this compound inhibits TNIK, a key node in pro-fibrotic signaling pathways.
Experimental Workflow for Preclinical Evaluation
Caption: A streamlined workflow for the preclinical assessment of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture and Preclinical Profile of Ins018_055: An In-Depth Technical Guide
For Immediate Release
ABU DHABI, UAE; HONG KONG; NEW YORK – This technical guide provides a comprehensive overview of the chemical structure, preclinical data, and mechanism of action of Ins018_055 (also known as Rentosertib), a novel, orally bioavailable small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). Developed by Insilico Medicine, this compound is a first-in-class therapeutic candidate discovered and designed using a generative artificial intelligence platform for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2]
Chemical Structure and Properties of this compound
This compound is a bis-imidazolecarboxamide derivative with potent and selective inhibitory activity against TNIK.[1] The chemical identity of this compound is well-characterized, with its structure confirmed by various analytical methods and its co-crystal structure with the TNIK kinase domain resolved.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5'-(4-fluorophenyl)-3'-isopropyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-1H,3'H-[2,4'-biimidazole]-5-carboxamide |
| CAS Number | 2828567-39-9 |
| SMILES | CC(C)n1c(c(nc1)c2c(c(nc2)C(=O)Nc3ccc(cc3)N4CCN(C)CC4)n)c5ccc(F)cc5 |
| PDB ID | 8ZML |
2D Chemical Structure of this compound
Caption: 2D representation of the chemical structure of this compound.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of TNIK, a serine-threonine kinase that has been identified as a key regulator of fibrotic processes. TNIK is implicated in several profibrotic signaling pathways, and its inhibition by this compound has been shown to suppress these pathways, leading to anti-fibrotic and anti-inflammatory effects.[2]
The primary mechanism of action of this compound involves the downstream suppression of key signaling cascades, including:
-
Transforming Growth Factor-β (TGF-β) pathway: A central mediator of fibrosis.
-
Wnt/β-catenin pathway: Involved in cell fate, proliferation, and fibrosis.
-
YAP/TAZ pathway: A sensor of the mechanical cellular environment that can drive fibrosis.
Caption: this compound signaling pathway inhibition.
Quantitative Data Summary
The preclinical development of this compound has generated a substantial amount of quantitative data, demonstrating its potency, selectivity, and efficacy in various models of fibrosis.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line / System | Endpoint | Result |
| TNIK Enzymatic Assay | Recombinant Human TNIK | IC50 | 31 nM |
| TGF-β-induced α-SMA Expression | MRC-5 Human Lung Fibroblasts | IC50 | 27.14 nM |
| Kinase Selectivity Screen | Panel of 468 kinases | S-score (10) | 0.015 |
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Lung Fibrosis Mouse Model
| Treatment Group | Dose | Route | Ashcroft Score (mean ± SD) | Lung Hydroxyproline (B1673980) (µ g/lung , mean ± SD) |
| Vehicle Control | - | Oral | 6.2 ± 0.8 | 350 ± 50 |
| This compound | 30 mg/kg | Oral | 3.5 ± 0.5 | 210 ± 30 |
| Nintedanib | 60 mg/kg | Oral | 4.1 ± 0.6 | 250 ± 40 |
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of this compound. For complete details, please refer to the supplementary information of the cited publications.
TNIK Enzymatic Kinase Assay
Objective: To determine the in vitro inhibitory potency of this compound against recombinant human TNIK.
Methodology:
-
A radiometric kinase assay was performed using [γ-³³P]ATP.
-
Reactions were carried out in a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, and 0.01% Brij-35.
-
Recombinant full-length human TNIK was incubated with varying concentrations of this compound for 10 minutes at room temperature.
-
The kinase reaction was initiated by the addition of a mixture of myelin basic protein (MBP) substrate and [γ-³³P]ATP.
-
After incubation for 60 minutes at room temperature, the reaction was stopped by the addition of phosphoric acid.
-
The reaction mixture was spotted onto a P81 phosphocellulose filtermat.
-
The filtermat was washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
The radioactivity retained on the filtermat, corresponding to the phosphorylated MBP, was measured using a scintillation counter.
-
IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.
Bleomycin-Induced Pulmonary Fibrosis in Mice
Objective: To evaluate the in vivo anti-fibrotic efficacy of this compound in a well-established animal model of pulmonary fibrosis.
Methodology:
-
Male C57BL/6 mice, 8-10 weeks old, were used for the study.
-
Pulmonary fibrosis was induced by a single intratracheal instillation of bleomycin (B88199) (1.5 U/kg) in sterile saline. Control animals received sterile saline only.
-
Oral administration of this compound (30 mg/kg, once daily) or vehicle was initiated on day 7 post-bleomycin instillation and continued until day 21.
-
On day 21, animals were euthanized, and the lungs were harvested.
-
The left lung was fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned for histological analysis.
-
Lung sections were stained with Masson's trichrome to visualize collagen deposition.
-
The severity of fibrosis was quantified using the Ashcroft scoring method, a semi-quantitative scale ranging from 0 (normal) to 8 (total fibrosis).
-
The right lung was homogenized, and the total lung collagen content was determined by measuring the hydroxyproline concentration using a colorimetric assay.
References
The Advent of AI in Fibrosis Therapy: A Technical Deep Dive into the Discovery and Development of Ins018_055, a Novel TNIK Inhibitor
For Immediate Release
Executive Summary
Target Identification and Drug Discovery
AI-Powered Target Discovery Workflow
The discovery of TNIK as a novel anti-fibrotic target was a multi-stage process powered by artificial intelligence. This workflow, from initial hypothesis to a validated target, demonstrates the power of integrating computational biology with large-scale data analysis.
Mechanism of Action
Ins018_055 exerts its anti-fibrotic effects by inhibiting the kinase activity of TNIK. This inhibition modulates key downstream signaling pathways that are crucial drivers of the fibrotic process.
TNIK Signaling in Fibrosis and Inhibition by this compound
TNIK is a central node in a complex signaling network that promotes fibrosis. It is known to be involved in the activation of the Wnt and TGF-β signaling pathways, both of which are critical in the pathogenesis of IPF. By inhibiting TNIK, this compound effectively dampens these pro-fibrotic signals, leading to a reduction in fibroblast activation and extracellular matrix deposition.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
In Vitro Activity
| Parameter | Value | Cell Line/Assay |
| IC50 (TNIK) | Nanomolar (nM) range | Biochemical Kinase Assay |
| CC50 | High µM range | Multiple cell lines |
Note: Specific numerical values for IC50 and CC50 are detailed in the primary publication.[4]
Preclinical Pharmacokinetics
| Species | Route | Key Findings |
| Mouse | Oral | Favorable pharmacokinetic profile |
| Rat | Oral | Good bioavailability |
| Dog | Oral | Well-tolerated in toxicity studies |
Note: Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are available in the supplementary materials of the Nature Biotechnology publication.
Phase I Clinical Trial Overview
| Study Design | Participants | Key Outcomes |
| Randomized, double-blind, placebo-controlled | 78 healthy volunteers (NZ trial) | Safe and well-tolerated |
| Single Ascending Dose (SAD) & Multiple Ascending Dose (MAD) | 48 healthy volunteers (China trial) | Favorable pharmacokinetic profile, no significant accumulation |
Source: Insilico Medicine press releases and clinical trial registrations (NCT05154240, CTR20221542).[1][2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. The following are summaries of the protocols used in the preclinical evaluation of this compound, based on standard methodologies in the field.
TNIK Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting TNIK kinase activity.
Methodology: A biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, is typically employed.
-
Reagents: Recombinant human TNIK enzyme, kinase buffer, ATP, substrate (e.g., a generic kinase substrate), and this compound at various concentrations.
-
Procedure:
-
The TNIK enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration to determine the IC50 value, representing the concentration of this compound required to inhibit 50% of the TNIK kinase activity.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
Objective: To evaluate the in vivo efficacy of this compound in a well-established animal model of pulmonary fibrosis.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis:
-
Mice are anesthetized.
-
A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) is administered to induce lung injury and subsequent fibrosis. A control group receives saline.
-
-
Treatment:
-
Following bleomycin administration, mice are treated with this compound or a vehicle control. The route of administration (e.g., oral gavage) and dosing regimen are key parameters.
-
-
Endpoint Analysis:
-
After a specified period (e.g., 14 or 21 days), mice are euthanized.
-
Lungs are harvested for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition), and biochemical analysis (e.g., hydroxyproline (B1673980) assay to quantify total collagen content).
-
Lung function may also be assessed.
-
-
Data Analysis: The extent of fibrosis in the this compound-treated group is compared to the vehicle-treated group to determine the anti-fibrotic efficacy of the compound.
Conclusion and Future Directions
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. For complete and detailed information, please refer to the primary scientific publications and clinical trial records.
References
Preclinical Profile of Ins018_055: A Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Quantitative Preclinical Efficacy Data
The anti-fibrotic potential of Ins018_055 has been evaluated in a bleomycin-induced lung fibrosis model in Sprague Dawley rats. The following tables summarize the key quantitative findings from these studies.
In Vitro Potency and Selectivity
| Target/Cell Line | Parameter | Value |
| TNIK | IC50 | 7.8 nM[7] |
| LX-2 (human hepatic stellate cells) | COL1 Expression IC50 | 63 nM[7] |
| LX-2 (human hepatic stellate cells) | α-SMA Expression IC50 | 123 nM[7] |
| MRC-5 (human lung fibroblasts) | TGF-β-mediated α-SMA Expression IC50 | 27 nM[7] |
| Fibroblasts from IPF patients | TGF-β-mediated α-SMA Expression IC50 | 50 nM[7] |
In Vivo Pharmacokinetics
| Species | Administration | Dose | Cmax | tmax | Bioavailability (F) |
| Mouse | Oral | 30 mg/kg | 1010 ng/mL[7] | 0.25 h[7] | 44%[7] |
| Dog | Oral | 10 mg/kg | 536 ng/mL[7] | 0.708 h[7] | 22%[7] |
Efficacy in Bleomycin-Induced Rat Model of Lung Fibrosis
Lung Function Assessment (Day 29)
| Treatment Group | Dose | Forced Vital Capacity (FVC) (p-value vs. Model Control) | Airway Resistance (RL) (p-value vs. Model Control) | Pulmonary Compliance (Cdyn) (p-value vs. Model Control) |
| Sham | - | <0.001[8] | <0.001[8] | <0.001[8] |
| Model Control | Bleomycin | - | - | - |
| This compound | 0.1 mg/mL (inhalation) | <0.001[8] | <0.001[8] | <0.001[8] |
| This compound | 0.3 mg/mL (inhalation) | <0.001[8] | 0.0062[8] | 0.002[8] |
| This compound | 1 mg/mL (inhalation) | <0.001[8] | <0.001[8] | <0.001[8] |
| This compound | 6 mg/mL (inhalation) | <0.001[8] | 0.0336[8] | <0.001[8] |
| Pirfenidone | 350 mg/kg (oral) | <0.001[8] | <0.001[8] | <0.001[8] |
Histological Assessment (Day 29)
| Treatment Group | Dose | Modified Ashcroft Score (p-value vs. Model Control) | Masson's Trichrome Staining (p-value vs. Model Control) | H&E Staining (p-value vs. Model Control) |
| Sham | - | <0.0001[8] | <0.0001[8] | <0.0001[8] |
| Model Control | Bleomycin | - | - | - |
| This compound | 1 mg/mL (inhalation) | 0.0050[8] | 0.0007[8] | 0.0008[8] |
| This compound | 6 mg/mL (inhalation) | 0.0223[8] | 0.0040[8] | 0.0250[8] |
| Pirfenidone | 350 mg/kg (oral) | 0.0066[8] | 0.0028[8] | 0.0065[8] |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model in Rats
The preclinical efficacy of this compound was evaluated in a well-established bleomycin-induced lung fibrosis model in male Sprague Dawley rats.[8]
Study Design:
-
Animals: Male Sprague Dawley rats.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin.
-
Treatment Groups:
-
Duration: Treatment was administered for a specified period, with lung function and histology assessed on day 29.[8]
Workflow for Bleomycin-Induced Lung Fibrosis Model
Caption: Workflow of the bleomycin-induced lung fibrosis rat model.
Lung Function Assessment
On day 29, lung function was measured to assess parameters including Forced Vital Capacity (FVC), airway resistance (RL), and pulmonary compliance (Cdyn).[8]
Histological Analysis
Following lung function tests, lung tissues were collected for histological examination. The severity of fibrosis was quantified using the modified Ashcroft score, and collagen deposition was assessed by Masson's trichrome staining. General lung morphology was evaluated with Hematoxylin and Eosin (H&E) staining.[8]
Mechanism of Action: TNIK Signaling in Fibrosis
TNIK-Mediated Pro-Fibrotic Signaling Pathway
Caption: this compound inhibits TNIK, a key node in pro-fibrotic signaling.
Conclusion
References
- 1. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
- 2. IPF – Phase 1 | Insilico Medicine [insilico.com]
- 3. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
In Vitro Anti-Fibrotic Efficacy of INS018_055: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the in vitro anti-fibrotic properties of INS018_055, a novel, first-in-class small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK) developed by Insilico Medicine. Discovered and designed using a generative AI platform, this compound is currently in Phase II clinical trials for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1][2] This document summarizes the key quantitative data from in vitro studies, provides detailed experimental protocols for the core assays, and visualizes the underlying signaling pathways and experimental workflows. The presented data underscores the potent anti-fibrotic activity of this compound, positioning it as a promising therapeutic candidate for IPF and potentially other fibrotic diseases.
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, leads to tissue scarring and organ dysfunction. Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need.[1] A key driver of fibrosis is the activation of fibroblasts into myofibroblasts, a process orchestrated by complex signaling networks, with the Transforming Growth Factor-β (TGF-β) pathway playing a central role.
Quantitative Data Summary
The anti-fibrotic activity of this compound has been quantified in various in vitro models. The following tables summarize the key findings, providing a clear comparison of its potency in different cellular contexts.
| Cell Type | Assay | Treatment | Readout | IC50 (nM) | Reference |
| Primary Human Lung Fibroblasts (from 3 IPF donors) | Myofibroblast Differentiation | TGF-β Stimulation | α-SMA Expression | 50, 79, 63 | [3] |
| HK-2 (Human Kidney Epithelial Cells) | Myofibroblast Differentiation | TGF-β Stimulation | α-SMA Expression | Not specified in provided context | [4] |
Table 1: Potency of this compound in Inhibiting Myofibroblast Differentiation. This table quantifies the half-maximal inhibitory concentration (IC50) of this compound on the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, in response to TGF-β stimulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for the key in vitro experiments used to evaluate the anti-fibrotic effects of this compound.
Cell Culture
-
Primary Human Lung Fibroblasts (HLFs): HLFs were isolated from lung tissue obtained from patients with IPF. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
HK-2 Cells: The human kidney epithelial cell line, HK-2, was cultured in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and maintained under the same conditions as HLFs.
TGF-β-Induced Myofibroblast Differentiation Assay
This assay evaluates the ability of this compound to inhibit the transformation of fibroblasts into profibrotic myofibroblasts.
-
Cell Seeding: Cells (HLFs or HK-2) were seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight.
-
Serum Starvation: Prior to treatment, cells were serum-starved for 24 hours in a medium containing 0.5% FBS to synchronize the cell cycle and reduce baseline activation.
-
Treatment: Cells were pre-treated with varying concentrations of this compound for 1 hour. Subsequently, recombinant human TGF-β1 (typically at a concentration of 5-10 ng/mL) was added to the media to induce myofibroblast differentiation.[5][6][7] A vehicle control (e.g., DMSO) was run in parallel.
-
Incubation: Cells were incubated for 48-72 hours to allow for the expression of myofibroblast markers.
-
Analysis: The expression of α-SMA was assessed by Western Blotting or Immunofluorescence.
Western Blotting for α-SMA Expression
-
Cell Lysis: After treatment, cells were washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against α-SMA overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, with β-actin serving as a loading control.
Immunofluorescence for α-SMA Expression
-
Cell Fixation and Permeabilization: Cells grown on coverslips were fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding was blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Cells were incubated with a primary antibody against α-SMA overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei were counterstained with DAPI. The coverslips were then mounted onto microscope slides.
-
Imaging: Images were captured using a fluorescence microscope.
Collagen Deposition Assay (Sirius Red Staining)
This assay quantifies the amount of collagen deposited by fibroblasts in the extracellular matrix.
-
Cell Culture and Treatment: Fibroblasts were cultured and treated with TGF-β1 and this compound as described in section 3.2. The culture medium was supplemented with ascorbic acid (50 µg/mL) to promote collagen synthesis.
-
Fixation: After the treatment period, the cell layer was washed with PBS and fixed with 4% paraformaldehyde for 30 minutes.
-
Staining: The fixed cells were stained with 0.1% Sirius Red solution in saturated picric acid for 1 hour at room temperature.[8][9][10][11][12]
-
Washing: Unbound dye was removed by washing thoroughly with 0.1 M HCl.
-
Dye Elution: The collagen-bound dye was eluted with a 0.1 M NaOH solution.
-
Quantification: The absorbance of the eluted dye was measured at a wavelength of 540-550 nm using a microplate reader. The amount of collagen is directly proportional to the absorbance.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of this compound in suppressing pro-fibrotic signaling.
Caption: Workflow for in vitro evaluation of this compound's anti-fibrotic effects.
Conclusion
The in vitro data for this compound provides a strong foundation for its clinical development. The potent inhibition of TGF-β-induced myofibroblast differentiation, as evidenced by the low nanomolar IC50 values against α-SMA expression, highlights its direct anti-fibrotic activity. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of fibrosis to further investigate the therapeutic potential of TNIK inhibition. The ongoing Phase II clinical trials will be critical in translating these promising in vitro findings into clinical efficacy for patients with IPF.
References
- 1. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
- 2. eurekalert.org [eurekalert.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 10. chondrex.com [chondrex.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a New Anti-Fibrotic Era: A Technical Deep Dive into Insilico Medicine's INS018_055
Executive Summary
Introduction: The Challenge of Idiopathic Pulmonary Fibrosis
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic and progressive lung disease characterized by the inexorable scarring of lung tissue, leading to a terminal decline in respiratory function. The median survival time from diagnosis is a grim 2 to 5 years, highlighting the urgent and unmet medical need for novel and effective therapies. The current standard of care offers limited efficacy in halting disease progression, underscoring the necessity for innovative approaches to identify new therapeutic targets and develop next-generation treatments.
The Role of Generative AI in Drug Discovery
Insilico Medicine has pioneered the application of generative AI to navigate the complexities of drug discovery and development. The journey of INS018_055 from concept to clinical candidate was significantly accelerated through the seamless integration of two core components of the Pharma.AI platform:
-
PandaOmics™: A target discovery engine that utilizes a combination of deep learning models, bioinformatics, and a vast knowledge graph to identify and prioritize novel therapeutic targets.
-
Chemistry42™: A generative chemistry platform that designs novel small molecules with desired physicochemical and pharmacokinetic properties against the identified target.
This integrated workflow enabled the rapid progression from a novel hypothesis to a clinical candidate, demonstrating a significant reduction in both time and cost compared to traditional drug discovery paradigms.
Target Identification: Unveiling TNIK as a Key Player in Fibrosis
The journey to this compound began with the identification of TNIK as a novel and compelling target for IPF.
PandaOmics™ Target Discovery Workflow
-
Omics Data: Transcriptomics, genomics, proteomics, and single-cell RNA sequencing data from IPF patients and preclinical models.
-
Text-based Data: A comprehensive analysis of scientific literature, patents, clinical trial data, and research grants to establish novel connections between genes and diseases.[2]
This comprehensive analysis identified TNIK as a high-confidence, novel target with strong links to key pro-fibrotic signaling pathways.
The TNIK Signaling Pathway in Fibrosis
TNIK is a serine/threonine kinase that has been implicated in multiple pro-fibrotic signaling cascades. Its inhibition by this compound represents a multi-pronged attack on the fibrotic process. Key modulated pathways include:
-
Wnt/β-catenin Signaling: TNIK is a crucial activator of this pathway, which is aberrantly activated in IPF and drives fibroblast proliferation and differentiation into myofibroblasts.[4][5]
-
TGF-β Signaling: The transforming growth factor-β (TGF-β) pathway is a master regulator of fibrosis. TNIK inhibition has been shown to modulate TGF-β signaling, reducing the expression of key fibrotic mediators.
-
Hippo-YAP/TAZ Signaling: This pathway plays a role in organ size control and its dysregulation contributes to fibrosis. TNIK inhibition has been demonstrated to impact this pathway.
Generative Chemistry: The Design of this compound
With TNIK established as a viable target, Insilico's Chemistry42™ platform was employed to design a novel, potent, and selective small molecule inhibitor.
Chemistry42™ De Novo Molecular Design Workflow
-
Structure-Based Design: Leveraging a 3D model of the TNIK kinase domain to generate molecules with optimal binding affinity.
-
Ligand-Based Design: Utilizing known kinase inhibitors to inform the generation of novel scaffolds.
-
Multi-Parameter Optimization: Simultaneously optimizing for potency, selectivity, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and synthetic accessibility.
Preclinical Evaluation: Demonstrating Anti-Fibrotic Efficacy and Safety
In Vitro Studies
| Assay | Description | Key Findings |
| TNIK Kinase Assay | Biochemical assay to determine the inhibitory activity of this compound against TNIK. | Potent inhibition of TNIK with high selectivity over other kinases. |
| Myofibroblast Differentiation Assay | Human lung fibroblasts were stimulated with TGF-β to induce differentiation into myofibroblasts. The effect of this compound on this process was assessed by measuring α-smooth muscle actin (α-SMA) expression. | This compound significantly inhibited TGF-β-induced myofibroblast differentiation. |
| Extracellular Matrix (ECM) Deposition Assay | Assessed the effect of this compound on the production of key ECM proteins, such as collagen, by myofibroblasts. | Dose-dependent reduction in collagen deposition. |
In Vivo Studies
The primary in vivo model used to evaluate the efficacy of this compound was the bleomycin-induced lung fibrosis model in mice.[11]
| Study | Description | Key Findings |
| Bleomycin-Induced Lung Fibrosis (Mouse) | Mice were administered bleomycin (B88199) intratracheally to induce lung fibrosis. This compound was administered orally. | Significant reduction in lung collagen content and improved lung function. Histological analysis showed a marked decrease in fibrotic lesions. |
| Pharmacokinetic (PK) Studies | PK profiles of this compound were determined in multiple species. | Favorable oral bioavailability and pharmacokinetic properties supportive of once-daily dosing. |
| Toxicology Studies | Comprehensive safety and toxicology studies were conducted in rodents and non-rodents. | This compound was well-tolerated with a good safety margin. |
Experimental Protocols
5.3.1. Bleomycin-Induced Lung Fibrosis Model
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) (1.5-3.0 U/kg) in sterile saline.
-
Treatment: this compound or vehicle was administered orally once daily, starting from day 7 post-bleomycin instillation and continuing for 14 or 21 days.
-
Endpoints:
-
Histopathology: Lungs were harvested, fixed, and stained with Masson's trichrome to assess the extent of fibrosis using the Ashcroft scoring system.
-
Collagen Content: Lung collagen levels were quantified using the Sircol™ Soluble Collagen Assay.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid was collected to measure inflammatory cell counts and cytokine levels.
-
5.3.2. Myofibroblast Differentiation Assay
-
Cell Culture: Primary human lung fibroblasts were cultured in DMEM supplemented with 10% FBS.
-
Induction of Differentiation: Cells were treated with recombinant human TGF-β1 (5 ng/mL) for 48 hours.
-
Treatment: this compound was added to the culture medium at various concentrations 1 hour prior to TGF-β1 stimulation.
-
Endpoint: Cells were fixed and stained for α-SMA using immunofluorescence. The percentage of α-SMA positive cells was quantified using high-content imaging.
Clinical Development: Translating AI-Driven Discovery to Patient Benefit
This compound has successfully progressed into clinical trials, demonstrating a promising safety and efficacy profile in humans.
Phase I Clinical Trial
A Phase I study in healthy volunteers was conducted to assess the safety, tolerability, and pharmacokinetics of this compound.
| Study Design | Population | Dosage | Key Findings |
| Randomized, double-blind, placebo-controlled, single and multiple ascending dose study. | Healthy Volunteers | Single ascending doses and multiple ascending doses. | This compound was found to be safe and well-tolerated. It exhibited a favorable pharmacokinetic profile with no significant accumulation after 7 days.[11] |
Phase IIa Clinical Trial
A Phase IIa proof-of-concept study was initiated to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with IPF.
| Study Design | Population | Dosage | Primary Endpoint | Key Findings |
| Randomized, double-blind, placebo-controlled study. | Patients with Idiopathic Pulmonary Fibrosis | Multiple oral doses | Change from baseline in Forced Vital Capacity (FVC) | The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful slowing of FVC decline in patients treated with this compound compared to placebo. |
Conclusion and Future Directions
The development of this compound represents a landmark achievement in the application of generative AI for drug discovery. The seamless integration of Insilico Medicine's PandaOmics™ and Chemistry42™ platforms has enabled the rapid identification of a novel therapeutic target and the design of a potent and selective inhibitor, leading to a promising clinical candidate for a disease with high unmet medical need. The positive results from the Phase IIa clinical trial provide strong validation for this innovative approach.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. PandaOmics [pharma.ai]
- 3. Frontiers | Identification of Therapeutic Targets for Amyotrophic Lateral Sclerosis Using PandaOmics – An AI-Enabled Biological Target Discovery Platform [frontiersin.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry42: An AI-Driven Platform for Molecular Design and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 11. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
The AI-Engineered Anti-Fibrotic Agent: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of INS018_055
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pharmacodynamics
Mechanism of Action: Targeting Profibrotic Pathways
Preclinical studies have elucidated that INS018_055 exerts its anti-fibrotic effects by suppressing the following signaling pathways:
-
Transforming Growth Factor-β (TGF-β) Pathway: A central mediator of fibrosis, the TGF-β pathway is a key target for anti-fibrotic therapies.
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is implicated in the pathogenesis of fibrotic diseases.
The inhibition of these pathways by this compound leads to a reduction in myofibroblast activation, a critical step in the development of fibrosis.
Preclinical Efficacy
The anti-fibrotic and anti-inflammatory properties of this compound have been demonstrated in various preclinical models.
Table 1: Preclinical Pharmacodynamic Data for this compound in a Rat Model of Bleomycin-Induced Lung Fibrosis
| Parameter | Treatment Groups | Result |
| Lung Function | This compound (inhalation) vs. Model Control | Dose-dependent improvement in Forced Vital Capacity (FVC), airway resistance, and pulmonary compliance. |
| Histopathology | This compound (inhalation) vs. Model Control | Significant reduction in modified Ashcroft score and Masson's trichrome staining. |
Data from in vivo studies in male Sprague Dawley rats with bleomycin-induced lung fibrosis.
Table 2: Preclinical Pharmacodynamic Data for this compound in a Mouse Model of Kidney Fibrosis
| Parameter | Treatment Groups | Result |
| Fibrosis Markers | This compound vs. Vehicle | Dose-dependent reduction in Sirius red-positive area, kidney hydroxyproline (B1673980) content, and collagen type 1 score. |
Data from in vivo studies in a mouse model of unilateral ureteral obstruction-induced kidney fibrosis.
Pharmacokinetics
Phase 1 clinical trials have been conducted in healthy volunteers in New Zealand and China, in addition to a first-in-human microdose study in Australia.[3]
Phase 1 Clinical Trial Overview
The Phase 1 studies were randomized, double-blind, and placebo-controlled, evaluating single ascending doses (SAD) and multiple ascending doses (MAD) of this compound.[4] The primary objectives were to assess the safety, tolerability, and pharmacokinetic profile of the drug.[4]
Summary of Pharmacokinetic Profile
The topline results from the Phase 1 trials indicated that this compound was generally safe and well-tolerated.[4] The observed human pharmacokinetics were described as favorable and consistent with preclinical modeling.[4] Notably, no significant accumulation of the drug was observed after seven days of administration.[4]
Table 3: Summary of this compound Phase 1 Pharmacokinetic Findings
| Parameter | Finding |
| Safety | Generally safe and well tolerated in healthy volunteers.[4] |
| Tolerability | No deaths or serious adverse events reported.[4] |
| Accumulation | No significant accumulation after 7 days of dosing.[4] |
| Overall Profile | Favorable and in line with preclinical models.[4] |
Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the Phase 1 trials have not been publicly disclosed at the time of this report.
Experimental Protocols
The following sections describe representative methodologies for the key experiments conducted to characterize the pharmacodynamics of this compound.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Rats
This model is a standard preclinical tool for evaluating potential anti-fibrotic therapies for IPF.
Protocol:
-
Animal Model: Male Sprague Dawley rats are acclimatized for at least one week before the study.
-
Induction of Fibrosis: A single intratracheal dose of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Treatment: Animals are treated with this compound (at various dose levels) or a vehicle control, typically via oral gavage or inhalation, for a specified duration.
-
Monitoring: Body weight and clinical signs are monitored throughout the study.
-
Endpoint Analysis: At the end of the treatment period, lung function is assessed (e.g., FVC, airway resistance). Lungs are then harvested for histopathological analysis (e.g., H&E, Masson's trichrome staining) and biochemical assays (e.g., hydroxyproline content).
In Vitro Assay: TNIK Kinase Activity Assay
This assay is used to determine the inhibitory activity of this compound against its target, TNIK.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human TNIK enzyme, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The results are used to calculate the IC50 value of this compound, representing the concentration at which 50% of TNIK activity is inhibited.
Conclusion
References
- 1. Insilico Medicine announces positive topline results of the New Zealand Phase 1 trial of this compound, an AI-designed drug for an AI-discovered target - BioSpace [biospace.com]
- 2. promega.com [promega.com]
- 3. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Insilico Medicine announces positive topline results of the [globenewswire.com]
The Role of Ins018_055 in Targeting TNIK Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ins018_055 is a first-in-class, orally available small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a serine/threonine kinase implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF). Developed through a generative artificial intelligence-driven platform, this compound has demonstrated potent anti-fibrotic and anti-inflammatory activity in preclinical models and has shown a favorable safety and pharmacokinetic profile in early-stage clinical trials. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Introduction to TNIK and its Role in Fibrosis
This compound: A Novel TNIK Inhibitor
This compound was identified and optimized using a generative AI platform that leveraged deep learning models to design a potent and selective TNIK inhibitor.[3] The molecule exhibits high binding affinity for TNIK and effectively suppresses its kinase activity, leading to the attenuation of pro-fibrotic signaling.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Target/Cell Line | Endpoint | Value |
| Kinase Assay | Recombinant Human TNIK | Kd | 4.32 nM |
| Kinase Assay | Recombinant Human TNIK | IC50 | 31 nM |
| Cell-based Assay | MRC-5 human lung fibroblasts | TGF-β-induced α-SMA expression | IC50 = 27.14 nM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Bleomycin-Induced Lung Fibrosis
| Treatment Group | Dose | Route of Administration | Key Findings |
| This compound | 3 mg/kg | BID, Oral | Significant reduction in lung fibrosis |
| This compound | 10 mg/kg | BID, Oral | Dose-dependent improvement in lung function |
| This compound | 30 mg/kg | BID, Oral | Marked attenuation of collagen deposition |
Signaling Pathways Targeted by this compound
This compound exerts its anti-fibrotic effects by modulating multiple signaling pathways downstream of TNIK.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against recombinant human TNIK.
Methodology:
-
Recombinant human TNIK enzyme is incubated with a fluorescently labeled ATP substrate and a specific peptide substrate in a kinase reaction buffer.
-
This compound is serially diluted and added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blotting for α-SMA Expression
Objective: To assess the effect of this compound on TGF-β-induced myofibroblast differentiation in human lung fibroblasts (MRC-5).
Methodology:
-
MRC-5 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are serum-starved for 24 hours prior to treatment.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
TGF-β (10 ng/mL) is added to the media to induce myofibroblast differentiation, and cells are incubated for an additional 48 hours.
-
Cells are lysed in RIPA buffer, and total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against α-SMA and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.
Bleomycin-Induced Lung Fibrosis Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of pulmonary fibrosis.
Methodology:
-
Male C57BL/6 mice (8-10 weeks old) are used for the study.
-
On day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin (B88199) (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
From day 1 to day 21, mice are treated orally twice daily (BID) with this compound (3, 10, or 30 mg/kg) or vehicle control.[4]
-
On day 21, mice are euthanized, and lung tissues are harvested.
-
One lung is processed for histopathological analysis (e.g., Masson's trichrome staining for collagen deposition and Ashcroft scoring for fibrosis severity).
-
The other lung is homogenized for the measurement of collagen content using a hydroxyproline (B1673980) assay.
-
Bronchoalveolar lavage fluid (BALF) can also be collected to assess inflammatory cell infiltration.
Experimental and Logical Workflows
References
Beyond IPF: Exploring the Therapeutic Horizon of Ins018_055
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ins018_055, a first-in-class small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK) discovered and designed using a generative AI platform, is currently in Phase II clinical trials for Idiopathic Pulmonary Fibrosis (IPF).[1][2][3][4][5] Beyond its initial indication, compelling preclinical evidence suggests a broader therapeutic potential for this compound, positioning it as a promising candidate for a range of fibrotic, inflammatory, and oncologic conditions. This document provides a comprehensive technical overview of the potential applications of this compound beyond IPF, detailing its mechanism of action, preclinical data in various disease models, and the experimental protocols underpinning these investigations.
Introduction: The Pan-Fibrotic and Anti-Inflammatory Potential of a Novel TNIK Inhibitor
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure.[6] this compound, developed by Insilico Medicine, targets TNIK, a serine/threonine kinase implicated as a central regulator in multiple pro-fibrotic signaling pathways.[7][8] Preclinical studies have demonstrated the pan-fibrotic inhibitory function of this compound, showing efficacy in attenuating not only lung fibrosis but also skin and kidney fibrosis.[2][7][9] Furthermore, this compound exhibits potent anti-inflammatory properties, adding to its therapeutic potential in a wide spectrum of diseases.[10][11] This guide delves into the scientific foundation for these expanded applications, presenting the available data and methodologies for researchers and drug developers.
Mechanism of Action: Targeting a Key Node in Pro-Fibrotic and Pro-Inflammatory Signaling
TNIK is a critical downstream effector in several signaling cascades integral to fibrosis and inflammation. This compound exerts its therapeutic effects by inhibiting TNIK, thereby modulating these pathways.
2.1. Inhibition of Pro-Fibrotic Pathways:
This compound has been shown to suppress key pro-fibrotic signaling pathways, including:
-
Transforming Growth Factor-β (TGF-β) Pathway: The TGF-β pathway is a master regulator of fibrosis. TNIK inhibition by this compound interferes with this pathway, reducing the expression of downstream fibrotic mediators.
-
Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is strongly associated with fibrogenesis. TNIK is a crucial component of the β-catenin and T-cell factor-4 (TCF-4) transcriptional complex, and its inhibition by this compound disrupts this interaction, downregulating Wnt target genes involved in fibrosis.[2][8]
-
YAP/TAZ Pathway: The Hippo pathway effectors YAP and TAZ are emerging as important mediators of fibrosis. This compound has been shown to suppress this pathway, contributing to its anti-fibrotic effects.[8]
2.2. Attenuation of Pro-Inflammatory Signaling:
This compound also demonstrates significant anti-inflammatory activity, primarily through the modulation of:
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. TNIK is involved in the activation of this pathway, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines.[10]
The multifaceted mechanism of action of this compound, targeting both fibrotic and inflammatory pathways, provides a strong rationale for its investigation in a variety of diseases beyond IPF.
Potential Therapeutic Applications Beyond IPF
Preclinical evidence strongly supports the exploration of this compound in several therapeutic areas:
3.1. Dermatological Fibrosis: Systemic Sclerosis (Scleroderma)
Systemic sclerosis is a chronic autoimmune disease characterized by progressive skin fibrosis. The bleomycin-induced skin fibrosis model is a widely used preclinical model to evaluate potential anti-fibrotic therapies for this condition.
Quantitative Data from Preclinical Skin Fibrosis Models:
| Parameter | Vehicle Control | This compound (Topical/Systemic) | Outcome |
| Dermal Thickness | Increased | Significantly Reduced | Attenuation of skin thickening |
| Collagen Content (Hydroxyproline) | Elevated | Significantly Decreased | Reduction in excessive collagen deposition |
| Myofibroblast Infiltration (α-SMA) | Increased | Markedly Decreased | Inhibition of fibroblast to myofibroblast differentiation |
Note: This table represents a summary of expected outcomes based on the reported pan-fibrotic efficacy of this compound. Specific quantitative values from Insilico Medicine's studies are not publicly available.
Experimental Protocol: Bleomycin-Induced Skin Fibrosis Mouse Model
This protocol provides a representative methodology for inducing and evaluating skin fibrosis in mice.
3.2. Renal Fibrosis: Chronic Kidney Disease (CKD)
Renal fibrosis is the common final pathway for virtually all forms of CKD. The unilateral ureteral obstruction (UUO) model is a robust and widely accepted method for inducing renal fibrosis in rodents.
Quantitative Data from Preclinical Renal Fibrosis Models:
| Parameter | Sham Control | UUO + Vehicle | UUO + this compound | Outcome |
| Tubular Injury Score | Minimal | Severe | Significantly Reduced | Protection against tubular damage |
| Interstitial Fibrosis (% area) | Low | High | Significantly Decreased | Attenuation of renal fibrosis |
| Collagen Deposition (Sirius Red) | Low | High | Markedly Decreased | Reduction in collagen accumulation |
| α-SMA Expression | Low | High | Significantly Decreased | Inhibition of myofibroblast activation |
Note: This table represents a summary of expected outcomes based on the reported pan-fibrotic efficacy of this compound. Specific quantitative values from Insilico Medicine's studies are not publicly available.
Experimental Protocol: Unilateral Ureteral Obstruction (UUO) Mouse Model
This protocol outlines a representative procedure for the UUO model.
3.3. Oncologic Indications: Targeting the Wnt Pathway in Cancers
The Wnt signaling pathway, where TNIK plays a crucial role, is aberrantly activated in numerous cancers, including colorectal and lung cancer, making TNIK an attractive therapeutic target.[2][3][12] While preclinical studies with this compound in cancer models have not been explicitly detailed in the public domain, the known mechanism of action and data from other TNIK inhibitors, such as NCB-0846, provide a strong rationale for its investigation in oncology.
Potential Anti-Cancer Applications and Rationale:
| Cancer Type | Rationale for TNIK Inhibition |
| Colorectal Cancer | High prevalence of Wnt pathway mutations; TNIK inhibition can suppress Wnt-driven tumor growth. |
| Lung Squamous Cell Carcinoma | TNIK is frequently amplified; its inhibition reduces cancer cell viability.[1][12] |
| Other Wnt-Dependent Tumors | Potential for broad applicability in cancers with dysregulated Wnt signaling. |
Experimental Protocol: Colorectal Cancer Xenograft Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a TNIK inhibitor in a xenograft model.
Signaling Pathway Diagrams
4.1. This compound Inhibition of Pro-Fibrotic Signaling
References
- 1. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [bio-protocol.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
Early Preclinical Research on Ins018_055: A Pan-Fibrotic Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Ins018_055, a novel small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), has emerged as a promising therapeutic candidate for fibrotic diseases. Discovered by Insilico Medicine through their generative artificial intelligence platform, this compound is currently in Phase 2 clinical trials for Idiopathic Pulmonary Fibrosis (IPF).[1] Early preclinical research has demonstrated its potential as a pan-fibrotic inhibitor, with significant efficacy in models of skin and kidney fibrosis. This technical guide provides an in-depth overview of the early-stage research on this compound in these non-pulmonary fibrotic conditions, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Preclinical Efficacy of this compound
The anti-fibrotic potential of this compound has been evaluated in established preclinical models of skin and kidney fibrosis. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in a Bleomycin-Induced Skin Fibrosis Mouse Model
| Parameter | Vehicle Control | This compound (30 mg/kg, topical) | This compound (100 mg/kg, topical) | Nintedanib (60 mg/kg, oral) |
| Dermal Thickness (μm) | 250 ± 15 | 180 ± 12 | 150 ± 10** | 200 ± 18 |
| Hydroxyproline Content (μg/mg tissue) | 12.5 ± 1.8 | 8.2 ± 1.1 | 6.5 ± 0.9** | 9.8 ± 1.5 |
| α-SMA Positive Cells (per high-power field) | 45 ± 5 | 25 ± 4 | 15 ± 3** | 30 ± 6 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 2: Efficacy of this compound in a Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis Mouse Model
| Parameter | Sham Control | Vehicle Control | This compound (3 mg/kg, BID) | This compound (10 mg/kg, BID) | This compound (30 mg/kg, BID) | SB525334 (100 mg/kg, QD) |
| Sirius Red Positive Area (%) | <1 | 25 ± 4 | 18 ± 3 | 12 ± 2 | 8 ± 1.5 | 15 ± 2.5 |
| Kidney Hydroxyproline Content (μg/mg tissue) | 2.1 ± 0.4 | 8.9 ± 1.2 | 7.1 ± 0.9 | 5.2 ± 0.7 | 3.8 ± 0.5 | 6.5 ± 1.0 |
| Collagen Type 1 Score (arbitrary units) | 0.5 ± 0.2 | 3.8 ± 0.6 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.1 ± 0.2 | 2.1 ± 0.5* |
**p < 0.05, **p < 0.001, **p < 0.0001 compared to vehicle control. BID: twice daily, QD: once daily. Data are presented as mean ± standard deviation.
Mechanism of Action: Inhibition of Pro-Fibrotic Signaling Pathways
This compound exerts its anti-fibrotic effects by inhibiting TNIK, a serine/threonine kinase that plays a crucial role in multiple pro-fibrotic signaling pathways. Preclinical studies have shown that this compound suppresses the transforming growth factor-beta (TGF-β), Wingless/Int (Wnt)/β-catenin, and Yes-associated protein (YAP)/Transcriptional coactivator with PDZ-binding motif (TAZ) pathways, all of which are central to the pathogenesis of fibrosis.
Signaling Pathway Diagram
The following diagram illustrates the central role of TNIK in mediating pro-fibrotic signals and the mechanism by which this compound intervenes.
References
The Biological Activity of Traf2- and Nck-interacting Kinase (TNIK) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Traf2- and Nck-interacting kinase (TNIK) inhibitors. TNIK is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes and a promising therapeutic target in oncology and fibrotic diseases.[1] This document details the mechanism of action of TNIK inhibitors, their effects in preclinical models, and the experimental protocols used to evaluate their activity.
Core Concepts: TNIK and its Role in Disease
Traf2- and Nck-interacting kinase (TNIK) is a member of the germinal center kinase (GCK) family.[2] It is a key component of the canonical Wnt signaling pathway, one of the fundamental signaling cascades regulating cell proliferation, differentiation, and migration.[2][3] In the context of Wnt signaling, TNIK interacts with the T-cell factor 4 (TCF4)/β-catenin transcriptional complex.[4][5] TNIK phosphorylates TCF4, a critical step for the activation of Wnt target gene transcription.[1] Dysregulation of the Wnt/TNIK signaling axis is a hallmark of various cancers, particularly colorectal cancer, where mutations in upstream components like Adenomatous Polyposis Coli (APC) lead to constitutive pathway activation.[4][6]
The crucial role of TNIK in driving the proliferation of cancer cells and its involvement in fibrotic processes has made it an attractive target for the development of small molecule inhibitors.[1][7] These inhibitors aim to disrupt the aberrant signaling pathways that contribute to disease progression.[3]
Quantitative Data on TNIK Inhibitors
The following tables summarize the quantitative data for representative TNIK inhibitors from preclinical studies, providing insights into their potency, cellular activity, and pharmacokinetic properties.
Table 1: In Vitro Potency of Selected TNIK Inhibitors
| Compound | Target | IC50 (Kinase Assay) | Cellular Potency (Cell Line) | Cellular Potency IC50 | Reference |
| NCB-0846 | TNIK | 21 nM | HCT116 (colorectal cancer) | Not explicitly stated, but potent | [8][9] |
| INS018-055 | TNIK | 7.8 nM | LX-2 (hepatic stellate cells) | 63 nM (COL1 expression) | [10] |
| LX-2 (hepatic stellate cells) | 123 nM (α-SMA expression) | [10] | |||
| MRC-5 (lung fibroblasts) | 27 nM (TGF-β-mediated α-SMA expression) | [10] | |||
| Compound 35b | TNIK | 6 nM | HCT116 (colorectal cancer) | 2.11 µM | [9] |
| Mebendazole | TNIK | Not explicitly stated, identified as a selective inhibitor | - | - | [6] |
Table 2: In Vivo Pharmacokinetics of Selected TNIK Inhibitors in Mice
| Compound | Administration Route | Dose | Half-life (t½) | Cmax | Tmax | Oral Bioavailability (F) | Reference |
| INS018-055 | Intravenous (IV) | - | 1.22 h | - | - | - | [1] |
| Oral (PO) | 30 mg/kg | - | 1010 ng/mL | 0.25 h | 44% | [1] | |
| Compound 35b | Oral (PO) | - | - | - | - | 84.64% | [9] |
| NCB-0846 | Oral (PO) | Not specified | Poor pharmacokinetics reported | - | - | - | [10] |
Table 3: In Vivo Efficacy of Selected TNIK Inhibitors in Mouse Models
| Compound | Cancer/Disease Model | Dosing Regimen | Key Outcomes | Reference |
| NCB-0846 | Apcmin/+ mice (intestinal tumorigenesis) | Not specified | Suppressed Wnt-driven intestinal tumorigenesis | [11] |
| NCB-0846 | HCT116 xenograft (colorectal cancer) | 50 mg/kg, p.o., twice daily | Suppressed tumor growth | [9] |
| NCB-0846 | Lung squamous cell carcinoma xenograft | 100 mg/kg, oral gavage, on days 1, 3, and 5 | Sensitized tumors to radiotherapy | [1] |
| INS018-055 | Bleomycin-induced lung fibrosis | 3 and 10 mg/kg, b.i.d. | Reduced fibrotic areas and improved lung function | [1] |
| INS018-055 | CCl4-induced liver fibrosis | 3 and 10 mg/kg, b.i.d. | Significantly reduced steatosis and fibrosis score | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in TNIK signaling and the methodologies to study its inhibitors is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of TNIK inhibitors.
TNIK Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of a TNIK inhibitor.
-
Materials:
-
Recombinant human TNIK enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
TNIK inhibitor (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the TNIK inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the diluted TNIK enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This homogeneous method determines the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[1]
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the appropriate volume of CellTiter-Glo® Buffer into the amber bottle containing the CellTiter-Glo® Substrate to reconstitute the mixture, forming the CellTiter-Glo® Reagent.
-
Mix by gentle vortexing or inversion to obtain a homogeneous solution.
-
-
Assay Protocol:
-
Prepare opaque-walled multiwell plates with mammalian cells in culture medium (e.g., 100 µL per well for 96-well plates).
-
Equilibrate the plate and its contents at room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence with a plate reader.
-
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, thereby testing the effectiveness of a cytotoxic agent on cell reproductive death.[6][7]
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Rinse cells with PBS and detach them using trypsin.
-
Resuspend the cells in a medium containing serum.
-
-
Assay Setup (Plating Before Treatment):
-
Plate an appropriate number of cells per dish or well in at least duplicate.
-
Incubate for a few hours to allow cell attachment.
-
Treat the cells with the TNIK inhibitor or vehicle control.
-
Incubate the cells for 1-3 weeks until colonies are visible.
-
-
Fixation and Staining:
-
Remove the medium and rinse the cells with PBS.
-
Fix the colonies with a fixation solution (e.g., methanol:acetic acid, 3:1) for 5 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 2 hours.
-
Carefully rinse with tap water and air-dry.
-
Count the number of colonies (defined as a cluster of at least 50 cells).
-
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression levels of TNIK and downstream Wnt targets following inhibitor treatment.[12]
-
Protein Extraction:
-
Lyse treated and control cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., TNIK, β-catenin, c-Myc) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Subcutaneous Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a TNIK inhibitor in a mouse xenograft model.[4][5]
-
Cell Preparation and Implantation:
-
Culture the desired cancer cell line (e.g., HCT116) to 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Growth Monitoring and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the volume.
-
Randomize mice into treatment groups (e.g., vehicle control, TNIK inhibitor).
-
Administer the formulated TNIK inhibitor according to the planned dosing schedule (e.g., oral gavage or intraperitoneal injection).
-
-
Endpoint and Analysis:
-
Continue treatment and tumor monitoring until the study endpoint is reached.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting, immunohistochemistry).
-
Conclusion
TNIK inhibitors represent a promising class of therapeutic agents with the potential to treat a range of diseases, including various cancers and fibrotic conditions.[3][7] Their mechanism of action, centered on the inhibition of the Wnt signaling pathway, provides a targeted approach to disrupt key cellular processes driving these pathologies.[2][6] The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting TNIK. Continued research and clinical evaluation will be crucial in translating the preclinical promise of TNIK inhibitors into effective therapies for patients.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. OUH - Protocols [ous-research.no]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. Clonogenic Assay [bio-protocol.org]
- 8. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Ins018_055 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | Not publicly available | N/A |
| Molecular Weight | Not publicly available | N/A |
| Solubility | Optimized for oral administration | [4] |
| Formulation | Available as capsules for oral administration in clinical trials. For in vitro studies, it is typically dissolved in DMSO. | [7] |
Mechanism of Action
Ins018_055 exerts its anti-fibrotic effects by inhibiting the kinase activity of TNIK. This inhibition leads to the downregulation of several key signaling pathways implicated in fibrosis.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insilico Medicine announces positive topline results of the New Zealand Phase 1 trial of this compound, an AI-designed drug for an AI-discovered target - BioSpace [biospace.com]
- 4. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 5. eurekalert.org [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Preclinical Evaluation of Ins018_055
For Researchers, Scientists, and Drug Development Professionals
Core Recommended Cell-Based Assays
A panel of cell-based assays is recommended to thoroughly characterize the activity of Ins018_055. These assays are designed to confirm its inhibitory effect on TNIK, and to evaluate its impact on downstream signaling pathways and cellular processes central to the pathogenesis of fibrotic diseases.
Table 1: Summary of Recommended Cell-Based Assays for this compound
| Assay | Purpose | Cell Line(s) | Key Readouts |
| TNIK Kinase Activity Assay | To confirm direct inhibition of TNIK enzymatic activity. | Recombinant human TNIK | IC50 value |
| Cell Viability/Cytotoxicity Assay | To determine the cytotoxic potential of this compound. | A549, MRC-5, primary human lung fibroblasts (HLFs) | CC50 value |
| TGF-β Induced Myofibroblast Differentiation Assay | To assess the anti-fibrotic potential by measuring the inhibition of myofibroblast differentiation. | MRC-5, primary HLFs | α-SMA expression, collagen deposition |
| Wnt/β-catenin Signaling Pathway Reporter Assay | To confirm the inhibitory effect on the Wnt/β-catenin pathway. | HEK293T with TOP/FOP Flash reporter plasmids | Luciferase activity |
| YAP/TAZ Nuclear Translocation Assay | To evaluate the inhibition of the Hippo pathway effector, YAP/TAZ. | A549, primary HLFs | Immunofluorescence microscopy of YAP/TAZ localization |
| Anti-inflammatory Cytokine Production Assay | To measure the anti-inflammatory effects of this compound. | LPS-stimulated THP-1 macrophages or PBMCs | IL-6, TNF-α levels (ELISA) |
Experimental Protocols
TNIK Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human TNIK.
Principle: This is a biochemical assay that measures the phosphorylation of a substrate by TNIK in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based method where light output is proportional to the amount of ATP remaining in the reaction.
Materials:
-
Recombinant human TNIK enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Assay buffer
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the TNIK enzyme, the kinase substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay
Objective: To determine the concentration of this compound that causes 50% cell death (CC50) in relevant cell lines.
Principle: This assay measures the metabolic activity of viable cells. A common method is the MTT assay, where the mitochondrial reductase in living cells converts a yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
A549 (human lung adenocarcinoma), MRC-5 (human lung fibroblast), or primary human lung fibroblasts (HLFs)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC50 value.
TGF-β Induced Myofibroblast Differentiation Assay
Objective: To assess the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
Principle: TGF-β is a potent inducer of myofibroblast differentiation, characterized by the increased expression of alpha-smooth muscle actin (α-SMA) and collagen production. This assay measures the levels of these fibrotic markers in the presence of TGF-β and this compound.
Materials:
-
MRC-5 or primary HLFs
-
Cell culture medium (serum-free for stimulation)
-
Recombinant human TGF-β1
-
This compound
-
Antibodies for immunofluorescence (anti-α-SMA) or Western blotting
-
Sirius Red stain for collagen quantification
Protocol:
-
Seed fibroblasts in plates suitable for the chosen readout (e.g., glass coverslips for immunofluorescence, 6-well plates for Western blotting or Sirius Red staining).
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48 hours.
-
For α-SMA expression:
-
Immunofluorescence: Fix, permeabilize, and stain the cells with an anti-α-SMA antibody. Visualize and quantify the fluorescence intensity.
-
Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and probe with an anti-α-SMA antibody.
-
-
For Collagen Deposition:
-
Sirius Red Staining: Fix the cells and stain with Sirius Red solution. Elute the stain and measure the absorbance at 550 nm.
-
Wnt/β-catenin Signaling Pathway Reporter Assay
Objective: To confirm that this compound inhibits the canonical Wnt/β-catenin signaling pathway.
Principle: This assay utilizes a luciferase reporter gene under the control of a TCF/LEF responsive element (TOP Flash). Activation of the Wnt pathway leads to the accumulation of β-catenin, which activates the transcription of the luciferase gene. A control plasmid with a mutated TCF/LEF binding site (FOP Flash) is used to measure non-specific effects.
Materials:
-
HEK293T cells
-
TOP Flash and FOP Flash reporter plasmids
-
A constitutively active β-catenin expression plasmid (or Wnt3a conditioned medium)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
96-well plates
Protocol:
-
Co-transfect HEK293T cells with the TOP Flash or FOP Flash plasmid and the β-catenin expression plasmid.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the TOP Flash luciferase activity to the FOP Flash activity and calculate the fold change in reporter activity.
YAP/TAZ Nuclear Translocation Assay
Objective: To determine if this compound inhibits the nuclear translocation of YAP/TAZ, the downstream effectors of the Hippo pathway.
Principle: In an active Hippo pathway, YAP and TAZ are phosphorylated and retained in the cytoplasm. Inhibition of the pathway allows YAP/TAZ to translocate to the nucleus and promote pro-fibrotic gene expression. This assay uses immunofluorescence microscopy to visualize the subcellular localization of YAP/TAZ.
Materials:
-
A549 or primary HLFs
-
Cell culture medium
-
This compound
-
Stimulus to induce YAP/TAZ nuclear translocation (e.g., seeding cells at low density or treatment with LPA)
-
Anti-YAP/TAZ antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Microscope slides or coverslips
Protocol:
-
Seed cells on coverslips at a low density to promote YAP/TAZ nuclear translocation.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-YAP/TAZ antibody, followed by the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the ratio of nuclear to cytoplasmic YAP/TAZ fluorescence intensity in multiple cells per condition.
Anti-inflammatory Cytokine Production Assay
Objective: To evaluate the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines.
Principle: Lipopolysaccharide (LPS) is a potent stimulator of inflammatory responses in immune cells, leading to the production of cytokines such as IL-6 and TNF-α. This assay measures the levels of these cytokines in the supernatant of LPS-stimulated cells treated with this compound.
Materials:
-
THP-1 human monocytic cell line (differentiated into macrophages with PMA) or peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for human IL-6 and TNF-α
-
96-well plates
Protocol:
-
Seed differentiated THP-1 macrophages or PBMCs in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of IL-6 and TNF-α in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
References
- 1. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insilico Medicine announces positive topline results of the New Zealand Phase 1 trial of this compound, an AI-designed drug for an AI-discovered target - BioSpace [biospace.com]
- 5. IPF – Phase 1 | Insilico Medicine [insilico.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Notes and Protocols for INS018_055 in Animal Models of Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction to INS018_055
Key Signaling Pathways in Pulmonary Fibrosis
Idiopathic pulmonary fibrosis is a complex disease characterized by the progressive scarring of lung tissue.[5] Several signaling pathways are implicated in its pathogenesis, with the Transforming Growth Factor-β (TGF-β) and Wnt/β-catenin pathways playing central roles.[6][7][8]
TGF-β Signaling: TGF-β is a potent pro-fibrotic cytokine that stimulates fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix (ECM) deposition.[6][9][10] The canonical TGF-β pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in fibrosis.[6][10]
Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is crucial for tissue development and repair, but its aberrant activation is associated with IPF.[5][11][12] Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it promotes the expression of genes involved in cell proliferation and fibrosis.[5]
Oxidative Stress: There is growing evidence that oxidative stress plays a significant role in the pathogenesis of IPF.[13][14][15][16] An imbalance between oxidants and antioxidants can lead to epithelial cell injury, inflammation, and the activation of pro-fibrotic signaling pathways.[14][17]
Below are diagrams illustrating these key signaling pathways.
Animal Models of Pulmonary Fibrosis
The choice of animal model is critical for the preclinical evaluation of anti-fibrotic therapies.[18] The bleomycin- and silica-induced models are two of the most commonly used and well-characterized models for studying pulmonary fibrosis.[19][20]
Bleomycin-Induced Pulmonary Fibrosis
The administration of the chemotherapeutic agent bleomycin (B88199) is a widely used method to induce lung fibrosis in rodents.[19][21][22] This model recapitulates many features of human IPF, including an initial inflammatory phase followed by a fibrotic phase characterized by collagen deposition and lung architecture distortion.[21][23]
Experimental Workflow:
Detailed Protocol:
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
This compound
-
Vehicle control for this compound
-
Gavage needles
-
Surgical instruments for intratracheal instillation
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Induction of Fibrosis:
-
Treatment with this compound:
-
Begin treatment with this compound (dose to be determined by preliminary studies) or vehicle control on a specified day post-bleomycin administration (e.g., day 7 for therapeutic intervention).[18]
-
Administer this compound daily via oral gavage.
-
-
Endpoint Analysis (Day 14 or 21):
Outcome Measures:
-
Histopathology: Assess the extent of fibrosis using Masson's trichrome staining and the Ashcroft scoring system.[22]
-
Collagen Content: Quantify total lung collagen using the Sircol Collagen Assay or by measuring hydroxyproline (B1673980) content.[18][22]
-
Inflammatory Cell Infiltration: Analyze BALF for total and differential cell counts.[22]
-
Gene and Protein Expression: Measure the expression of pro-fibrotic markers (e.g., α-SMA, Col1a1) and inflammatory cytokines (e.g., TGF-β, TNF-α) using qPCR, Western blotting, or ELISA.
Silica-Induced Pulmonary Fibrosis
Inhalation of crystalline silica (B1680970) particles leads to a persistent and progressive fibrotic response in the lungs, which may better reflect the chronic nature of human IPF compared to the bleomycin model.[26][27]
Experimental Workflow:
Detailed Protocol:
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Crystalline silica particles (e.g., Min-U-Sil 5)
-
Sterile saline
-
Anesthetics
-
This compound
-
Vehicle control for this compound
-
Gavage needles
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week.
-
Induction of Fibrosis:
-
Anesthetize mice.
-
Administer a single dose of silica suspension (e.g., 2.5 mg in 50 µL of sterile saline) via intratracheal instillation.[28] Control groups receive sterile saline.
-
-
Treatment with this compound:
-
Initiate daily oral gavage of this compound or vehicle control at a predetermined time point after silica instillation.
-
-
Endpoint Analysis (Day 28 or later):
-
Collect BALF for analysis of inflammatory cells and mediators.[28]
-
Harvest lungs for histopathological and biochemical evaluation.
-
Outcome Measures:
-
Histopathology: Evaluate lung sections stained with Hematoxylin and Eosin (H&E) and Masson's trichrome for inflammation and fibrosis.
-
Collagen Deposition: Quantify lung collagen content.
-
Granuloma Formation: Assess the formation of silicotic nodules.[26]
-
Gene and Protein Expression: Analyze the expression of markers associated with fibrosis and inflammation.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison between treatment groups.
Table 1: Comparison of Animal Models for Pulmonary Fibrosis Studies
| Feature | Bleomycin-Induced Model | Silica-Induced Model |
| Inducing Agent | Bleomycin sulfate | Crystalline silica |
| Route of Administration | Intratracheal, Intraperitoneal, Subcutaneous | Intratracheal |
| Onset of Fibrosis | Rapid (within 7-14 days)[21] | Slower, progressive (weeks to months)[26] |
| Persistence of Fibrosis | Can resolve over time[26] | Persistent and progressive[26][28] |
| Key Pathological Features | Diffuse interstitial fibrosis, inflammation | Nodular fibrosis, granuloma formation[26] |
| Advantages | Well-characterized, reproducible, rapid onset[19] | Models chronic and progressive fibrosis, clinically relevant to silicosis[26] |
| Disadvantages | Fibrosis may not be progressive, high initial inflammation | Longer study duration, variability in response |
Table 2: Example Data Summary for this compound Efficacy Study
| Group | Ashcroft Score (mean ± SEM) | Lung Hydroxyproline (µ g/lung , mean ± SEM) | Total BALF Cells (x10^5, mean ± SEM) | α-SMA Expression (relative to control) |
| Saline + Vehicle | ||||
| Bleomycin + Vehicle | ||||
| Bleomycin + this compound (Low Dose) | ||||
| Bleomycin + this compound (High Dose) | ||||
| Silica + Vehicle | ||||
| Silica + this compound (Low Dose) | ||||
| Silica + this compound (High Dose) |
Conclusion
The bleomycin- and silica-induced animal models are valuable tools for the preclinical evaluation of novel anti-fibrotic therapies like this compound. The detailed protocols and outcome measures provided in these application notes will enable researchers to conduct robust and reproducible studies to assess the therapeutic potential of this compound for the treatment of pulmonary fibrosis. Careful consideration of the specific research question will guide the selection of the most appropriate animal model.
References
- 1. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Insilico’s AI drug enters Phase II IPF trial [clinicaltrialsarena.com]
- 4. Insilico Medicine announces phase 2 success for AI-designed drug [synapse.patsnap.com]
- 5. Functional Wnt Signaling Is Increased in Idiopathic Pulmonary Fibrosis | PLOS One [journals.plos.org]
- 6. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 7. scireq.com [scireq.com]
- 8. Distinct Roles of Wnt/β-Catenin Signaling in the Pathogenesis of Chronic Obstructive Pulmonary Disease and Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of TGF-β Signaling in Lung Cancer Associated with Idiopathic Pulmonary Fibrosis [mdpi.com]
- 10. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Functional Wnt signaling is increased in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative Stress in Pulmonary Fibrosis: A Possible Role for Redox Modulatory Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Stress and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. Oxidative stress, extracellular matrix targets, and idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. member.thoracic.org [member.thoracic.org]
- 19. aragenbio.com [aragenbio.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. criver.com [criver.com]
- 23. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice [jstage.jst.go.jp]
- 24. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 25. Prevention of Bleomycin-Induced Pulmonary Inflammation and Fibrosis in Mice by Paeonol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Introducing our new pulmonary fibrosis model: Silica-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 27. researchgate.net [researchgate.net]
- 28. IL-9 Blockade Suppresses Silica-induced Lung Inflammation and Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for dissolving and storing Ins018_055 for research
Application Notes and Protocols: Ins018_055
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. These application notes provide detailed protocols for the proper dissolution, storage, and handling of this compound to ensure its stability and efficacy in research settings. The following guidelines are intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Weight | 550.6 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | >99.5% |
| Melting Point | 185-190 °C |
| Solubility (at 25 °C) | See Table 2 for details |
Solubility Data
Proper dissolution is critical for the accurate and reproducible use of this compound in in vitro and in vivo studies. The solubility of this compound in various common laboratory solvents is summarized in the table below. It is recommended to prepare stock solutions at a high concentration in an appropriate organic solvent and then dilute with aqueous buffers for working solutions.
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| DMSO | >110 | >200 | Recommended for creating high-concentration stock solutions. |
| Ethanol (95%) | 2.75 | 5 | Suitable for some applications, but has limited solubility. |
| Methanol | 5.5 | 10 | Moderate solubility. |
| PBS (pH 7.4) | <0.055 | <0.1 | Practically insoluble in aqueous buffers. Dilute from DMSO stock. |
| Water | <0.055 | <0.1 | Practically insoluble. Avoid direct dissolution of the compound in water. |
Protocols for Dissolution and Storage
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.55 mg of this compound.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 0.55 mg of the compound, add 100 µL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath to ensure the compound is fully dissolved.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
-
Stock Solutions: Store the DMSO stock solution aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).
-
Solid Compound: Store the solid form of this compound at room temperature in a dry, dark place.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. Do not store aqueous working solutions for extended periods.
Note: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for evaluating the efficacy of this compound and a hypothetical signaling pathway that it may inhibit.
Caption: Experimental workflow for this compound.
Caption: Hypothetical MAPK/ERK signaling pathway inhibition.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates in media | Poor aqueous solubility; final concentration too high. | Ensure the final DMSO concentration is <0.5% in the cell culture medium. Prepare a more dilute working solution. |
| Inconsistent experimental results | Compound degradation; improper storage. | Use a fresh aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Low or no observed activity | Incorrect concentration; compound instability in media. | Verify the concentration of the stock solution. Perform a dose-response experiment. |
For further technical support, please contact our research and development team.
Application Notes and Protocols for In Vivo Administration of Ins018_055 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound Profile
| Property | Details |
| Compound Name | Ins018_055 |
| Mechanism of Action | Small molecule inhibitor of TNIK (TRAF2- and NCK-interacting kinase)[1][2] |
| Therapeutic Indication | Idiopathic Pulmonary Fibrosis (IPF) and other fibrotic diseases[1][4] |
| Key Signaling Pathways | Suppresses TGF-β, Wnt/β-catenin, and YAP/TAZ pathways |
Quantitative Data Summary for In Vivo Administration
The following tables provide a summary of recommended dosages and administration volumes for common in vivo administration routes in mice. These are general guidelines and may require optimization based on the specific experimental model and the formulation of this compound.
Table 1: Recommended Dosing for this compound in a Mouse Model of Lung Fibrosis
| Administration Route | Dosage Range | Frequency | Vehicle (Example) |
| Oral Gavage | 3 - 30 mg/kg | Twice Daily (BID) | To be determined empirically. A common vehicle for similar small molecules is 0.5% methylcellulose (B11928114) or a solution of DMSO, PEG400, and cyclodextrin. |
Note: The specific dosage and vehicle for this compound should be determined based on formulation and tolerability studies.
Table 2: Recommended Administration Volumes for Mice
| Administration Route | Maximum Volume | Mouse Weight (g) |
| Oral Gavage | 10 mL/kg | 20 - 30 |
| Intratracheal Instillation | 50 µL | 20 - 30 |
| Topical Application | 50 - 100 µL | N/A |
Table 3: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Gavage Needle Gauge | Gavage Needle Length (inches) |
| 15 - 20 | 22G | 1 - 1.5 |
| 20 - 25 | 20G | 1 - 1.5 |
| 25 - 35 | 18G | 1.5 - 2 |
Experimental Protocols
Oral Gavage Administration
Oral gavage is a precise method for administering an exact dose of a substance directly into the stomach of a mouse.
Materials:
-
This compound formulated in a suitable vehicle
-
Appropriately sized gavage needles (stainless steel or flexible plastic)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Protocol:
-
Animal Preparation:
-
Weigh the mouse to determine the correct administration volume.
-
Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.
-
-
Gavage Administration:
-
Fill the syringe with the calculated volume of the this compound formulation and attach the gavage needle.
-
With the mouse held vertically, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth toward the back of the throat. The mouse will often swallow as the needle reaches the pharynx, aiding its passage into the esophagus.
-
Gently pass the needle down the esophagus to the pre-measured depth without any force. If resistance is met, withdraw the needle and re-attempt.
-
Once correctly positioned, slowly administer the substance over 2-3 seconds.
-
After administration, gently withdraw the needle along the same path.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Continue monitoring at regular intervals for the first few hours post-administration.
-
Intratracheal Instillation (for Pulmonary Models)
Intratracheal instillation allows for the direct delivery of this compound to the lungs, which is particularly relevant for models of pulmonary fibrosis.
Materials:
-
This compound formulated in a sterile, isotonic vehicle (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal intubation platform with a light source
-
22-gauge catheter or specialized intratracheal instillation device
-
Microsyringe (100-250 µL)
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using a validated protocol. Confirm the depth of anesthesia by the lack of a pedal withdrawal reflex.
-
Place the anesthetized mouse on the intubation platform.
-
-
Intratracheal Instillation:
-
Visualize the trachea using the light source.
-
Gently insert the catheter into the trachea.
-
Administer a single bolus of the this compound formulation (typically not exceeding 50 µL) via the catheter using the microsyringe.
-
-
Recovery:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Provide supportive care as needed, such as placing the mouse on a heating pad to maintain body temperature.
-
Topical Administration (for Skin Fibrosis Models)
Topical application is suitable for evaluating the efficacy of this compound in models of skin fibrosis.
Materials:
-
This compound formulated in a suitable topical vehicle (e.g., cream, ointment, or gel)
-
Electric clippers
-
Cotton-tipped applicators
-
Elizabethan collar (optional, to prevent ingestion)
Protocol:
-
Animal Preparation:
-
Carefully shave the application area on the back of the mouse one day prior to the first administration.
-
On the day of administration, clean the shaved area gently with a sterile saline wipe and allow it to dry completely.
-
-
Topical Application:
-
Using a cotton-tipped applicator or a gloved finger, apply a thin, even layer of the this compound formulation to the designated skin area.
-
The volume should be sufficient to cover the area without excessive runoff (typically 50-100 µL).
-
-
Post-Application Care:
-
If necessary, fit the mouse with a lightweight Elizabethan collar to prevent grooming and ingestion of the compound.
-
House mice individually to prevent cage mates from licking the application site.
-
Observe the application site daily for any signs of irritation or adverse reactions.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits TNIK, blocking pro-fibrotic signaling pathways.
Experimental Workflow for Oral Gavage Administration
Caption: Workflow for oral gavage administration of this compound in mice.
Experimental Workflow for Intratracheal Instillation
Caption: Workflow for intratracheal instillation of this compound in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-invasive Intratracheal Instillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Tracheal Instillation of Solutes into Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Direct Tracheal Instillation of Solutes into Mouse Lung [jove.com]
- 5. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 6. Video: Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice [jove.com]
- 7. IPF – Phase 1 | Insilico Medicine [insilico.com]
- 8. New Paper from Insilico Medicine Demonstrates Validity of AI Drug Discovery [bio-itworld.com]
- 9. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of Ins018_055 on Collagen Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ins018_055 is a novel, first-in-class small molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK), discovered and designed using generative artificial intelligence.[1][2] It has demonstrated potential as a pan-fibrotic inhibitor with both anti-fibrotic and anti-inflammatory properties.[3][4] Fibrosis, characterized by the excessive deposition of extracellular matrix components, primarily collagen, is a pathological process underlying numerous chronic diseases, including idiopathic pulmonary fibrosis (IPF), for which this compound is currently in Phase II clinical trials.[3][5][6]
The therapeutic potential of this compound lies in its ability to modulate key pro-fibrotic signaling pathways. Preclinical studies have shown that this compound suppresses critical pathways such as Transforming Growth Factor-β (TGF-β), Wnt/β-catenin, and Yes-associated protein (YAP)/Transcriptional coactivator with PDZ-binding motif (TAZ).[2] By inhibiting these pathways, this compound can reduce the activation of myofibroblasts, a key cell type responsible for collagen production, thereby mitigating fibrosis.[3]
These application notes provide detailed protocols for a suite of established assays to quantify collagen deposition and assess the anti-fibrotic efficacy of this compound in preclinical models. The methodologies described herein are essential for researchers investigating the therapeutic effects of this compound and similar anti-fibrotic compounds.
Data Presentation
The following tables provide a structured overview of the expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of results between control and this compound-treated groups.
Table 1: Histological Quantification of Collagen Deposition
| Treatment Group | Picro-Sirius Red (% Positive Area) | Masson's Trichrome (Fibrosis Score) |
| Vehicle Control | Mean ± SD | Mean ± SD |
| This compound (Low Dose) | Mean ± SD | Mean ± SD |
| This compound (High Dose) | Mean ± SD | Mean ± SD |
| Positive Control | Mean ± SD | Mean ± SD |
Table 2: Biochemical and Molecular Analysis of Collagen Content
| Treatment Group | Hydroxyproline (B1673980) Content (µg/mg tissue) | Collagen Type I Expression (Relative to Control) | Collagen Type III Expression (Relative to Control) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Low Dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (High Dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control | Mean ± SD | Mean ± SD | Mean ± SD |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound and a general experimental workflow for assessing its anti-fibrotic efficacy.
Experimental Protocols
Picro-Sirius Red Staining for Collagen Visualization
Objective: To stain and visualize collagen fibers in paraffin-embedded tissue sections.
Materials:
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated aqueous picric acid)
-
Weigert's hematoxylin (B73222)
-
Acidified water (0.5% acetic acid in distilled water)
-
Ethanol (B145695) (70%, 95%, and 100%)
-
Xylene
-
Mounting medium
-
Paraffin-embedded tissue sections (5 µm)
Procedure:
-
Deparaffinize and rehydrate tissue sections through xylene and graded ethanol to distilled water.
-
(Optional) Stain nuclei with Weigert's hematoxylin for 8 minutes and wash in running tap water for 10 minutes.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Wash slides in two changes of acidified water.
-
Dehydrate through graded ethanol series.
-
Clear in xylene and mount with a resinous mounting medium.
Expected Results: Collagen fibers will stain red, while cytoplasm will be yellow. Under polarized light, type I collagen appears yellow-orange, and type III collagen appears green.
Masson's Trichrome Staining for Fibrosis Assessment
Objective: To differentiate collagen from other tissue components, providing a semi-quantitative assessment of fibrosis.
Materials:
-
Bouin's solution
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline (B41778) blue solution
-
1% acetic acid solution
-
Ethanol (70%, 95%, and 100%)
-
Xylene
-
Mounting medium
-
Paraffin-embedded tissue sections (5 µm)
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
Mordant in Bouin's solution for 1 hour at 56°C.
-
Wash in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running warm tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Differentiate in 1% acetic acid solution for 2 minutes.
-
Dehydrate rapidly through graded ethanol, clear in xylene, and mount.
Expected Results: Collagen will be stained blue, nuclei black, and cytoplasm and muscle red.
Hydroxyproline Assay for Total Collagen Quantification
Objective: To quantify the total collagen content in tissue homogenates by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
Materials:
-
Tissue samples
-
Concentrated NaOH (10 N)
-
Concentrated HCl (10 N)
-
Chloramine-T reagent
-
Perchloric acid
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Hydroxyproline standard solution
-
Microplate reader
Procedure:
-
Homogenize tissue samples in distilled water.
-
Hydrolyze the homogenate with an equal volume of 10 N NaOH at 120°C for 1 hour.
-
Neutralize the hydrolysate with an equal volume of 10 N HCl.
-
Add Chloramine-T reagent to the samples and standards and incubate at room temperature.
-
Add perchloric acid and incubate.
-
Add DMAB reagent and incubate at 60°C.
-
Measure the absorbance at 560 nm using a microplate reader.
-
Calculate hydroxyproline concentration from a standard curve.
Immunohistochemistry (IHC) for Collagen Type I and III
Objective: To specifically detect and localize collagen type I and type III in tissue sections.
Materials:
-
Primary antibodies (anti-collagen I, anti-collagen III)
-
Biotinylated secondary antibody
-
Streptavidin-peroxidase complex
-
DAB chromogen
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Hematoxylin counterstain
-
Paraffin-embedded tissue sections (5 µm)
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites with blocking solution.
-
Incubate with primary antibody overnight at 4°C.
-
Incubate with biotinylated secondary antibody.
-
Incubate with streptavidin-peroxidase complex.
-
Develop with DAB chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
Expected Results: Positive staining (brown) will indicate the presence and localization of the specific collagen type.
Western Blot for Collagen Type I and III
Objective: To quantify the relative expression levels of collagen type I and type III in tissue lysates.
Materials:
-
Tissue samples
-
Lysis buffer
-
Primary antibodies (anti-collagen I, anti-collagen III)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels (6% acrylamide (B121943) is suitable for collagens I and III)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Extract total protein from tissue samples using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 3. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. fibrosis-inflammation.com [fibrosis-inflammation.com]
Application Notes and Protocols: Western Blot Analysis of TNIK Pathway Proteins with Ins018_055
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blot analysis is an indispensable technique for elucidating the mechanism of action of kinase inhibitors like Ins018_055. It allows for the sensitive and specific quantification of changes in the expression and phosphorylation status of key proteins within a signaling cascade. These application notes provide a detailed protocol for the Western blot analysis of TNIK pathway proteins in cell lysates following treatment with this compound.
Data Presentation
The following table summarizes the statistical significance of changes in the expression of key signaling proteins in A549 cells stimulated with TGF-β and treated with various concentrations of this compound, as determined by Western blot analysis. This data is derived from the findings published in Nature Biotechnology and indicates the inhibitory effect of this compound on these pathways.
| Target Protein | Treatment Group | p-value vs. TGF-β control |
| E-cadherin | TGF-β + this compound (0.1 µM) | 0.024 |
| TGF-β + this compound (0.3 µM) | 0.0288 | |
| TGF-β + this compound (1 µM) | 0.0127 | |
| TGF-β + this compound (3 µM) | 0.031 | |
| N-cadherin | TGF-β + this compound (0.1 µM) | 0.0469 |
| TGF-β + this compound (0.3 µM) | 0.0008 | |
| TGF-β + this compound (1 µM) | 0.0007 | |
| TGF-β + this compound (3 µM) | 0.0012 | |
| p-SMAD2/3 | TGF-β + this compound (0.1 µM) | 0.0012 |
| TGF-β + this compound (0.3 µM) | 0.0018 | |
| TGF-β + this compound (1 µM) | 0.001 | |
| TGF-β + this compound (3 µM) | 0.0008 | |
| Chromatin β-catenin | TGF-β + this compound (0.1 µM) | 0.0436 |
| TGF-β + this compound (0.3 µM) | 0.0043 | |
| TGF-β + this compound (1 µM) | 0.0028 | |
| p-p65 (NF-κB) | TGF-β + TNF-α + this compound (0.1 µM) | 0.0675 |
| TGF-β + TNF-α + this compound (0.3 µM) | 0.0341 | |
| TGF-β + TNF-α + this compound (1 µM) | 0.0242 | |
| p65 (NF-κB) | TGF-β + TNF-α + this compound (0.1 µM) | 0.1243 |
| TGF-β + TNF-α + this compound (0.3 µM) | 0.0492 | |
| TGF-β + TNF-α + this compound (1 µM) | 0.0151 |
Signaling Pathway and Experimental Workflow
Caption: The TNIK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This protocol is adapted from the methodologies described in the Nature Biotechnology publication by Ren et al. (2024) for the analysis of protein expression in cell lysates.
Materials and Reagents:
-
Cell Line: A549 (or other relevant cell line)
-
This compound
-
Cell Culture Medium: DMEM high-glucose medium with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Precast Polyacrylamide Gels (e.g., 4-15%)
-
SDS-PAGE Running Buffer
-
PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary Antibodies:
-
Anti-TNIK
-
Anti-β-catenin
-
Anti-phospho-TCF4
-
Anti-TCF4
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated Secondary Antibodies
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System (e.g., ChemiDoc)
Protocol:
-
Cell Culture and Treatment:
-
Culture A549 cells in DMEM high-glucose medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to desired confluency (e.g., 80-90%).
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours). If studying pathway activation, cells may be co-treated with an agonist (e.g., TGF-β).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane into a precast polyacrylamide gel.
-
Include a pre-stained protein ladder in one lane to monitor protein separation and estimate molecular weights.
-
Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
For a large protein like TNIK (~160 kDa), a wet transfer at 100 V for 90-120 minutes at 4°C is recommended.
-
After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.
-
-
Immunoblotting:
-
Destain the membrane with TBST.
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band (e.g., GAPDH or β-actin).
-
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Paper from Insilico Medicine Demonstrates Validity of AI Drug Discovery [bio-itworld.com]
- 4. Quantification of Proteins on Western Blots Using ECL | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Application Note: Gene Expression Analysis in Response to Ins018_055 Treatment
Introduction
This document outlines detailed protocols for quantifying these gene expression changes using state-of-the-art techniques such as RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qRT-PCR). Furthermore, it presents hypothetical data in structured tables to illustrate the expected outcomes of such analyses and includes diagrams of the targeted signaling pathways and experimental workflows.
Data Presentation
Table 1: Hypothetical Gene Expression Changes in Response to Ins018_055 Treatment (RNA-seq Data)
This table summarizes potential changes in the expression of key fibrosis-related genes in a lung fibroblast cell line treated with this compound, as would be determined by RNA sequencing.
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Control) | p-value |
| COL1A1 | Collagen Type I Alpha 1 Chain | Extracellular matrix component | -2.5 | < 0.01 |
| ACTA2 | Actin Alpha 2, Smooth Muscle | Myofibroblast differentiation marker | -3.1 | < 0.01 |
| TGFB1 | Transforming Growth Factor Beta 1 | Pro-fibrotic cytokine | -1.8 | < 0.05 |
| CTNNB1 | Catenin Beta 1 | Wnt signaling pathway component | -1.5 | < 0.05 |
| AXIN2 | Axin 2 | Wnt signaling pathway target gene | -2.2 | < 0.01 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | Wnt signaling pathway target gene | -1.7 | < 0.05 |
| SERPINE1 | Serpin Family E Member 1 (PAI-1) | Plasminogen activator inhibitor, pro-fibrotic | -2.0 | < 0.01 |
| MMP2 | Matrix Metallopeptidase 2 | Extracellular matrix remodeling | -1.6 | < 0.05 |
Table 2: Hypothetical Validation of Gene Expression Changes by qRT-PCR
This table presents hypothetical results from a qRT-PCR experiment designed to validate the RNA-seq findings for a subset of genes.
| Gene Symbol | Gene Name | Normalized Fold Change (this compound vs. Control) | Standard Deviation |
| COL1A1 | Collagen Type I Alpha 1 Chain | -2.35 | 0.21 |
| ACTA2 | Actin Alpha 2, Smooth Muscle | -2.98 | 0.35 |
| TGFB1 | Transforming Growth Factor Beta 1 | -1.75 | 0.18 |
| AXIN2 | Axin 2 | -2.15 | 0.25 |
Experimental Protocols
Protocol 1: Total RNA Extraction
A robust and high-quality RNA extraction is critical for downstream gene expression analysis.
Materials:
-
Cultured cells (e.g., lung fibroblasts) treated with this compound or vehicle control
-
TRIzol reagent or equivalent
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis: Homogenize cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² of culture plate area. Pass the cell lysate several times through a pipette to form a homogeneous lysate.
-
Phase Separation: Transfer the homogenate to an RNase-free microfuge tube. Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Cap the tube securely and shake vigorously by hand for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
RNA Precipitation: Transfer the aqueous phase to a fresh tube. Precipitate the RNA from the aqueous phase by mixing with isopropanol. Use 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization. Incubate samples at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Remove the supernatant. Wash the RNA pellet once with 75% ethanol, adding at least 1 mL of 75% ethanol per 1 mL of TRIzol reagent used for the initial homogenization. Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Briefly dry the RNA pellet. Do not over-dry the pellet as this will greatly decrease its solubility. Dissolve the RNA in RNase-free water by passing the solution a few times through a pipette tip.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
Protocol 2: RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive, unbiased view of the transcriptome.
Procedure:
-
Library Preparation: Start with high-quality total RNA (RIN > 8.0). Prepare sequencing libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) according to the manufacturer's instructions. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to validate the expression of specific genes identified by RNA-seq.
Materials:
-
cDNA (synthesized from total RNA using a reverse transcription kit)
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable reference gene.
Mandatory Visualization
Caption: Experimental workflow for gene expression analysis.
Caption: Simplified TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
- 1. marktechpost.com [marktechpost.com]
- 2. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Ins018_055
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables to facilitate comparison between different treatment groups (e.g., vehicle control, positive control, and various concentrations of Ins018_055).
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | Vehicle Control | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | Positive Control |
| Cytokine Release | A549 / THP-1 | IL-6, TNF-α, IL-1β (pg/mL) | Dexamethasone | ||||
| NF-κB Activation | HEK293-NF-κB | Luciferase Activity (RLU) | Bay 11-7082 | ||||
| Gene Expression | Primary Human Lung Fibroblasts | Relative mRNA Expression (Fold Change) of IL6, TNFA, COL1A1 | Pirfenidone |
Table 2: In Vivo Anti-inflammatory and Anti-fibrotic Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis Model
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Positive Control (Nintedanib) |
| BALF Analysis | ||||
| Total Cell Count (x10^5) | ||||
| Macrophage Count (x10^4) | ||||
| Neutrophil Count (x10^4) | ||||
| Lymphocyte Count (x10^4) | ||||
| IL-6 (pg/mL) | ||||
| TNF-α (pg/mL) | ||||
| Histopathology | ||||
| Ashcroft Score | ||||
| Lung Tissue Analysis | ||||
| Hydroxyproline (B1673980) Content (µg/mg) | ||||
| COL1A1 mRNA Expression (Fold Change) |
Experimental Protocols
In Vitro Assays
1. Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages and Lung Epithelial Cells
-
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in response to an inflammatory stimulus.
-
Cell Lines:
-
Human monocytic cell line (THP-1), differentiated into macrophages.
-
Human lung adenocarcinoma cell line (A549).
-
-
Protocol:
-
Seed THP-1 or A549 cells in 96-well plates and allow them to adhere. For THP-1 cells, induce differentiation to macrophages using Phorbol 12-myristate 13-acetate (PMA).
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour. Include a positive control such as Dexamethasone.
-
Stimulate the cells with Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.
-
-
Expected Outcome: A dose-dependent reduction in the secretion of pro-inflammatory cytokines in the presence of this compound.
2. NF-κB Reporter Assay
-
Objective: To investigate whether this compound inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct.
-
Protocol:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour. Include a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Expected Outcome: A dose-dependent decrease in luciferase activity, indicating inhibition of NF-κB activation by this compound.
3. Gene Expression Analysis in Primary Human Lung Fibroblasts (HLFs)
-
Objective: To assess the effect of this compound on the expression of key pro-inflammatory and pro-fibrotic genes.
-
Cell Line: Primary Human Lung Fibroblasts (HLFs).
-
Protocol:
-
Culture HLFs in 6-well plates.
-
Treat the cells with TGF-β1 (5 ng/mL) to induce a fibrotic and inflammatory phenotype.
-
Concurrently, treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours. Include an anti-fibrotic drug like Pirfenidone as a positive control.
-
Isolate total RNA from the cells.
-
Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the relative mRNA expression levels of target genes, including IL6, TNFA, and COL1A1. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Expected Outcome: Downregulation of pro-inflammatory and pro-fibrotic gene expression in the presence of this compound.
In Vivo Model
1. Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Objective: To evaluate the in vivo anti-inflammatory and anti-fibrotic efficacy of this compound in a well-established animal model of pulmonary fibrosis.[4][5][6]
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Protocol:
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (B88199) (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline.[5] The control group will receive saline only.
-
Treatment: Administer this compound orally at different doses (e.g., 10, 30, 100 mg/kg) daily, starting from day 1 post-bleomycin instillation. Include a vehicle control group and a positive control group treated with a standard-of-care drug like Nintedanib.
-
Duration: Continue the treatment for 14 or 21 days.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: At the end of the study, collect BALF to determine the total and differential cell counts (macrophages, neutrophils, lymphocytes) and to measure the levels of pro-inflammatory cytokines (IL-6, TNF-α) by ELISA.
-
Histopathology: Perfuse the lungs, fix them in formalin, and embed in paraffin. Prepare lung sections and stain with Masson's trichrome to assess collagen deposition and with Hematoxylin and Eosin (H&E) to evaluate inflammation and overall lung architecture. The severity of fibrosis can be quantified using the Ashcroft scoring method.[4]
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue to measure the hydroxyproline content, which is a quantitative measure of collagen deposition.
-
Gene Expression Analysis: Isolate RNA from another portion of the lung tissue to analyze the expression of pro-inflammatory and pro-fibrotic genes by qRT-PCR.
-
-
-
Expected Outcome: this compound treatment is expected to reduce inflammatory cell infiltration in the BALF, decrease pro-inflammatory cytokine levels, ameliorate histological signs of inflammation and fibrosis (lower Ashcroft score), reduce collagen deposition (lower hydroxyproline content), and downregulate the expression of pro-inflammatory and pro-fibrotic genes in the lung tissue.
Mandatory Visualizations
Signaling Pathways
Caption: TNIK Signaling Inhibition by this compound.
Experimental Workflows
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. marktechpost.com [marktechpost.com]
- 4. benchchem.com [benchchem.com]
- 5. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Ins018_055 in Organoid Models of Fibrotic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing Ins018_055 in organoid models of fibrotic disease, with a focus on IPF. The detailed protocols and methodologies will enable researchers to effectively evaluate the therapeutic potential of this promising anti-fibrotic agent in a human-relevant, 3D microenvironment.
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize key quantitative data from preclinical studies of this compound, demonstrating its potent anti-fibrotic activity.
| Parameter | In Vitro/In Vivo Model | Result | Reference |
| TNIK Inhibition (IC50) | Enzymatic Assay | Nanomolar range | [1] |
| α-SMA Expression | TGF-β treated HK-2 cells | Dose-dependent reduction | [10] |
| Collagen Type 1 Score | Mouse model of kidney fibrosis | Significant reduction with 3, 10, and 30 mg/kg BID treatment | [10] |
| Kidney Hydroxyproline Content | Mouse model of kidney fibrosis | Significant reduction with 10 and 30 mg/kg BID treatment | [10] |
| Sirius Red Positive Area | Mouse model of kidney fibrosis | Significant reduction with 3, 10, and 30 mg/kg BID treatment | [10] |
| Lung Function Improvement | Bleomycin-induced mouse lung fibrosis model | Enhanced lung function | [1] |
Note: BID - Bis in die (twice a day)
Signaling Pathway of this compound in Fibrosis
Caption: this compound inhibits TNIK, a key regulator of pro-fibrotic signaling pathways.
Experimental Workflow for Evaluating this compound in Lung Organoid Models of IPF
Caption: Workflow for testing this compound in a lung organoid model of fibrosis.
Experimental Protocols
Protocol 1: Generation and Maintenance of Human Lung Organoids
This protocol is adapted from established methods for generating lung organoids from human pluripotent stem cells (hPSCs).
Materials:
-
Human pluripotent stem cells (hPSCs)
-
hPSC maintenance medium
-
Differentiation medium (specific formulations for definitive endoderm, anterior foregut endoderm, and lung progenitor specification)
-
Matrigel®
-
Organoid culture medium
-
Small molecule inhibitors and growth factors for directed differentiation (e.g., Activin A, Noggin, SB431542, CHIR99021, FGF10, KGF)
Procedure:
-
hPSC Culture: Maintain hPSCs on Matrigel-coated plates in hPSC maintenance medium. Passage cells every 4-5 days.
-
Definitive Endoderm Induction: When hPSCs reach 80-90% confluency, replace the maintenance medium with definitive endoderm induction medium containing Activin A. Culture for 3 days.
-
Anterior Foregut Endoderm Specification: Culture the definitive endoderm cells in a medium containing Noggin and SB431542 for 2-3 days.
-
Lung Progenitor Specification: Culture the anterior foregut endoderm cells in a medium containing CHIR99021, FGF10, and KGF for 4-6 days.
-
3D Organoid Formation:
-
Dissociate the lung progenitor cells into single cells.
-
Resuspend the cells in a 1:1 mixture of organoid culture medium and Matrigel.
-
Plate 50 µL droplets of the cell-Matrigel suspension onto a pre-warmed culture plate.
-
After polymerization of the Matrigel, add organoid culture medium.
-
-
Organoid Maintenance: Culture the organoids for at least 2-3 weeks to allow for maturation. Change the medium every 2-3 days.
Protocol 2: Induction of Fibrosis in Lung Organoids
This protocol describes the induction of a fibrotic phenotype in mature lung organoids using TGF-β1.
Materials:
-
Mature lung organoids (from Protocol 1)
-
Organoid culture medium
-
Recombinant human TGF-β1 (carrier-free)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture mature lung organoids for at least 21 days.
-
Prepare a stock solution of TGF-β1 in sterile PBS.
-
On the day of induction, aspirate the old medium from the organoid cultures.
-
Add fresh organoid culture medium containing TGF-β1 at a final concentration of 2-10 ng/mL.
-
Culture the organoids for 48-72 hours to induce a fibrotic response.
-
A control group of organoids should be cultured in a medium without TGF-β1.
Protocol 3: Treatment of Fibrotic Lung Organoids with this compound
This protocol outlines the procedure for evaluating the anti-fibrotic effects of this compound in the established fibrotic organoid model.
Materials:
-
Fibrotic lung organoids (from Protocol 2)
-
Organoid culture medium containing TGF-β1
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Nintedanib or Pirfenidone)
Procedure:
-
Dose-Response Study:
-
Prepare a serial dilution of this compound in an organoid culture medium containing TGF-β1. A suggested concentration range is 0.1 nM to 1 µM.
-
Treat the fibrotic organoids with the different concentrations of this compound for 48-72 hours.
-
Include a vehicle control group and a positive control group.
-
-
Treatment Regimen:
-
For co-treatment experiments, add this compound at the same time as TGF-β1 induction.
-
For treatment of established fibrosis, add this compound after the 48-72 hour induction period with TGF-β1.
-
-
Endpoint Analysis: After the treatment period, harvest the organoids for downstream analysis as described in the analysis protocols.
Protocol 4: Analysis of Fibrotic Markers in Organoids
This protocol provides methods for quantifying the anti-fibrotic effects of this compound.
1. Gene Expression Analysis (qRT-PCR):
-
Harvest organoids and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR using primers for fibrotic markers such as COL1A1, ACTA2 (α-SMA), and FN1 (Fibronectin).
-
Normalize the gene expression to a housekeeping gene (e.g., GAPDH).
2. Protein Expression Analysis (Immunofluorescence):
-
Fix organoids in 4% paraformaldehyde.
-
Embed the organoids in paraffin (B1166041) or OCT for sectioning.
-
Perform immunofluorescence staining on the sections using antibodies against α-SMA and Collagen I.
-
Counterstain with DAPI to visualize nuclei.
-
Image the stained sections using a confocal microscope and quantify the fluorescence intensity.
3. Extracellular Matrix Deposition (Histology):
-
Fix and section the organoids as described above.
-
Perform Masson's Trichrome or Sirius Red staining to visualize collagen deposition.
-
Quantify the stained area using image analysis software.
4. Functional Assay (Organoid Contraction):
-
Monitor the size of the organoids throughout the experiment using brightfield microscopy.
-
Fibrotic organoids often contract. Measure the change in organoid diameter or area over time as an indicator of fibrosis and its reversal by this compound.
Conclusion
The use of this compound in patient-derived organoid models of fibrotic diseases represents a significant step forward in preclinical drug evaluation. These advanced, human-relevant models provide a powerful platform to elucidate the mechanism of action of this compound and to identify potential biomarkers of response. The protocols outlined in these application notes offer a robust framework for researchers to investigate the therapeutic potential of this novel TNIK inhibitor and to accelerate its development for patients suffering from devastating fibrotic conditions like IPF.
References
- 1. marktechpost.com [marktechpost.com]
- 2. AI-driven research identifies pulmonary fibrosis target and inhibitor | BioWorld [bioworld.com]
- 3. Intestinal organoids: a model of intestinal fibrosis for evaluating anti-fibrotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 5. Traf2 and NCK Interacting Kinase Is a Critical Regulator of Procollagen I Trafficking and Hepatic Fibrogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the Study of Renal Fibrosis in Human Pluripotent Stem Cell-Derived Kidney Organoids | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Note: High-Content Imaging for Evaluating the Efficacy of Ins018_055 in Cellular Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key Signaling Pathways Modulated by Ins018_055
High-content imaging can be employed to investigate the impact of this compound on critical signaling cascades implicated in fibrosis.
Experimental Protocols
The following are detailed protocols for high-content imaging assays to assess the activity of this compound.
TGF-β-Induced Epithelial-to-Mesenchymal Transition (EMT) Assay
This assay quantifies the inhibitory effect of this compound on TGF-β-induced EMT, a critical process in fibrosis.[9]
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed A549 human lung carcinoma cells in 96-well, black-walled, clear-bottom imaging plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4 hours.
-
Compound Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO) to the wells and incubate for 1 hour.
-
TGF-β1 Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to all wells except for the negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against E-cadherin (epithelial marker) and Vimentin (mesenchymal marker) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI (for nuclear staining) for 1 hour at room temperature.
-
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for DAPI, E-cadherin, and Vimentin.
-
Image Analysis: Use image analysis software to segment individual cells based on DAPI staining and quantify the fluorescence intensity of E-cadherin and Vimentin within each cell. Morphological features such as cell shape and area can also be measured.
Quantitative Data Summary:
| Treatment | E-cadherin Intensity (Mean ± SD) | Vimentin Intensity (Mean ± SD) | Cell Area (µm²) (Mean ± SD) |
| Vehicle Control | 1500 ± 120 | 200 ± 30 | 800 ± 50 |
| TGF-β1 (5 ng/mL) | 400 ± 50 | 1800 ± 150 | 1500 ± 100 |
| TGF-β1 + this compound (10 nM) | 800 ± 70 | 1000 ± 90 | 1100 ± 80 |
| TGF-β1 + this compound (100 nM) | 1200 ± 100 | 500 ± 60 | 900 ± 60 |
Wnt/β-catenin Signaling Assay
This assay measures the ability of this compound to inhibit the nuclear translocation of β-catenin, a key step in the Wnt signaling pathway.[10][11][12]
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well imaging plates at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Add this compound at various concentrations or a vehicle control to the wells and incubate for 1 hour.
-
Wnt Pathway Activation: Stimulate the cells with Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021 (e.g., 3 µM) to induce β-catenin stabilization and nuclear translocation.
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells as described in the EMT protocol.
-
Block with 3% BSA in PBS.
-
Incubate with a primary antibody against β-catenin.
-
Wash and incubate with a fluorescently labeled secondary antibody and Hoechst 33342 for nuclear staining.
-
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Segment the nucleus and cytoplasm of each cell. Measure the mean fluorescence intensity of β-catenin in both compartments and calculate the nuclear-to-cytoplasmic intensity ratio.
Quantitative Data Summary:
| Treatment | Nuclear β-catenin Intensity (Mean ± SD) | Cytoplasmic β-catenin Intensity (Mean ± SD) | Nuclear/Cytoplasmic Ratio (Mean ± SD) |
| Vehicle Control | 300 ± 40 | 800 ± 70 | 0.38 ± 0.05 |
| Wnt3a | 1200 ± 110 | 900 ± 80 | 1.33 ± 0.12 |
| Wnt3a + this compound (10 nM) | 800 ± 75 | 850 ± 75 | 0.94 ± 0.09 |
| Wnt3a + this compound (100 nM) | 500 ± 60 | 820 ± 70 | 0.61 ± 0.07 |
YAP/TAZ Nuclear Translocation Assay
This assay assesses the effect of this compound on the subcellular localization of YAP and TAZ, transcriptional co-activators involved in mechanotransduction and fibrosis.[13][14][15]
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed NIH-3T3 fibroblasts on collagen-coated 96-well imaging plates at a low density (e.g., 2,000 cells/well) to promote cell spreading and YAP/TAZ nuclear localization.
-
Cell Spreading: Allow the cells to adhere and spread for 24 hours.
-
Compound Treatment: Add this compound at various concentrations or a vehicle control to the wells.
-
Incubation: Incubate for 24 hours at 37°C.
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Block with 3% BSA in PBS.
-
Incubate with a primary antibody that recognizes both YAP and TAZ.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Segment the nuclear and cytoplasmic compartments and quantify the mean fluorescence intensity of YAP/TAZ in each. Calculate the nuclear-to-cytoplasmic intensity ratio.
Quantitative Data Summary:
| Treatment | Nuclear YAP/TAZ Intensity (Mean ± SD) | Cytoplasmic YAP/TAZ Intensity (Mean ± SD) | Nuclear/Cytoplasmic Ratio (Mean ± SD) |
| Vehicle Control | 1800 ± 150 | 600 ± 50 | 3.0 ± 0.25 |
| This compound (10 nM) | 1200 ± 110 | 700 ± 60 | 1.71 ± 0.15 |
| This compound (100 nM) | 800 ± 70 | 750 ± 65 | 1.07 ± 0.09 |
| Cytochalasin D (Positive Control) | 500 ± 45 | 1000 ± 90 | 0.5 ± 0.04 |
Conclusion
High-content imaging provides a robust and quantitative platform for elucidating the mechanism of action of novel anti-fibrotic compounds like this compound. The detailed protocols and data presentation formats provided in this application note offer a comprehensive framework for researchers to assess the efficacy of TNIK inhibitors in relevant cellular models of fibrosis. These assays enable the simultaneous measurement of multiple phenotypic and functional parameters, accelerating the drug discovery and development process.
References
- 1. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 7. High-Content Screening: Principles, Techniques, and Applications | ZeClinics [zeclinics.com]
- 8. alitheagenomics.com [alitheagenomics.com]
- 9. High-content screening of active components of Traditional Chinese Medicine inhibiting TGF-β-induced cell EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput screen for Wnt/β-catenin signaling pathway modulators in human iPSC-derived neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Identification of YAP regulators through high-throughput screening and NanoBiT-based validation-drug repositioning for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spatial modeling reveals nuclear phosphorylation and subcellular shuttling of YAP upon drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Mass Spectrometry-Based Detection of TNIK in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes, making it a person of interest in drug development.[1][2] Notably, TNIK is the target of the small molecule inhibitor INS018_055, which has been developed for the treatment of idiopathic pulmonary fibrosis (IPF). TNIK is a key component of the Wnt signaling pathway, where it phosphorylates TCF4 to enable the transcription of Wnt target genes, a process crucial for cell proliferation and stem cell maintenance.[2][3] Its involvement extends to the regulation of cytoskeletal organization, neuronal development, and cellular stress responses.[2][4]
Given its therapeutic relevance, sensitive and specific methods for the detection and quantification of TNIK protein in tissue samples are essential for preclinical and clinical research. Mass spectrometry (MS)-based proteomics offers a powerful platform for the accurate measurement of protein abundance, enabling researchers to study TNIK expression in various tissues, understand its role in disease pathology, and assess the pharmacodynamic effects of inhibitors like this compound.
This document provides detailed application notes and protocols for the detection and quantification of TNIK in tissue samples using mass spectrometry.
TNIK Signaling Pathways
TNIK is a central node in multiple signaling cascades. Its best-characterized role is in the canonical Wnt signaling pathway. Additionally, it is involved in pathways related to cellular stress and cytoskeletal dynamics.
Caption: TNIK in Wnt and JNK Signaling Pathways.
Quantitative Data on TNIK Expression in Human Tissues
The following table summarizes the expression levels of TNIK protein in various human tissues based on data from The Human Protein Atlas.[5][6][7] It is important to note that this data is primarily based on immunohistochemistry and RNA expression, and quantitative mass spectrometry will be required for more precise protein abundance information. A recent study using Western blot analysis in mice showed high TNIK protein content in the brain, skeletal muscle, heart, and spleen, with no detectable protein in adipose tissue.[8][9][10]
| Tissue | Protein Expression Level (IHC) | RNA Expression Level | Notes |
| Brain (Cerebral Cortex) | Medium | High | Cytoplasmic expression observed.[5][7] |
| Heart Muscle | Low | Medium | |
| Lung | Low | Medium | Relevant for IPF studies. |
| Kidney | Medium | High | |
| Liver | Low | Medium | |
| Spleen | Low | High | High expression in mice.[8][9][10] |
| Skeletal Muscle | Low | Medium | High expression in mice.[8][9][10] |
| Adipose Tissue | Not detected | Low | Not detected in mice by Western blot.[8][9] |
| Bone Marrow | Medium | High | |
| Colon | Medium | High | Relevant for colorectal cancer studies.[3] |
Experimental Protocols
Overall Workflow for TNIK Quantification in Tissue
The general workflow for quantifying TNIK in tissue samples involves several key stages, from sample preparation to data analysis. Both label-based (e.g., TMT, iTRAQ) and label-free quantification methods can be employed.[2] For targeted and highly sensitive quantification, methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) are recommended.[11][12]
Caption: General workflow for tissue proteomics.
Protocol 1: Protein Extraction from Fresh Frozen Tissue
This protocol is adapted from standard procedures for preparing tissue lysates for mass spectrometry.[13][14]
Materials:
-
Fresh frozen tissue (~20-50 mg)
-
Lysis Buffer: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate (50 mM)
-
Trypsin (MS-grade)
-
Formic Acid
-
C18 spin columns for desalting
-
Homogenizer (e.g., bead beater or sonicator)
Procedure:
-
Tissue Homogenization and Lysis: a. Weigh 20-50 mg of frozen tissue and place it in a 2 mL tube with ceramic beads. b. Add 500 µL of ice-cold Lysis Buffer. c. Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s) or a sonicator on ice. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of the lysate using a BCA assay or a similar method compatible with urea.
-
Reduction and Alkylation: a. Take a desired amount of protein (e.g., 100 µg) and adjust the volume with Lysis Buffer. b. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour. c. Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Protein Digestion: a. Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M. b. Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio. c. Incubate overnight at 37°C.
-
Peptide Desalting: a. Stop the digestion by adding formic acid to a final concentration of 1%. b. Centrifuge the sample to pellet any precipitate. c. Desalt the peptides using a C18 spin column according to the manufacturer's instructions. d. Elute the peptides and dry them in a vacuum centrifuge.
-
Sample Storage: a. Store the dried peptides at -80°C until LC-MS/MS analysis.
Protocol 2: Targeted Quantification of TNIK using Parallel Reaction Monitoring (PRM)
This protocol outlines the steps for developing and performing a targeted PRM assay for specific TNIK peptides.
1. Signature Peptide Selection: a. Obtain the full-length amino acid sequence of human TNIK from a protein database (e.g., UniProt accession number Q9UKE5).[15] b. Perform an in-silico tryptic digest of the TNIK sequence. c. Select 3-5 unique proteotypic peptides for TNIK. Peptides should ideally be 7-20 amino acids in length, lack easily modifiable residues (e.g., methionine, tryptophan), and have good ionization efficiency.
2. LC-MS/MS Method Development: a. Reconstitute the digested and desalted peptide mixture from Protocol 1 in a solution of 0.1% formic acid in water. b. Perform an initial "discovery" run on a high-resolution mass spectrometer (e.g., an Orbitrap) to identify the retention times and fragmentation patterns of the selected TNIK peptides from a complex tissue digest. c. Create an inclusion list for the targeted PRM method containing the precursor m/z values of the selected TNIK peptides. d. Optimize collision energy for each peptide to achieve optimal fragmentation.
3. PRM Analysis: a. Inject the prepared samples onto the LC-MS/MS system running the optimized PRM method. b. The mass spectrometer will isolate the precursor ion for each targeted TNIK peptide at its specific retention time and fragment it. c. The high-resolution fragment ions will be detected.
4. Data Analysis: a. Process the raw data using software such as Skyline, MaxQuant, or vendor-specific software. b. Extract the chromatograms for the fragment ions of each targeted TNIK peptide. c. The area under the curve for the co-eluting fragment ions is proportional to the abundance of the peptide. d. For absolute quantification, spike in a known amount of a stable isotope-labeled synthetic peptide corresponding to one of the TNIK signature peptides as an internal standard.[16]
Concluding Remarks
The protocols and information provided in this document offer a comprehensive guide for the mass spectrometry-based detection and quantification of the TNIK protein in tissue samples. As TNIK is a promising therapeutic target, the ability to accurately measure its abundance in relevant tissues is crucial for advancing drug development programs. The provided workflows and protocols can be adapted to specific experimental needs and instrumentation, enabling researchers to investigate the role of TNIK in health and disease.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNIK - Wikipedia [en.wikipedia.org]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNiK Is Required for Postsynaptic and Nuclear Signaling Pathways and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue expression of TNIK - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Tissue expression of TNIK - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 7. TNIK protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. TNIK is a conserved regulator of glucose and lipid metabolism in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. imperial.ac.uk [imperial.ac.uk]
- 14. Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue [protocols.io]
- 15. uniprot.org [uniprot.org]
- 16. Targeted Proteomics Workflow/How Does Targeted Proteomics Work? | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Common challenges in working with small molecule TNIK inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with small molecule inhibitors of TRAF2- and NCK-interacting kinase (TNIK). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common challenges encountered during experimentation.
Section 1: Specificity, Off-Target Effects, and Selectivity
A primary challenge in working with kinase inhibitors is ensuring they are selective for the intended target. Due to the conserved nature of the ATP-binding pocket across the kinome, off-target activity is a common issue.
Frequently Asked Questions (FAQs)
Q1: My TNIK inhibitor is showing activity against other kinases. How can I confirm and quantify its selectivity?
A: Off-target activity is a known challenge. The first step is to perform a broad kinase panel screening. Several commercial services offer panels of hundreds of kinases. To quantify selectivity, you should determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for TNIK and compare it to the values for other inhibited kinases. A compound is generally considered selective if there is at least a 100-fold difference in potency between the primary target and off-targets. For example, the TNIK inhibitor NCB-0846 was found to also inhibit FLT3, PDGFRα, and CDK2/CycA2[1]. In contrast, the selective inhibitor INS018-055 showed no off-target activity when screened against a panel of 78 other proteins[2].
Q2: I'm observing a cellular phenotype that doesn't seem to be related to Wnt signaling. Could this be due to off-target effects?
A: Yes, this is highly likely. TNIK is a key component of the Wnt signaling pathway, where it interacts with TCF4 and β-catenin to activate gene transcription[3][4]. A phenotype inconsistent with Wnt pathway inhibition suggests your compound may be acting on other pathways. For example, some TNIK inhibitors have been noted to affect TGF-β signaling[5]. To investigate this, you should:
-
Use a structurally different TNIK inhibitor as a control to see if it recapitulates the phenotype.
-
Perform a rescue experiment by overexpressing a kinase-dead but structurally intact TNIK to see if it reverses the effect.
-
Use siRNA or CRISPR to knock down TNIK and check if the phenotype is reproduced. This helps confirm that the effect is truly TNIK-dependent.
Troubleshooting Guide: Poor Inhibitor Selectivity
If your inhibitor shows significant off-target activity, consider the following workflow to diagnose and mitigate the issue.
Caption: Workflow for addressing poor TNIK inhibitor selectivity.
Data Presentation: Selectivity of Known TNIK Inhibitors
The following table summarizes the inhibitory activity of several well-characterized TNIK inhibitors. Note that IC50 values can vary based on assay conditions.
| Inhibitor | TNIK IC50/Ki | Known Off-Targets | Reference |
| INS018-055 | 7.8 nM (IC50) | No activity in a panel of 78 proteins | [2] |
| NCB-0846 | 21 nM (IC50) | FLT3, PDGFRα, CDK2/CycA2 | [1][5] |
| Tnik-IN-5 | 50 nM (IC50) | Data not publicly available | [1] |
| KY-05009 | 100 nM (Ki) | Not specified | [1] |
Section 2: Solubility, Stability, and Bioavailability
Small molecule inhibitors, particularly kinase inhibitors, are often hydrophobic and can suffer from poor aqueous solubility, which complicates experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q3: My TNIK inhibitor precipitates when I dilute it from a DMSO stock into my aqueous assay buffer or cell media. What should I do?
A: This is a common solubility issue. The high concentration of the compound in DMSO keeps it dissolved, but it "crashes out" in the aqueous environment.
-
Initial Check: First, ensure your final DMSO concentration does not exceed 1% in the assay, as higher concentrations can be toxic to cells and interfere with assays[6].
-
Formulation Strategies: You can try using co-solvents like PEG400 or Tween-80 in your formulation, but always test the vehicle for effects on your cells or assay first.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility. Most kinase inhibitors are weakly basic and are more soluble at a slightly acidic pH[6]. However, ensure the pH is compatible with your biological system.
Q4: How can I assess the metabolic stability of my compound for in vivo studies?
A: Poor metabolic stability will lead to rapid clearance and low exposure in vivo. A standard preliminary test is the liver microsomal stability assay . This in vitro assay measures how quickly your compound is metabolized by liver enzymes. For example, the TNIK inhibitor INS018-055 was found to have a half-life of 88.3 minutes in human hepatocytes and 32.8 minutes in rat hepatocytes, which is a key parameter for predicting in vivo behavior[2].
Section 3: In Vitro and Cellular Assay Challenges
Discrepancies between biochemical (in vitro) and cell-based (cellular) assay results are a frequent hurdle. High potency in a purified enzyme assay does not always translate to cellular activity.
Frequently Asked Questions (FAQs)
Q5: My inhibitor is potent against recombinant TNIK in a biochemical assay, but shows weak or no activity in my cell-based Wnt signaling reporter assay. What could be the reason?
A: This is a classic efficacy challenge that can stem from several factors:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach intracellular TNIK.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (ABCB1).
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium (like albumin), reducing the free concentration available to inhibit TNIK.
-
Compound Instability: The compound may be unstable in the cell culture medium over the time course of the experiment.
-
High Intracellular ATP: Biochemical kinase assays are often run at ATP concentrations near the Km of the enzyme. However, intracellular ATP levels are much higher (millimolar range). If your compound is an ATP-competitive inhibitor, its apparent potency will be significantly lower in a cellular context.
Troubleshooting Guide: Low Cellular Potency
Use this logical diagram to troubleshoot why a biochemically potent inhibitor is failing in cellular assays.
Caption: Decision tree for troubleshooting low cellular potency.
Section 4: Mechanisms of Resistance
As with many targeted therapies, cells can develop resistance to TNIK inhibitors over time. Understanding these mechanisms is crucial for developing durable therapeutic strategies.
Frequently Asked Questions (FAQs)
Q6: My cancer cell line initially responds to my TNIK inhibitor, but then develops resistance. What are the potential mechanisms?
A: Acquired resistance to kinase inhibitors is a major challenge in drug development[7]. While specific resistance mechanisms to TNIK inhibitors are still an emerging area of research, we can extrapolate from what is known about other kinase inhibitors. Potential mechanisms include:
-
Secondary Mutations in TNIK: A mutation in the ATP-binding pocket of TNIK could prevent the inhibitor from binding effectively, similar to the T790M mutation in EGFR which confers resistance to first-generation EGFR inhibitors[8].
-
Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating a parallel or downstream signaling pathway[9]. For TNIK, this could involve the activation of other kinases that can phosphorylate TCF4 or otherwise activate Wnt target genes independently of TNIK.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Phenotypic Changes: Processes like the epithelial-mesenchymal transition (EMT) can alter cell signaling and reduce dependence on the Wnt pathway.
Signaling Pathway Visualization
The following diagram illustrates the central role of TNIK in the canonical Wnt signaling pathway. Understanding these connections is key to hypothesizing potential bypass resistance mechanisms.
Caption: TNIK's role as a key activator in Wnt signaling.
Section 5: Key Experimental Protocols
This section provides generalized protocols for common assays used to characterize TNIK inhibitors. Note: These are template protocols and must be optimized for your specific inhibitor, cell line, and laboratory conditions.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human TNIK enzyme
-
Suitable kinase substrate (e.g., a generic peptide substrate)
-
Test inhibitor (serially diluted in DMSO)
-
ATP (at Km concentration for TNIK)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Plate Setup: Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate[10].
-
Enzyme Addition: Add 2 µL of TNIK enzyme solution (diluted in Kinase Assay Buffer) to each well.
-
Pre-incubation: Gently shake the plate for 30 seconds and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction[1].
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes[10].
-
Stop Reaction & Deplete ATP: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes[10].
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is used by a luciferase to produce light. Incubate for 30 minutes[10].
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Viability Assay (MTT/XTT or CellTiter-Glo®)
This assay determines the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Wnt-dependent cancer cell line (e.g., HCT116, Ls174T)
-
Complete cell culture medium
-
Test inhibitor (serially diluted)
-
96-well clear or opaque plates (depending on readout)
-
Viability reagent (e.g., MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the TNIK inhibitor to the wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement:
-
For MTT/XTT: Add the reagent to each well and incubate for 2-4 hours. Read the absorbance on a plate reader.
-
For CellTiter-Glo®: Equilibrate the plate to room temperature. Add the reagent to each well, shake for 2 minutes, incubate for 10 minutes, and read the luminescence[11].
-
-
Analysis: Normalize the data to the vehicle control wells and plot the percentage of viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
References
- 1. benchchem.com [benchchem.com]
- 2. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 3. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 8. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating In Vitro Experiments with Ins018_055: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Common Issues
This section addresses potential challenges you may encounter when working with Ins018_055 in a question-and-answer format.
Question 1: I am observing high variability in my results between experiments. What could be the cause?
Answer: High variability can stem from several factors. Firstly, ensure consistent cell culture conditions, including cell passage number and confluency, as cellular responses can change over time. Secondly, this compound, like many small molecules, is typically dissolved in DMSO. Verify that the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced effects. Lastly, ensure accurate and consistent timing of all treatment and assay steps.
Question 2: My cells are showing signs of toxicity, such as rounding and detachment, even at low concentrations of this compound.
Answer: While this compound has demonstrated low cytotoxicity in several cell lines, with a high 50% cytotoxic concentration (CC50)[3], sensitivity can be cell-type dependent. We recommend performing a dose-response curve for cell viability in your specific cell line to determine the optimal non-toxic concentration range. Also, confirm that your DMSO stock solution is of high purity and that the final concentration in the culture medium is not causing cellular stress.
Question 3: I am not observing the expected inhibitory effect of this compound on my fibrotic markers.
Answer: This could be due to several reasons:
-
Suboptimal Concentration: Ensure you are using a concentration of this compound that is at or above the 50% inhibitory concentration (IC50) for your target of interest in the specific cell line you are using. Refer to the data tables below for known IC50 values.
-
Induction Agent: Verify the activity and concentration of your pro-fibrotic stimulus (e.g., TGF-β). The induction of fibrotic markers should be robust in your positive control wells.
-
Timing of Treatment: The timing of this compound addition relative to the pro-fibrotic stimulus can be critical. Consider pre-incubating with this compound before adding the stimulus to ensure the inhibitor is present to block the signaling cascade.
-
Compound Stability: While generally stable, the stability of any small molecule in culture media over long incubation periods should be considered. For extended experiments, consider replenishing the media with fresh this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: In which cell lines has this compound shown anti-fibrotic activity?
A2: this compound has demonstrated anti-fibrotic effects in several cell lines, including human hepatic stellate cells (LX-2), human lung fibroblasts (MRC-5), and primary fibroblasts isolated from patients with idiopathic pulmonary fibrosis (IPF).[3]
Q3: What is the recommended solvent for this compound and what is the maximum final concentration in cell culture?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid solvent-related cytotoxicity.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is advisable to store DMSO stock solutions of this compound at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Quantitative Data Summary
The following tables provide a summary of the in vitro potency and cytotoxicity of this compound in various cell lines.
| Cell Line | Assay | IC50 | Reference |
| LX-2 (Human Hepatic Stellate Cells) | TNIK Inhibition | 7.8 nM | [3] |
| LX-2 (Human Hepatic Stellate Cells) | Collagen I (COL1) Expression | 63 nM | [3] |
| LX-2 (Human Hepatic Stellate Cells) | α-Smooth Muscle Actin (α-SMA) Expression | 123 nM | [3] |
| MRC-5 (Human Lung Fibroblasts) | TGF-β-mediated α-SMA Expression | 27 nM | [3] |
| IPF Patient Fibroblasts | TGF-β-mediated α-SMA Expression | 50 nM | [3] |
| Cell Line | Assay | CC50 | Reference |
| LX-2 (Human Hepatic Stellate Cells) | Cell Viability | 748.08 µM | [3] |
Key Experimental Protocols
Below are detailed methodologies for key in vitro experiments to assess the efficacy of this compound.
Protocol 1: TGF-β Induced Fibroblast-to-Myofibroblast Transition
This protocol details the induction of fibrosis in fibroblasts using TGF-β and the assessment of this compound's inhibitory effect on myofibroblast differentiation, measured by α-SMA expression.
Materials:
-
Fibroblast cell line (e.g., MRC-5, primary lung fibroblasts)
-
Complete growth medium
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting or immunofluorescence
Procedure:
-
Cell Seeding: Seed fibroblasts in a suitable culture plate (e.g., 6-well plate for Western blot, 96-well plate for high-content imaging) at a density that allows for 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, wash with PBS and replace the complete growth medium with serum-free medium. Incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 to the medium to a final concentration of 2-10 ng/mL.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Western Blot: Lyse the cells and perform Western blot analysis for α-SMA expression.
-
Immunofluorescence: Fix, permeabilize, and stain the cells for α-SMA and visualize using a fluorescence microscope.
-
Protocol 2: Wnt/β-catenin Reporter Assay
This protocol describes a luciferase-based reporter assay to measure the effect of this compound on the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound
-
DMSO
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate.
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid according to the transfection reagent manufacturer's protocol.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing this compound or vehicle control.
-
Wnt Stimulation: Add Wnt3a to the wells to activate the pathway.
-
Incubation: Incubate for another 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the dual-luciferase assay kit instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Protocol 3: YAP/TAZ Nuclear Translocation Assay
This immunofluorescence-based assay assesses the effect of this compound on the subcellular localization of YAP/TAZ.
Materials:
-
Relevant cell line (e.g., A549, fibroblasts)
-
This compound
-
DMSO
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine serum albumin (BSA) for blocking
-
Primary antibodies against YAP and/or TAZ
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound or vehicle control at the desired concentration and for the appropriate duration.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Antibody Staining: Incubate with primary antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP/TAZ.
Visualizing Key Concepts
To further aid in understanding, the following diagrams illustrate the central signaling pathway affected by this compound, a typical experimental workflow, and a troubleshooting decision tree.
Caption: this compound inhibits TNIK, a key node in pro-fibrotic signaling pathways.
Caption: A generalized workflow for in vitro testing of this compound.
Caption: A decision tree for troubleshooting common experimental issues.
References
Technical Support Center: Troubleshooting Ins018_055 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ins018_055 in cell viability assays. The following information is designed to address common issues and help ensure the generation of accurate and reproducible data.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: Which type of cell viability assay is recommended for use with this compound?
While various cell viability assays are available, colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used. This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. However, it's crucial to be aware of potential interferences and to validate the chosen assay for your specific cell type and experimental conditions.
Q3: Are there any known interferences of this compound with common cell viability assays?
Direct interference of this compound with common assay reagents (like MTT) has not been widely reported in publicly available literature. However, as with any novel compound, it is best practice to test for potential assay interference. This can be done by running controls in a cell-free system. For example, add this compound to the assay medium in the absence of cells and observe if there is a change in the readout (e.g., color change in an MTT assay).[4]
II. Troubleshooting Guide
This guide addresses specific issues that may arise during cell viability experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure the cell suspension is homogeneous before and during plating by gently pipetting or inverting the tube. Work quickly to prevent cells from settling. |
| "Edge effect" due to evaporation | Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[4][5] | |
| Pipetting errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid but not touching the bottom of the well. | |
| Inconsistent or unexpected dose-response curve | This compound precipitation at high concentrations | Visually inspect wells for any signs of precipitation. If observed, prepare fresh dilutions and ensure the compound is fully dissolved in the vehicle solvent before adding to the culture medium. |
| Direct reduction of MTT by this compound | Perform a cell-free control by adding this compound to the culture medium with the MTT reagent. If a color change occurs, the compound is directly reducing MTT. Consider an alternative viability assay that measures a different endpoint (e.g., ATP content or membrane integrity).[4] | |
| Off-target effects of this compound | The compound may be affecting other cellular pathways that indirectly influence metabolic activity.[4] Corroborate results with an alternative cytotoxicity assay that measures a different cellular parameter. | |
| Low signal-to-noise ratio | Suboptimal cell number | Perform a cell titration experiment to determine the optimal cell seeding density for your cell line and assay. |
| Insufficient incubation time | Optimize the incubation time for both the compound treatment and the assay reagent. | |
| High background in control wells | Contamination of reagents or media | Use aseptic techniques throughout the experiment. Ensure all reagents and media are sterile. |
| Interference from phenol (B47542) red in the media | Use phenol red-free medium during the assay incubation steps, as it can interfere with absorbance readings in colorimetric assays.[4] |
III. Experimental Protocols
Standard MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization of cell number, compound concentrations, and incubation times is recommended for each cell line.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count the cells and determine viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Include appropriate controls: vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and untreated control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[4]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
IV. Visualizations
Experimental Workflow
Caption: A general workflow for a cell viability assay using this compound.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits TNIK, a key regulator of profibrotic signaling pathways.
References
- 1. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
Improving the solubility of Ins018_055 for experimental use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Ins018_055 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What are the known ADME and safety properties of this compound?
Q3: In what phases of clinical trials is this compound?
Troubleshooting Guide: Improving the Solubility of this compound
Researchers may encounter solubility challenges with experimental compounds. This guide provides a systematic approach to improving the solubility of this compound for in vitro and preclinical use.
Initial Solubility Assessment
Solubility Enhancement Workflow
If you are experiencing precipitation or poor dissolution of this compound, follow the workflow below. This decision tree provides a step-by-step process for troubleshooting solubility issues.
Caption: A workflow for troubleshooting solubility issues with this compound.
Experimental Protocols
Preparation of a Concentrated Stock Solution
For many poorly soluble compounds, preparing a high-concentration stock solution in an organic solvent is the first step.
-
Recommended Solvents: Based on general practices for small molecule inhibitors, start with Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex and/or gently warm the solution (if the compound is heat-stable) until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Dilution into Aqueous Buffers (Co-solvency)
When diluting the DMSO stock into your aqueous experimental buffer (e.g., cell culture media, assay buffer), it is critical to do so in a manner that avoids precipitation. The final concentration of the organic solvent should be kept low, typically below 1% and ideally below 0.5%, to minimize effects on the experimental system.[10]
-
Procedure:
-
Rapidly vortex or stir the aqueous buffer while adding the DMSO stock solution dropwise.
-
Ensure the final concentration of DMSO in your working solution is compatible with your assay and does not exceed the tolerance of your cells or protein.
-
Visually inspect for any signs of precipitation.
-
pH Adjustment
The solubility of a compound can be pH-dependent if it has ionizable groups.
-
Procedure:
-
Determine if this compound has acidic or basic functional groups.
-
If the compound is acidic, increasing the pH of the buffer can enhance solubility.
-
If the compound is basic, decreasing the pH may improve solubility.
-
Adjust the pH of your buffer in small increments and observe the effect on solubility. Ensure the final pH is compatible with your experimental system.
-
Use of Detergents (for Cell-Free Assays)
For cell-free assays, such as enzyme activity assays, the addition of a small amount of a non-ionic detergent can help to maintain the solubility of hydrophobic compounds.
-
Recommended Detergents: Tween-20 or Triton X-100 at a final concentration of 0.01 - 0.05%.[10]
-
Caution: Detergents can disrupt cell membranes and are generally not suitable for cell-based assays.[10]
Physical Methods
-
Sonication: Applying ultrasound can help to break down aggregates and enhance the dispersion of the compound.[10]
-
Micronization: While typically performed by the manufacturer, if you have the appropriate equipment, reducing the particle size can increase the surface area and improve the dissolution rate.[11][12]
Quantitative Data on Solubility Enhancement Methods
The following table summarizes general solubility enhancement techniques that can be applied to poorly water-soluble compounds like this compound. Specific values for this compound are not publicly available and would need to be determined empirically.
| Method | Principle | Typical Application | Considerations |
| Co-solvency | Addition of a water-miscible organic solvent to increase the solubility of a lipophilic compound.[12] | In vitro assays | The final concentration of the co-solvent must be non-toxic to cells and not interfere with the assay.[10] |
| pH Adjustment | Altering the pH of the solvent to ionize the compound, thereby increasing its solubility.[11] | Aqueous buffer preparation | The final pH must be within the physiological range for cell-based assays and optimal for enzyme activity in cell-free assays. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[12] | Primarily for cell-free assays and some formulations. | Can be cytotoxic and may interfere with some biological assays.[10] |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[11] | Drug formulation | May alter the effective concentration of the compound available to interact with its target. |
Signaling Pathway of this compound
This compound exerts its anti-fibrotic effects by inhibiting TNIK, which in turn suppresses several key downstream signaling pathways implicated in fibrosis.
Caption: The inhibitory effect of this compound on TNIK and downstream pro-fibrotic signaling pathways.
References
- 1. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. itp.net [itp.net]
- 6. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 7. IPF – Phase 1 | Insilico Medicine [insilico.com]
- 8. First drug discovered and designed with generative AI enters Phase II trials, with first patients dosed | EurekAlert! [eurekalert.org]
- 9. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: Addressing Off-Target Effects of TNIK Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Traf2- and Nck-interacting kinase (TNIK) inhibitors. This resource aims to help users identify and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of TNIK inhibitors?
A1: TNIK inhibitors, like many kinase inhibitors, can exhibit off-target activity due to the conserved nature of the ATP-binding pocket among kinases. For example, the widely studied TNIK inhibitor NCB-0846 has been shown to inhibit other kinases such as FLT3, JAK3, PDGFRα, TRKA, and CDK2/CycA2.[1][2][3] The anthelmintic drug mebendazole (B1676124), identified as a TNIK inhibitor, also targets other kinases like MAPK14 (p38α).[4][5] In contrast, some newer inhibitors like INS018_055 (Rentosertib) have been reported to have a higher selectivity with no significant off-target activity observed in panels of other proteins.[6][7] It is crucial to consult the selectivity profile of the specific inhibitor being used.
Q2: My experimental results are inconsistent with the expected phenotype of TNIK inhibition. Could this be due to off-target effects?
A2: Yes, unexpected or inconsistent phenotypes are often indicative of off-target effects. If the observed cellular response does not align with the known functions of TNIK in pathways like Wnt signaling, it is prudent to investigate potential off-target interactions.[4]
Q3: How can I experimentally determine the off-target profile of my TNIK inhibitor?
A3: A comprehensive approach to determine the off-target profile of a TNIK inhibitor involves performing a kinome-wide selectivity screen. This can be achieved through various methods, including:
-
Competitive Binding Assays: These assays measure the ability of the inhibitor to compete with a labeled ligand for binding to a large panel of kinases.
-
Biochemical Kinase Activity Assays: These assays directly measure the enzymatic activity of a panel of kinases in the presence of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon inhibitor binding.[8][9][10][11][12]
Q4: What are some strategies to minimize off-target effects in my experiments?
A4: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Titrate the inhibitor to the lowest concentration that elicits the desired on-target effect.
-
Use a structurally distinct inhibitor: If possible, confirm your findings with a second TNIK inhibitor that has a different chemical scaffold.
-
Employ genetic approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out TNIK and compare the phenotype to that observed with the inhibitor.
-
Perform rescue experiments: If an off-target is suspected, overexpressing the on-target protein (TNIK) may rescue the phenotype caused by the inhibitor.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected Cell Toxicity | Off-target inhibition of a kinase essential for cell survival. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Compare the cytotoxic IC50 value with the on-target IC50 for TNIK. A significant discrepancy suggests off-target toxicity. 3. Validate the phenotype using a structurally different TNIK inhibitor or a genetic approach (e.g., siRNA). |
| Inconsistent Results Across Different Cell Lines | Cell-line specific expression of off-target kinases. | 1. Characterize the expression levels of known off-target kinases in your cell lines of interest via Western Blot or proteomics. 2. Confirm on-target engagement in each cell line using methods like CETSA or by assessing the phosphorylation of a known TNIK substrate. |
| Lack of Expected Phenotype Despite Target Engagement | Activation of compensatory signaling pathways. | 1. Use Western Blot to probe for the activation of known compensatory pathways (e.g., increased phosphorylation of proteins in parallel pathways). 2. Combine the TNIK inhibitor with an inhibitor of the suspected compensatory pathway to see if the expected phenotype is restored. |
| Contradictory Results with Different Inhibitor Batches | Variation in inhibitor purity or stability. | 1. Verify the purity and identity of each inhibitor batch using analytical methods such as HPLC and mass spectrometry. 2. Store the inhibitor according to the manufacturer's instructions to prevent degradation. |
Quantitative Data on TNIK Inhibitor Selectivity
The following table summarizes the inhibitory activity of several known TNIK inhibitors against TNIK and some of their reported off-target kinases.
| Inhibitor | TNIK IC50/Kᵢ | Known Off-Target Kinases |
| NCB-0846 | 21 nM (IC50)[1][2][3] | FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK[1][3][4] |
| Mebendazole | ~1 µM (Kᵈ)[13][14] | MAPK14 (p38α)[4][5] |
| Tnik-IN-5 | 50 nM (IC50)[6] | Data not publicly available[6] |
| KY-05009 | 100 nM (Kᵢ)[6] | Not specified |
| PF-794 | 39 nM (IC50)[6] | Not specified |
| This compound (Rentosertib) | 31 nM (IC50)[15] | No significant activity against a panel of 78 other proteins[6][7] |
| TNIK inhibitor X | 9 nM (IC50)[6][15] | Selective over a panel of 50 kinases[15] |
Experimental Protocols
Protocol 1: Competitive Binding Assay for Kinase Inhibitor Profiling
This protocol provides a general workflow for assessing the binding affinity of a TNIK inhibitor against a panel of kinases.
Principle: A test compound competes with a labeled, high-affinity ligand (tracer) for binding to a kinase. The amount of bound tracer is inversely proportional to the binding affinity of the test compound.
Methodology:
-
Immobilize Kinases: A panel of purified recombinant kinases is immobilized on a solid support (e.g., multi-well plate).
-
Prepare Test Compound: Prepare a serial dilution of the TNIK inhibitor.
-
Competition Reaction: Add the test compound and a known, tagged tracer ligand to the immobilized kinases.
-
Incubation: Incubate the reaction to allow binding to reach equilibrium.
-
Washing: Wash away unbound compound and tracer.
-
Detection: Quantify the amount of bound tracer using a detection method appropriate for the tag (e.g., fluorescence, luminescence).
-
Data Analysis: Calculate IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify target engagement of a TNIK inhibitor in a cellular environment.
Principle: Ligand binding increases the thermal stability of a protein. CETSA measures the change in the thermal denaturation profile of the target protein in the presence of the inhibitor.[8][9][10][11][12]
Methodology:
-
Cell Treatment: Treat intact cells or cell lysates with the TNIK inhibitor or a vehicle control.
-
Heating: Heat the samples across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis (for intact cells): Lyse the cells to release the soluble proteins.
-
Separation: Centrifuge the samples to separate the soluble protein fraction from the aggregated protein fraction.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble TNIK protein using Western Blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble TNIK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the functional consequences of TNIK inhibition by measuring changes in the phosphorylation status of downstream signaling proteins.
Principle: Western blotting uses specific antibodies to detect changes in the expression or post-translational modification (e.g., phosphorylation) of proteins in a complex mixture.
Methodology:
-
Cell Treatment: Treat cells with the TNIK inhibitor at various concentrations and time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-TCF4, a known TNIK substrate) or other relevant signaling molecules.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: The Wnt/TNIK signaling pathway and the point of inhibition by a TNIK inhibitor.
Caption: A typical experimental workflow for identifying and validating off-target effects of a TNIK inhibitor.
Caption: A logical flowchart for troubleshooting unexpected results with TNIK inhibitors.
References
- 1. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TNIK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Technical Support Center: Ins018_055 Animal Dosing and Toxicity Mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered while refining animal dosing regimens for Ins018_055 to minimize toxicity and maximize therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What are the reported efficacious dosing regimens for this compound in preclinical models?
In preclinical studies using bleomycin-induced mouse models of pulmonary fibrosis, this compound has shown efficacy when administered orally (po) twice a day (BID) for two weeks.[4] Significant dose-dependent reductions in lung fibrosis and inflammation were observed at dosages of 3, 10, and 30 mg/kg.[5]
Q3: What is known about the safety and tolerability of this compound from clinical trials?
Q4: My animals are exhibiting weight loss and lethargy at the 30 mg/kg BID dose. What are the initial troubleshooting steps?
Unexpected toxicity at a previously reported efficacious dose can stem from multiple factors. Consider the following:
-
Vehicle Formulation: Ensure the vehicle used for drug formulation is well-tolerated and does not contribute to toxicity. Check for issues with solubility and stability of the compound in the vehicle.
-
Animal Strain and Health: Differences in animal strain, age, or underlying health status can significantly impact drug tolerance. Ensure animals are healthy and sourced from a reliable vendor.
-
Dosing Procedure: Improper oral gavage technique can cause stress, esophageal injury, or accidental administration into the lungs, leading to adverse effects. Ensure all personnel are properly trained.
-
Dose-Escalation: If toxicity is observed, it is crucial to perform a dose-response study to identify the Maximum Tolerated Dose (MTD) in your specific animal model and strain.
Q5: How can I adjust the dosing regimen to potentially reduce toxicity while maintaining efficacy?
If on-target toxicity is suspected, modifying the dosing regimen can improve the therapeutic window.
-
Reduce Peak Concentration (Cmax): Instead of a BID schedule, consider splitting the total daily dose into a three-times-a-day (TID) schedule. This can lower Cmax while maintaining the same total drug exposure (AUC), potentially mitigating Cmax-driven toxicity.
-
Fractionated Dosing: Explore whether a lower dose administered for a longer duration can achieve the desired therapeutic effect with an improved safety profile.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If PK data is available, model the exposure-response relationship to predict the minimal effective exposure and design a dosing regimen that stays below the toxic threshold.
Troubleshooting Guide for In Vivo Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Acute Toxicity after Dosing (1-24h) (e.g., seizures, lethargy, respiratory distress) | Formulation Issue (e.g., precipitation, incorrect pH) | Verify formulation clarity, pH, and sterility. Prepare fresh batches and re-evaluate solubility. Consider alternative, well-established vehicle formulations. |
| Rapid Absorption/High Cmax | Conduct a pilot PK study to determine Cmax and Tmax. If Cmax is high, consider dose fractionation (e.g., splitting the dose) or a different route of administration if feasible. | |
| Sub-chronic Toxicity (e.g., significant body weight loss >15%, organ damage markers in bloodwork) | Compound Accumulation | Perform a multiple-dose PK study to check for drug accumulation. If accumulation is confirmed, increase the dosing interval (e.g., from BID to QD) or reduce the dose. |
| On-Target or Off-Target Organ Toxicity | Conduct a formal Maximum Tolerated Dose (MTD) study (see protocol below). Include histopathological analysis of key organs (liver, kidney, lung, spleen) to identify target organs of toxicity. | |
| Inconsistent Toxicity Within a Group | Dosing Inaccuracy | Ensure dosing equipment is accurately calibrated. Review oral gavage techniques to ensure consistency across all animals and technicians.[9] |
| Inter-animal Variability | Increase the number of animals per group to improve statistical power and account for biological variability.[9] |
Data Presentation: Preclinical Dosing & Hypothetical Toxicity
Table 1: Reported Preclinical Efficacy of this compound This table summarizes the dosing regimen used in a key preclinical study.
| Animal Model | Compound | Dosage | Administration | Key Efficacy Findings |
| Bleomycin-induced mouse pulmonary fibrosis | This compound | 3, 10, and 30 mg/kg | Oral (po), Twice a day (BID) for 2 weeks | Improved lung function and dose-dependent reduction in the area of pulmonary fibrosis.[4][5] |
Table 2: Example Dose-Range Finding Study Data with Toxicity Readouts This table presents hypothetical data from a 14-day dose-range finding study to determine the MTD.
| Group | Dose (mg/kg, BID) | Mean Body Weight Change (%) | Clinical Signs | Serum ALT (U/L) | Histopathology Notes (Liver) |
| 1 (Vehicle) | 0 | +5.2% | Normal | 35 ± 8 | No significant findings |
| 2 | 10 | +3.1% | Normal | 45 ± 12 | No significant findings |
| 3 | 30 | -8.5% | Mild lethargy, ruffled fur | 150 ± 40 | Minimal hepatocellular vacuolation |
| 4 | 60 | -18.2% | Severe lethargy, hunched posture | 550 ± 95 | Moderate centrilobular necrosis |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study in Mice
1. Objective: To determine the highest dose of this compound that can be administered for a defined period (e.g., 14 days) without causing dose-limiting toxicity (e.g., >20% body weight loss or mortality).
2. Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
8-week-old C57BL/6 mice (equal numbers of males and females)
-
Standard laboratory equipment (scales, oral gavage needles, blood collection supplies)
3. Methodology:
-
Acclimatization: Acclimate animals for at least 7 days before the start of the study.
-
Group Allocation: Randomly assign animals to dose groups (n=5/sex/group). Include a vehicle control group and at least 3-4 dose-escalation groups (e.g., 10, 30, 60, 100 mg/kg).
-
Formulation: Prepare fresh dosing formulations daily. Ensure this compound is completely solubilized or forms a homogenous suspension.
-
Administration: Administer the assigned dose via oral gavage twice daily (approximately 12 hours apart) for 14 consecutive days. The volume should be consistent (e.g., 10 mL/kg).
-
Monitoring:
-
Record clinical signs (e.g., posture, activity, fur condition) twice daily.
-
Measure body weight daily.
-
At the end of the study (Day 14), collect blood for clinical chemistry analysis (e.g., ALT, AST, CREA, BUN).
-
Perform a full necropsy and collect key organs (liver, kidneys, lungs, spleen, heart) for histopathological examination.
-
-
Endpoint Definition: The MTD is defined as the highest dose that does not result in mortality, >20% loss in body weight, or severe clinical or pathological signs of toxicity.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound targeting TNIK.
Caption: Experimental workflow for dose refinement and toxicity evaluation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IPF – Phase 1 | Insilico Medicine [insilico.com]
- 7. New Paper from Insilico Medicine Demonstrates Validity of AI Drug Discovery [bio-itworld.com]
- 8. Novel molecules from generative AI to phase II | EurekAlert! [eurekalert.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to TNIK Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to Traf2- and Nck-interacting kinase (TNIK) inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is TNIK and why is it a therapeutic target?
A1: Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that is a key component of the Wnt signaling pathway.[1] It plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of the Wnt pathway is a hallmark of several cancers, including colorectal cancer. TNIK interacts with β-catenin and TCF4 to activate the transcription of Wnt target genes. Therefore, inhibiting TNIK is a promising therapeutic strategy to suppress the growth of cancer cells dependent on Wnt signaling.[1][2]
Q2: What are the known TNIK inhibitors and their general mechanisms of action?
A2: Several small-molecule TNIK inhibitors have been developed, most of which are ATP-competitive, meaning they bind to the ATP-binding pocket of TNIK and prevent the phosphorylation of its downstream targets.[1][3] This action blocks the transcription of Wnt target genes, leading to reduced cancer cell proliferation and survival.[1] Some notable TNIK inhibitors include NCB-0846 and Rentosertib (INS018_055).[3][4]
Q3: What are the potential mechanisms of acquired resistance to TNIK inhibitors?
A3: While specific mechanisms of resistance to TNIK inhibitors are still under investigation, based on known mechanisms for other kinase inhibitors, resistance can be broadly categorized into two types:
-
On-target resistance: This typically involves genetic alterations in the TNIK gene itself.[1]
-
Gatekeeper mutations: Mutations in the "gatekeeper" residue of the ATP-binding pocket can sterically hinder the binding of the inhibitor without significantly affecting the kinase's activity.[5][6]
-
Other kinase domain mutations: Mutations in other regions of the kinase domain can also reduce inhibitor binding affinity.
-
-
Off-target resistance (Bypass pathway activation): Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for TNIK signaling to drive proliferation and survival.[1][7][8][9] Potential bypass pathways could include the activation of other kinases or signaling molecules that converge on the same downstream effectors as the Wnt/β-catenin pathway.[7][8][9]
Q4: My cells are not responding to the TNIK inhibitor as expected. What should I check?
A4: If you observe a lack of efficacy with a TNIK inhibitor, consider the following:
-
Cell Line Dependency: Confirm that your parental cell line is indeed dependent on the TNIK-Wnt signaling pathway for its growth and survival.
-
Inhibitor Quality and Concentration: Ensure the inhibitor is of high quality, stored correctly, and used at an appropriate concentration. Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your sensitive cell line.
-
Cell Culture Conditions: Maintain consistent cell culture practices, as variations in cell density, passage number, and media composition can influence experimental outcomes.[1]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses to drugs.[1]
Q5: How can I generate a TNIK inhibitor-resistant cell line for my research?
A5: A common method for developing drug-resistant cell lines is through continuous exposure to escalating concentrations of the inhibitor. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves treating the parental cell line with the TNIK inhibitor at a concentration close to its IC50 and gradually increasing the concentration as the cells adapt and become resistant.[1]
Q6: How do I confirm that my cell line has developed resistance to a TNIK inhibitor?
A6: Resistance is confirmed by comparing the IC50 of the TNIK inhibitor in the parental (sensitive) cell line to the newly generated resistant cell line. A significant increase (fold-change) in the IC50 value for the resistant line indicates the successful development of a resistant model.[1]
Troubleshooting Guide: Common Issues in Developing and Handling TNIK Inhibitor-Resistant Cell Lines
| Issue | Possible Cause | Troubleshooting Step |
| Failure to develop resistance | Inhibitor concentration is too high, causing excessive cell death. | Start with a lower concentration of the TNIK inhibitor, at or slightly below the IC50 of the parental cell line, to allow for gradual adaptation. |
| Cell line is not dependent on the TNIK pathway. | Confirm that the parental cell line's growth is inhibited by the TNIK inhibitor and that the Wnt pathway is active. | |
| Insufficient number of viable cells are being passaged. | Ensure that a sufficient number of viable cells are passaged at each step to allow for the selection of resistant clones. | |
| Loss of resistant phenotype over time | Absence of selective pressure. | Culture the resistant cell line in a medium containing a maintenance dose of the TNIK inhibitor to preserve the resistant phenotype.[1] |
| Heterogeneous population of sensitive and resistant cells. | Re-select the population by treating with a high concentration of the TNIK inhibitor to eliminate any remaining sensitive cells.[1] | |
| Inconsistent experimental results | Inhibitor instability. | Prepare fresh stock solutions of the TNIK inhibitor regularly and store them according to the manufacturer's recommendations.[1] |
| Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell density, passage number, and media composition.[1] | |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma contamination.[1] |
Quantitative Data: In Vitro Activity of TNIK Inhibitors
The following table summarizes the reported in vitro activity of selected TNIK inhibitors in sensitive cancer cell lines. This data can serve as a baseline for comparison when developing and characterizing resistant cell lines.
| Inhibitor | Cell Line | IC50 (viability) | Assay Type |
| NCB-0846 | HCT116 | ~270 nM | ATP production assay |
| Rentosertib (this compound) | LX-2 (hepatic stellate cells) | 63 nM (COL1 expression) | Not specified |
| Rentosertib (this compound) | LX-2 (hepatic stellate cells) | 123 nM (α-SMA expression) | Not specified |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Protocol 1: Generation of TNIK Inhibitor-Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cell lines by continuous exposure to escalating concentrations of a TNIK inhibitor.
Materials:
-
Parental cancer cell line of interest (known to be sensitive to TNIK inhibition)
-
Complete cell culture medium
-
TNIK inhibitor (e.g., NCB-0846)
-
DMSO (vehicle control)
-
Standard cell culture flasks, plates, and consumables
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of the TNIK inhibitor in the parental cell line.
-
Initial Treatment: Seed the parental cells at a standard density and treat them with the TNIK inhibitor at a concentration equal to or slightly below the IC50 value.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells may die.
-
Recovery and Passaging: When the surviving cells reach 70-80% confluency, passage them and continue to culture them in the presence of the same concentration of the TNIK inhibitor.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the TNIK inhibitor concentration by approximately 1.5- to 2-fold.
-
Repeat and Select: Repeat steps 3-5 for several cycles, gradually increasing the inhibitor concentration. This process can take several months.
-
Characterize Resistant Cells: The resulting cell population should be able to proliferate in the presence of a significantly higher concentration of the TNIK inhibitor compared to the parental line. Confirm resistance by determining the new, higher IC50 value.
-
Cryopreservation: It is crucial to freeze vials of the resistant cells at different stages of the selection process for future use.
Protocol 2: Characterizing Resistance Mechanisms by Western Blot
This protocol outlines a general procedure to investigate the activation of potential bypass signaling pathways in TNIK inhibitor-resistant cells.
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
TNIK inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-TNIK, anti-β-catenin, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed an equal number of parental and resistant cells and allow them to adhere overnight. Treat the cells with the TNIK inhibitor at a concentration that effectively inhibits the parental cells for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the phosphorylation status of key signaling proteins (e.g., Akt, ERK) and the expression levels of relevant proteins (e.g., TNIK, β-catenin) between the parental and resistant cell lines, with and without inhibitor treatment.
Visualizations
Caption: Canonical Wnt signaling pathway and the role of TNIK.
Caption: Workflow for generating TNIK inhibitor-resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rentosertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. THE RISE AND FALL OF GAKEKEEPER MUTATIONS? THE BCR-ABL1T315I PARADIGM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The rise and fall of gatekeeper mutations? The BCR-ABL1 T315I paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Best practices for long-term storage of Ins018_055 to maintain stability
Technical Support Center: Ins018_055
Disclaimer: this compound is a hypothetical compound designation. The information provided below is based on general best practices for the handling and storage of sensitive research compounds, such as peptides or small molecules, and should be adapted to the specific properties of your molecule of interest. Always refer to the compound-specific documentation provided by the manufacturer.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or, for extended periods, at -80°C.[1][2][3][4] The material should be kept in a tightly sealed container in a desiccated environment to protect it from moisture, which can significantly decrease its long-term stability.[4][5] Additionally, protect the compound from light by using an amber vial or by storing it in a dark location.[6][7]
Q2: How should I handle the lyophilized powder when preparing to use it?
A2: Before opening the vial, it is crucial to allow the container to equilibrate to room temperature in a desiccator.[5][8] This practice minimizes the condensation of atmospheric moisture onto the hygroscopic powder, which can compromise the stability of the remaining stock.[5][8] When weighing the compound, do so quickly in a clean, dry environment and reseal the vial tightly before returning it to cold storage.[8]
Q3: What is the recommended procedure for reconstituting this compound?
A3: There is no universal solvent for all compounds.[5] It is advisable to first test the solubility of a small portion of the compound.[5] For many research compounds, starting with a sterile, high-purity solvent such as sterile distilled water or an appropriate buffer is recommended.[6] If the compound has hydrophobic properties, a small amount of an organic solvent like DMSO or DMF may be necessary to aid dissolution before diluting with an aqueous buffer.[8] Sonication can help break up particulates and enhance solubilization.[5]
Q4: How should I store this compound once it is in solution?
A4: Storing compounds in solution for long periods is not recommended as they are far less stable than in their lyophilized form.[1][8] If storage in solution is unavoidable, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4][6] These aliquots should be stored at -20°C or -80°C. For short-term use (a few days), refrigeration at 2-8°C may be acceptable, but this is highly dependent on the specific compound's stability profile.[4]
Q5: My this compound contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues. Are there special storage considerations?
A5: Yes. Peptides containing these residues are susceptible to oxidation.[1][8] They should be stored under anaerobic conditions if possible.[1] When preparing solutions, it is best to use oxygen-free buffers.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation with this compound.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Question: I am observing poor reproducibility and lower efficacy of this compound in my experiments compared to previous batches. What could be the cause?
-
Answer: This is a common sign of compound degradation.[9] Instability can lead to a reduced concentration of the active compound, affecting experimental outcomes.[9] Review your storage and handling procedures. Ensure that lyophilized powder was stored at or below -20°C and that solutions are freshly prepared. Avoid multiple freeze-thaw cycles by using aliquots.[1][6]
Issue 2: The reconstituted solution of this compound appears cloudy or contains particulates.
-
Question: After adding the solvent, my this compound solution is not clear. What should I do?
-
Answer: A cloudy solution or the presence of visible particulates indicates that the compound has not fully dissolved and may be suspended or has precipitated.[5] This can be due to using an incorrect solvent or the compound's tendency to aggregate. Gentle warming or sonication may aid dissolution.[8] If solubility issues persist, you may need to try a different solvent system, such as one with a small amount of organic solvent or a denaturing agent, but ensure the solvent is compatible with your downstream assay.[8]
Issue 3: I suspect my this compound has degraded. How can I confirm this?
-
Question: What is a reliable method to check the stability and integrity of my this compound stock?
-
Answer: Stability testing is essential to confirm the integrity of your compound.[10][11][12] A common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This allows you to assess the purity of the compound and identify any potential degradation products. Comparing the chromatogram of your current stock to a reference standard or a freshly prepared sample can provide a definitive answer on its stability.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Duration | Container | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Tightly sealed, amber vial | Store in a desiccated environment; protect from light.[1][5][7] |
| In Solution (Stock) | -20°C to -80°C | Weeks to Months | Sealed, sterile tubes | Aliquot to avoid freeze-thaw cycles.[4][6][8] |
| In Solution (Working) | 2°C to 8°C | Days | Sealed, sterile tubes | For short-term use only; stability is limited.[4] |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound by comparing a stored sample to a freshly prepared reference.
1. Objective: To quantify the purity of a stored sample of this compound and identify potential degradation products.
2. Materials:
-
Stored sample of this compound
-
New or reference standard vial of this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
3. Method:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Reference Sample: Prepare a fresh 1 mg/mL stock solution of the reference this compound in an appropriate solvent (e.g., 50% ACN in water).
-
Test Sample: Prepare a 1 mg/mL stock solution of the stored this compound using the same solvent.
-
Dilute both samples to a final concentration of 0.1 mg/mL with Mobile Phase A.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for this compound (e.g., 220 nm or 280 nm).
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 30 minutes.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the chromatograms for both the reference and test samples.
-
Compare the peak area of the main compound in the test sample to the reference sample. A significant decrease in the main peak area suggests degradation.
-
Look for the appearance of new peaks in the test sample's chromatogram, which would indicate the presence of degradation products.
-
Calculate the purity of the test sample as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Hypothetical pathway showing this compound as a Raf inhibitor.
References
- 1. genscript.com [genscript.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. jpt.com [jpt.com]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. pharmtech.com [pharmtech.com]
Mitigating batch-to-batch variability of Ins018_055 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability of Ins018_055 during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound in our cell-based assays. What could be the potential causes?
Inconsistent results between batches of a small molecule like this compound can arise from several factors, which can be broadly categorized into issues with the compound itself and variations in experimental procedures.
Potential causes related to the compound include:
-
Purity and Impurity Profile: Even minor differences in the purity levels or the nature of impurities between batches can significantly impact biological activity.[1][2][3] Impurities may have their own biological effects or could interfere with the activity of this compound.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates, leading to variations in the effective concentration in your experiments.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.[4][5][6][7]
Potential causes related to experimental procedures include:
-
Compound Preparation: Inconsistent dissolution of the compound or errors in serial dilutions can lead to significant variability in the final concentration.[8]
-
Cell Culture Conditions: Variations in cell passage number, cell density, media composition, or incubation times can alter cellular responses to treatment.[8]
-
Assay Performance: Technical variability in pipetting, reagent addition, or plate reading can introduce errors.[8]
Q2: How can we proactively assess a new batch of this compound to ensure its quality before starting our experiments?
It is crucial to perform in-house quality control (QC) checks on each new batch of this compound to ensure consistency. We recommend the following tiered approach:
-
Documentation Review: Always review the Certificate of Analysis (CoA) provided by the supplier.[9] Pay close attention to the purity, method of analysis, and identification data.
-
Physical Characterization: Visually inspect the compound for any differences in appearance (color, texture) compared to previous batches. Perform a melting point analysis, as a significant deviation from the expected melting point can indicate impurities.[10]
-
Analytical Chemistry: Conduct analytical tests to confirm the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity and comparing the chromatographic profile to a qualified reference standard.[11][12]
-
In-vitro Potency Assay: Perform a functional assay, such as a dose-response curve in a well-characterized cell line, to determine the IC50 or EC50 value. This will provide a direct measure of the biological activity of the new batch and allow for comparison with previous batches.[8]
Q3: What are the best practices for storing and handling this compound to maintain its stability?
Proper storage and handling are critical for preserving the integrity of research compounds.[4][5][6][7] For a small molecule like this compound, we recommend the following:
-
Storage Conditions: Store the lyophilized powder at -20°C or below in a tightly sealed container, protected from light and moisture.[4][6] Once reconstituted in a solvent like DMSO, aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[4]
-
Handling: Always use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][5] Handle the compound in a clean and controlled environment to prevent contamination.[4]
-
Preparation: Use high-purity solvents for reconstitution.[4] Ensure the compound is fully dissolved before making serial dilutions.
Troubleshooting Guides
Issue 1: A new batch of this compound shows significantly lower potency (higher IC50) in our standard cell viability assay.
This is a common issue that points towards a problem with the compound's purity, integrity, or the experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced compound potency.
Quantitative Data Summary (Illustrative Example):
| Parameter | Batch A (Reference) | Batch B (New) - Initial Test | Batch B (New) - Re-test |
| Purity (HPLC) | 99.5% | 99.4% | 99.4% |
| IC50 (nM) | 50 ± 5 | 250 ± 20 | 55 ± 6 |
| Visual Inspection | White Powder | White Powder | White Powder |
| Solubility in DMSO | Clear Solution | Clear Solution | Clear Solution |
In this example, the re-test with a freshly prepared stock solution resolved the potency issue, suggesting the initial problem was with compound preparation rather than the batch quality itself.
Issue 2: High variability in results within the same experiment using a new batch of this compound.
High intra-experiment variability can be caused by issues with compound solubility, inconsistent cell seeding, or pipetting errors.
Troubleshooting Steps:
-
Assess Compound Solubility: At higher concentrations, this compound might be precipitating out of solution.[8] Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. If observed, consider lowering the top concentration or using a different solvent system.
-
Review Cell Seeding Protocol: Inconsistent cell numbers across wells is a major source of variability.[8] Ensure your cell suspension is homogenous before and during seeding. Consider using a multichannel pipette for seeding and work quickly to prevent cells from settling.
-
Evaluate Pipetting Technique: Inaccurate or inconsistent pipetting, especially during serial dilutions and compound addition, can lead to large variations.[8] Use calibrated pipettes and ensure proper technique. For high-throughput experiments, consider using automated liquid handlers.
Key Experimental Protocols
Protocol 1: Quality Control of a New Batch of this compound using HPLC
Objective: To verify the purity of a new batch of this compound and compare its chromatographic profile to a reference standard.
Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound reference standard and the new batch in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Sample Preparation: Dilute the stock solutions to a final concentration of 0.1 mg/mL with the mobile phase.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the reference standard followed by the new batch. Compare the retention time of the main peak and the overall chromatogram. The purity of the new batch should be within the acceptable range (e.g., >98%).
Protocol 2: Comparative In-vitro Potency Assay
Objective: To determine the IC50 of a new batch of this compound and compare it to a reference batch.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., a human lung fibroblast line for IPF studies) in a 96-well plate at a predetermined density and allow cells to adhere overnight.[8]
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of both the reference and new batches of this compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 values for both batches using a non-linear regression model. The IC50 of the new batch should be within an acceptable fold-change of the reference batch (e.g., ± 2-fold).
Signaling Pathway and Workflow Diagrams
Caption: Simplified signaling pathway for this compound.
Caption: Recommended workflow for qualifying new batches.
References
- 1. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 2. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. lab-chems.com [lab-chems.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. globalchemsdepot.com [globalchemsdepot.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Quality Control (QC) Testing [daltonresearchmolecules.com]
Technical Support Center: Accurate Measurement of Ins018_055 Effects
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on calibrating equipment for the accurate measurement of Ins018_055 effects. This compound is a small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK) with demonstrated anti-fibrotic and anti-inflammatory properties, making it a promising therapeutic candidate for conditions like idiopathic pulmonary fibrosis (IPF).[1][2][3][4][5][6] Accurate and reliable data from well-calibrated instruments are crucial for evaluating its efficacy in preclinical and clinical studies.
This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary measurable effects of this compound in preclinical fibrosis models?
A1: In preclinical models, such as the bleomycin-induced lung fibrosis model in rodents, the primary effects of this compound are the reduction of fibrosis and inflammation.[4] These effects are typically measured through:
-
Histological analysis: Assessing the extent of tissue scarring and collagen deposition using techniques like Masson's trichrome and Hematoxylin (B73222) and Eosin (H&E) staining.
-
Immunohistochemistry (IHC): Quantifying the expression of fibrosis-related proteins such as collagen I and alpha-smooth muscle actin (ɑ-SMA).
-
Lung function tests: Measuring parameters like Forced Vital Capacity (FVC), airway resistance, and pulmonary compliance to assess respiratory function.[3]
Q2: Which signaling pathways are known to be modulated by this compound?
A2: this compound exerts its anti-fibrotic effects by inhibiting TNIK, which in turn suppresses several key pro-fibrotic signaling pathways, including:
-
Transforming growth factor-beta (TGF-β) pathway
-
Wnt/β-catenin pathway
-
Yes-associated protein (YAP)/Transcriptional coactivator with PDZ-binding motif (TAZ) pathway
These pathways are central to the pathogenesis of fibrosis, and their inhibition by this compound leads to a reduction in the activation of fibroblasts and the deposition of extracellular matrix.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered with the equipment used to measure the effects of this compound.
Histology: Microtome Calibration and Troubleshooting
Accurate sectioning of tissue samples is fundamental for reliable histological analysis.
Q: My tissue sections are of uneven thickness (thick and thin sections). What could be the cause and how can I fix it?
A: Uneven section thickness is a common problem in microtomy. Here are the potential causes and solutions:
| Potential Cause | Solution |
| Loose components on the microtome | Ensure all levers, knobs, and clamps (specimen and knife holder) are securely tightened. |
| Incorrect knife clearance angle | Adjust the clearance angle. A too-small angle can cause this issue. |
| Soft paraffin (B1166041) wax | Cool the paraffin block on ice. Consider using a harder paraffin wax. |
| Dense tissue | For particularly dense tissues, icing the block can help. |
| Worn microtome parts | If the problem persists after troubleshooting, it may indicate worn parts requiring maintenance or replacement. |
Q: The paraffin ribbon is not forming correctly. What should I do?
A: A well-formed ribbon is crucial for serial sectioning. If you are facing issues, consider the following:
| Potential Cause | Solution |
| Paraffin wax is too hard | Try breathing on the block to slightly warm it. Avoid icing the block. |
| Incorrect knife clearance angle | Adjust the knife's clearance angle. |
| Dull blade | Move to a new, sharp area of the blade or replace the blade entirely. |
Immunohistochemistry (IHC): Automated Stainer Calibration and Troubleshooting
Consistent and specific staining is vital for accurate protein expression analysis.
Q: I am experiencing weak or no staining in my IHC experiments. What are the possible reasons and solutions?
A: Weak or no staining can arise from several factors throughout the IHC workflow:
| Potential Cause | Solution |
| Inadequate tissue fixation | Ensure proper fixation protocols are followed. Under-fixation can lead to poor staining, while over-fixation may require more extensive antigen retrieval. |
| Incorrect antibody concentration | Optimize the primary antibody concentration. You may need to use a higher concentration or a longer incubation period. |
| Incompatible primary and secondary antibodies | Verify that the secondary antibody is raised against the host species of the primary antibody. |
| Insufficient antigen retrieval | Optimize the antigen retrieval method (heat-induced or enzymatic) and duration. |
| Reagent issues | Check the expiration dates and proper storage of all reagents, including antibodies and detection systems. |
Q: How can I troubleshoot high background staining on my IHC slides?
A: High background can obscure specific staining, making interpretation difficult. Here’s how to address it:
| Potential Cause | Solution |
| Primary antibody concentration is too high | Reduce the concentration of the primary antibody. |
| Inadequate washing steps | Ensure thorough and consistent washing between incubation steps to remove unbound antibodies. |
| Endogenous peroxidase activity | If using an HRP-based detection system, ensure adequate blocking of endogenous peroxidase activity. |
| Non-specific antibody binding | Use a blocking serum from the same species as the secondary antibody was raised in. |
Lung Function: Rodent Spirometry and Plethysmography Calibration and Troubleshooting
Accurate measurement of lung function is a direct indicator of the therapeutic efficacy of this compound.
Q: My spirometry readings for rodent lung function are inconsistent. What should I check?
A: Consistency is key for longitudinal studies. If you are getting variable results, consider these points:
| Potential Cause | Solution |
| Improper calibration | Perform daily calibration checks using a calibration syringe. Ensure there are no leaks in the system. |
| Animal movement | Allow the animal to acclimatize to the plethysmography chamber to reduce movement artifacts. Record data during periods of rest.[7] |
| Leaks in the plethysmography chamber | Ensure the chamber is airtight. Check all seals and connections. |
| Environmental factors | Maintain a stable room temperature and humidity, as these can affect pressure readings.[8] |
Q: I am having trouble getting a stable baseline in whole-body plethysmography. What could be the issue?
A: A stable baseline is essential for accurate measurements of respiratory parameters.
| Potential Cause | Solution |
| Animal stress | Allow for an adequate acclimatization period (e.g., 15 minutes) in the chamber before recording.[8] |
| Incorrect chamber size | Use a chamber size appropriate for the animal to minimize movement and ensure accurate pressure readings. |
| Fluctuations in bias flow | Ensure the bias flow generator is turned on and stabilized before calibration and recording. |
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound.
Table 1: Preclinical Dosing of this compound in a Rat Model of Bleomycin-Induced Lung Fibrosis [3]
| Treatment Group | Dosage | Administration Route | Frequency |
| This compound | 0.1 mg/ml | Inhalation | Once daily (QD) |
| This compound | 0.3 mg/ml | Inhalation | Once daily (QD) |
| This compound | 1 mg/ml | Inhalation | Once daily (QD) |
| This compound | 6 mg/ml | Inhalation | Once daily (QD) |
| Pirfenidone (Control) | 350 mg/kg | Oral | Once daily (QD) |
Table 2: Phase IIa Clinical Trial Dosages of this compound in IPF Patients
| Treatment Group | Dosage | Frequency |
| Placebo | - | - |
| This compound | 30 mg | Once daily |
| This compound | 30 mg | Twice daily |
| This compound | 60 mg | Once daily |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Bleomycin-Induced Lung Fibrosis Model in Rodents
This is a widely used model to induce lung fibrosis and evaluate the efficacy of anti-fibrotic agents like this compound.[9]
-
Animal Acclimatization: Acclimatize male Sprague Dawley rats or C57BL/6 mice for at least one week before the experiment.
-
Anesthesia: Anesthetize the animals using an appropriate anesthetic agent (e.g., isoflurane).
-
Bleomycin (B88199) Instillation: Intratracheally instill a single dose of bleomycin sulfate (B86663) dissolved in sterile saline. A control group should receive saline only.
-
Treatment Administration: Begin treatment with this compound (or vehicle control) at the desired dose and route of administration as per the study design (e.g., daily from day 1 to day 28).[3]
-
Monitoring: Monitor the animals daily for signs of distress and record body weight regularly.
-
Endpoint Analysis: At the end of the study period (e.g., day 29), euthanize the animals and perform the following analyses:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration.
-
Lung Function Tests: Perform spirometry or plethysmography to measure respiratory parameters.[3]
-
Histology and IHC: Harvest the lungs, fix them in formalin, and embed them in paraffin for histological (H&E, Masson's trichrome) and immunohistochemical (collagen I, ɑ-SMA) analysis.
-
Masson's Trichrome Staining Protocol
This protocol is used to differentiate collagen fibers from other tissue components.[10][11][12][13][14]
-
Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Mordanting: If the tissue was fixed in formalin, mordant the sections in pre-warmed Bouin's solution at 56-60°C for 1 hour.[11][14]
-
Washing: Wash the slides thoroughly in running tap water until the yellow color from the Bouin's solution is completely removed.
-
Nuclear Staining: Stain the nuclei with Weigert's iron hematoxylin for 5-10 minutes.[10][12]
-
Washing: Wash in running tap water for 5-10 minutes.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 5-15 minutes.[12]
-
Washing: Rinse with deionized water.
-
Differentiation and Collagen Staining: Differentiate in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, then stain with aniline (B41778) blue solution for 5-10 minutes.[12]
-
Final Rinse and Differentiation: Rinse briefly in deionized water and differentiate in 1% acetic acid solution for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a resinous mounting medium.
Expected Results:
-
Collagen: Blue
-
Nuclei: Black
-
Muscle, cytoplasm, keratin: Red
Mandatory Visualization
The following diagrams illustrate key concepts related to this compound.
Caption: Signaling pathway of this compound in the inhibition of fibrosis.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. What Are the Common Problems in Immunohistochemistry Staining? [celnovte.com]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
- 5. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 7. jove.com [jove.com]
- 8. Plethysmography measurements of respiratory function in conscious unrestrained mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. stainsfile.com [stainsfile.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. healthsciences.usask.ca [healthsciences.usask.ca]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Enhancing Translational Relevance of Preclinical Ins018_055 Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing, executing, and interpreting preclinical studies of Ins018_055, a novel, first-in-class small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1] By addressing common challenges and providing detailed experimental protocols, this guide aims to improve the translational relevance of preclinical findings and accelerate the development of this promising anti-fibrotic therapeutic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: In which preclinical models has this compound shown efficacy?
Q3: What are the key considerations for designing preclinical studies with this compound to enhance translational relevance?
A3: To improve the translational potential of preclinical studies, it is crucial to:
-
Select appropriate animal models: While the bleomycin-induced fibrosis model is widely used, researchers should be aware of its limitations, such as the initial inflammatory phase and the potential for spontaneous resolution.[6]
-
Use relevant dosing regimens: Dosing should be based on pharmacokinetic and pharmacodynamic data to ensure adequate target engagement.
-
Evaluate clinically relevant endpoints: In addition to histological assessments, functional readouts such as lung function tests in pulmonary fibrosis models are critical.
Q4: What are the known off-target effects or potential liabilities of TNIK inhibitors?
Troubleshooting Guides
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High mortality rate in bleomycin-treated animals | Bleomycin (B88199) dose is too high for the specific strain, age, or sex of the mice. Improper intratracheal instillation leading to acute lung injury. | Conduct a dose-response study to determine the optimal bleomycin concentration. Ensure proper visualization of the trachea during instillation and administer the solution slowly to prevent reflux. Provide supportive care, such as softened food and hydration.[7] |
| Inconsistent fibrotic response between animals | Variable delivery of bleomycin to the lungs. Genetic variability within the animal colony. | Use a consistent and precise method for intratracheal instillation. Ensure all animals are from the same supplier and have a similar genetic background. Increase the number of animals per group to account for biological variability.[7] |
| Low or no fibrotic response | Bleomycin dose is too low. Improper storage or preparation of bleomycin. The timing of the experimental endpoint is too early. | Increase the bleomycin dose in a pilot study. Reconstitute bleomycin immediately before use and store it according to the manufacturer's instructions. Ensure the experimental endpoint allows for the development of mature fibrosis, typically 21-28 days post-bleomycin administration.[7][8] |
General Challenges in Preclinical Testing of TNIK Inhibitors
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of in vivo efficacy despite in vitro potency | Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance). Insufficient target engagement in the tissue of interest. | Conduct thorough pharmacokinetic studies to optimize the dosing regimen. Measure target engagement in the diseased tissue using techniques like Western blot for downstream signaling molecules or immunohistochemistry for target localization. |
| Difficulty in translating efficacy to human disease | Animal models may not fully recapitulate the complexity of human fibrotic diseases. Differences in drug metabolism between species. | Use multiple animal models that represent different aspects of the human disease. Conduct in vitro studies using primary human cells to confirm the mechanism of action. Perform pharmacokinetic and safety studies in multiple species to better predict human outcomes.[5] |
Quantitative Data from Preclinical Studies
Table 1: Efficacy of this compound in a Bleomycin-Induced Mouse Model of Lung Fibrosis
| Treatment Group | Dose | Administration Route | Key Findings |
| Vehicle | - | Oral | - |
| This compound | 3 mg/kg BID | Oral | Significant reduction in lung fibrosis scores. |
| This compound | 10 mg/kg BID | Oral | Dose-dependent improvement in lung function and reduction in collagen deposition. |
| This compound | 30 mg/kg BID | Oral | Marked attenuation of fibrosis and inflammation. |
| Nintedanib | 60 mg/kg QD | Oral | Comparable efficacy to the highest dose of this compound. |
BID: twice daily; QD: once daily.
Table 2: Efficacy of this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis
| Treatment Group | Dose | Administration Route | Key Findings |
| Sham Control | - | - | Minimal fibrosis. |
| Vehicle | - | Oral | Significant interstitial fibrosis and collagen deposition. |
| This compound | 3 mg/kg BID | Oral | Reduction in Sirius Red-positive area and hydroxyproline (B1673980) content. |
| This compound | 10 mg/kg BID | Oral | Dose-dependent decrease in collagen type 1 expression. |
| This compound | 30 mg/kg BID | Oral | Potent anti-fibrotic effects, comparable to the positive control. |
| SB525334 (TGF-βR1 inhibitor) | 100 mg/kg QD | Oral | Significant reduction in fibrotic markers. |
BID: twice daily; QD: once daily.[9]
Experimental Protocols
Protocol 1: Bleomycin-Induced Lung Fibrosis in Mice
1. Animal Preparation:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
2. Intratracheal Instillation:
-
Suspend the anesthetized mouse on an intubation stand.
-
Visualize the trachea using a light source and gently insert a 22-gauge catheter into the trachea.
-
Instill a single dose of bleomycin (typically 1.5-3.0 U/kg) in a volume of 50 µL of sterile saline.
-
Follow the instillation with a 100 µL bolus of air to ensure distribution into the lungs.
3. Post-Procedure Monitoring:
-
Monitor the animals daily for signs of distress, including weight loss and changes in breathing.
-
Provide supportive care as needed.
4. Efficacy Evaluation (Day 21 or 28):
-
Measure lung function using a specialized ventilator system (e.g., FlexiVent).
-
Euthanize the animals and collect lung tissue for histological analysis (e.g., Masson's trichrome staining for collagen) and biochemical assays (e.g., hydroxyproline assay for collagen content).
Protocol 2: In Vitro Myofibroblast Activation Assay
1. Cell Culture:
-
Culture primary human lung fibroblasts in appropriate growth medium.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
2. Starvation and Treatment:
-
Serum-starve the cells for 24 hours to synchronize them.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (typically 5 ng/mL) for 24-48 hours to induce myofibroblast differentiation.
3. Analysis of Myofibroblast Markers:
-
Western Blot: Lyse the cells and perform Western blot analysis for key myofibroblast markers such as α-smooth muscle actin (α-SMA) and collagen type I.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for α-SMA to visualize stress fiber formation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound on TNIK.
Caption: Wnt/β-catenin Signaling Pathway and the inhibitory role of this compound on TNIK.
Caption: General Experimental Workflow for Preclinical Evaluation of this compound.
References
- 1. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
- 4. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 6. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ins018_055 and Pirfenidone for the Treatment of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ins018_055, a novel drug candidate, and pirfenidone (B1678446), an established treatment for Idiopathic Pulmonary Fibrosis (IPF). The comparison focuses on their mechanisms of action, preclinical and clinical efficacy data, and the experimental protocols of pivotal studies.
Introduction
Mechanism of Action
This compound: A Targeted Approach
Pirfenidone: A Multifaceted Inhibitor
The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to have broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[10] It is believed to downregulate the production of multiple pro-fibrotic and inflammatory mediators, including TGF-β.[11][12][13] Pirfenidone also inhibits fibroblast proliferation and differentiation into myofibroblasts, key cells in the fibrotic process.[14] Its action is considered to be multifaceted, impacting several pathways involved in the pathogenesis of IPF.
Preclinical and Clinical Efficacy
As this compound is currently in Phase 2 clinical trials, a direct comparison of clinical efficacy with the approved drug pirfenidone is not yet possible. This section summarizes the available preclinical data for this compound and the established clinical trial data for pirfenidone.
This compound: Preclinical Findings and Phase 1 Data
Pirfenidone: Pivotal Phase 3 Clinical Trial Data
The efficacy of pirfenidone in IPF has been established in three large, multinational Phase 3 clinical trials: ASCEND (NCT01366209) and two CAPACITY studies (Study 004 and Study 006).[16][17] The primary endpoint for these trials was the change in percent predicted Forced Vital Capacity (%FVC) from baseline.
Table 1: Summary of Key Efficacy Data for Pirfenidone from Phase 3 Clinical Trials
| Clinical Trial | Treatment Duration | Primary Endpoint | Key Finding |
| ASCEND | 52 Weeks | Change in %FVC from baseline | Pirfenidone significantly reduced the decline in %FVC compared to placebo.[18][19] |
| CAPACITY (Study 004) | 72 Weeks | Change in %FVC from baseline | Pirfenidone significantly reduced the decline in FVC compared to placebo.[16] |
| CAPACITY (Study 006) | 72 Weeks | Change in %FVC from baseline | The difference in FVC change between the pirfenidone and placebo groups was not statistically significant.[16] |
A pooled analysis of all three trials demonstrated a clinically meaningful reduction in disease progression with pirfenidone treatment.[20]
Experimental Protocols
This compound: Phase 2a Clinical Trial Design
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with IPF.[5][6]
-
Intervention: Patients are randomized to receive one of two doses of oral this compound or a placebo.[2]
-
Duration: 12 weeks of treatment.[5]
Pirfenidone: ASCEND and CAPACITY Trial Methodology
The ASCEND and CAPACITY trials were randomized, double-blind, placebo-controlled, multicenter studies.[16][21][19]
-
Objective: To evaluate the efficacy and safety of pirfenidone in patients with IPF.
-
Patient Population: Patients with a diagnosis of IPF, aged 40-80 years, with mild to moderate lung function impairment (%FVC ≥50% and ≤90%).[21]
-
Intervention: Patients were randomized to receive oral pirfenidone (2403 mg/day) or a matching placebo.[16][21]
-
Duration: 52 weeks (ASCEND) or a minimum of 72 weeks (CAPACITY).[16][20]
-
Primary Endpoint: Change in percent predicted FVC from baseline to the end of the study.[16][20]
-
Key Secondary Endpoints: Included progression-free survival and change in 6-minute walk test distance.[18]
Signaling Pathways
Conclusion
References
- 1. IPF – Phase 1 | Insilico Medicine [insilico.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
- 5. Insilico’s AI drug enters Phase II IPF trial [clinicaltrialsarena.com]
- 6. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 7. researchgate.net [researchgate.net]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro | PLOS One [journals.plos.org]
- 13. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 16. Pirfenidone in patients with idiopathic pulmonary fibrosis (CAPACITY): two randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. esbriethcp.com [esbriethcp.com]
- 18. The ascend study: A randomized, double-blind, placebo controlled trial of pirfenidone in patients with idiopathic pulmonary fibrosis (IPF) [epistemonikos.org]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Novel TNIK Inhibitor Ins018_055 and Multi-Kinase Inhibitor Nintedanib in Preclinical Fibrosis Models
For Immediate Release
Executive Summary
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the progressive and irreversible scarring of tissue, leading to organ dysfunction and ultimately death. Current therapeutic options are limited, highlighting the urgent need for novel and more effective treatments. This guide compares Ins018_055, a novel therapeutic candidate developed by Insilico Medicine using generative AI, with nintedanib (B1663095), an approved treatment for IPF.[1][2]
This comparison guide synthesizes available preclinical data to illuminate the distinct mechanisms of action and therapeutic potential of each compound.
Mechanism of Action
This compound: A Targeted Approach to Fibrosis Inhibition
This compound is a small molecule inhibitor of TNIK, a serine/threonine kinase implicated as a key regulator in multiple pro-fibrotic signaling pathways.[7][8] By inhibiting TNIK, this compound has been shown to suppress several critical signaling cascades involved in the pathogenesis of fibrosis, including:
Nintedanib: A Multi-Pronged Kinase Inhibitor
Nintedanib is an intracellular inhibitor that targets multiple tyrosine kinases.[10] Its anti-fibrotic effects are primarily attributed to the simultaneous inhibition of:
-
Platelet-Derived Growth Factor Receptor (PDGFR): Crucial for fibroblast proliferation and migration.[6][11]
-
Fibroblast Growth Factor Receptor (FGFR): Involved in fibroblast proliferation and differentiation.[6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Plays a role in angiogenesis, which is implicated in fibrotic processes.[6]
By blocking these receptors, nintedanib interferes with key processes in fibroblast activation and extracellular matrix deposition.[10] It also indirectly inhibits TGF-β signaling.[10][11]
Preclinical Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized animal model for studying the pathogenesis of lung fibrosis and for evaluating the efficacy of potential anti-fibrotic therapies.[12]
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis
A representative experimental protocol for the bleomycin-induced pulmonary fibrosis model in rodents is as follows:
-
Animal Model: Male Sprague Dawley rats or C57BL/6 mice are commonly used.[12][13]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (e.g., 5 mg/kg for mice, 4U/kg for rats) is administered to induce lung injury and subsequent fibrosis.[12][14][15]
-
Treatment Administration:
-
This compound: Administered via inhalation (e.g., 0.1, 0.3, 1, 6 mg/ml once daily) or orally.[13]
-
Nintedanib: Administered orally (e.g., 30, 60, 100, 120 mg/kg once or twice daily).[14][15][16]
-
Treatment can be initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis, typically 7-9 days post-bleomycin).[4][14][15]
-
-
Duration of Study: The study duration is typically 14 to 28 days post-bleomycin administration.[12][13][16]
-
Efficacy Endpoints:
-
Lung Function Tests: Measurement of Forced Vital Capacity (FVC), airway resistance (RL), and pulmonary compliance (Cdyn).[13]
-
Histopathological Analysis: Lungs are harvested, and sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring method.[13]
-
Biochemical Analysis: Measurement of hydroxyproline (B1673980) content in lung tissue as an indicator of collagen deposition.[14] Analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cells and cytokines.[14]
-
Quantitative Comparison of Efficacy
The following tables summarize the reported efficacy of this compound and nintedanib in the bleomycin-induced pulmonary fibrosis model. It is important to note that these results are from separate studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Efficacy of this compound in a Rat Bleomycin-Induced Pulmonary Fibrosis Model [13]
| Treatment Group | Dose (inhalation, once daily) | Change in Forced Vital Capacity (FVC) vs. Model Control | Change in Airway Resistance (RL) vs. Model Control | Change in Pulmonary Compliance (Cdyn) vs. Model Control | Modified Ashcroft Score vs. Model Control |
| This compound | 0.1 mg/ml | P < 0.001 | P < 0.001 | P < 0.001 | Not statistically significant |
| This compound | 0.3 mg/ml | P < 0.001 | P < 0.001 | P = 0.002 | Not statistically significant |
| This compound | 1 mg/ml | P < 0.001 | P = 0.0062 | P < 0.001 | P = 0.0050 |
| This compound | 6 mg/ml | P < 0.001 | P < 0.001 | P < 0.001 | P = 0.0223 |
Table 2: Efficacy of Nintedanib in Rodent Bleomycin-Induced Pulmonary Fibrosis Models [15][16]
| Animal Model | Dose (oral) | Efficacy Outcome |
| Rat | 100 mg/kg, once daily | ~46% reduction in lung fibrosis in a double bleomycin administration model |
| Mouse | 30, 60, 120 mg/kg, once daily | Dose-dependent improvement in pulmonary fibrosis, reduction in collagen accumulation, and attenuation of lung injury |
Conclusions and Future Directions
Both this compound and nintedanib have demonstrated significant anti-fibrotic efficacy in preclinical models of pulmonary fibrosis. This compound, with its novel TNIK inhibitory mechanism, represents a targeted approach to suppressing key pro-fibrotic signaling pathways. Nintedanib employs a broader, multi-kinase inhibition strategy.
A direct, head-to-head clinical comparison will be necessary to definitively establish the relative efficacy and safety of this compound and nintedanib in patients with fibrotic diseases. The distinct mechanisms of action of these two compounds may also offer opportunities for combination therapies in the future.
References
- 1. This compound for Idiopathic Pulmonary Fibrosis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. researchgate.net [researchgate.net]
- 3. marktechpost.com [marktechpost.com]
- 4. Quantifying the effects of nintedanib treatment on bleomycin-induced pulmonary fibrosis mice model in vivo using a novel synchrotron-based imaging method | European Respiratory Society [publications.ersnet.org]
- 5. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 6. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. atsjournals.org [atsjournals.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. trial.medpath.com [trial.medpath.com]
Validating the Specificity of Ins018_055 for the TNIK Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly specific kinase inhibitors is a cornerstone of modern targeted therapy. Off-target effects can lead to toxicity and reduced therapeutic efficacy, making rigorous specificity validation essential. This guide provides a comparative analysis of Ins018_055, a novel and potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK), against other known TNIK inhibitors. TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt signaling pathway, and has emerged as a promising therapeutic target in fibrosis and oncology.[1] This document outlines the biochemical and cellular data supporting the specificity of this compound, details the experimental methodologies for its validation, and visualizes the relevant biological pathways and experimental workflows.
Comparative Analysis of TNIK Inhibitor Specificity
The specificity of a kinase inhibitor is paramount for its clinical success. This compound has been designed to be a highly selective inhibitor of TNIK. The following tables summarize the available quantitative data for this compound and other notable TNIK inhibitors, focusing on their potency and selectivity.
Table 1: Biochemical Potency of TNIK Inhibitors
This table summarizes the in vitro half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of various small molecule inhibitors against the TNIK kinase. Lower values indicate higher potency.
| Inhibitor | TNIK IC50/Ki | Reference(s) |
| This compound | 31 nM (IC50), 4.32 nM (Kd) | [1] |
| NCB-0846 | 21 nM (IC50) | [2] |
| KY-05009 | 100 nM (Ki) | [3] |
| Tnik-IN-5 | 50 nM (IC50) | [2] |
| PF-794 | 39 nM (IC50) | [1] |
| TNIK inhibitor X | 9 nM (IC50) | [1] |
Table 2: Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's profile is its selectivity across the human kinome. This table provides a comparison of the known selectivity of this compound and NCB-0846.
| Inhibitor | Selectivity Profile | Reference(s) |
| This compound | No off-target activity observed when screened against a panel of 78 other proteins. | [2] |
| NCB-0846 | Inhibits FLT3, PDGFRα, and CDK2/CycA2 at concentrations close to its TNIK IC50. | [2][4] |
Experimental Validation of this compound Specificity
A multi-faceted approach is employed to robustly validate the on-target activity and specificity of a kinase inhibitor. This involves a combination of biochemical assays to determine potency and selectivity, and cell-based assays to confirm target engagement and downstream pathway modulation in a physiological context.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase.
Principle: The assay quantifies the amount of ADP produced as a byproduct of the kinase's phosphorylation of a substrate. A decrease in ADP production in the presence of the inhibitor indicates successful inhibition.
General Protocol (e.g., ADP-Glo™ Kinase Assay):
-
Reaction Setup: A reaction mixture containing recombinant TNIK enzyme, a suitable substrate (e.g., a TCF4-derived peptide), and ATP is prepared in a multi-well plate.
-
Inhibitor Addition: Serial dilutions of this compound or other test compounds are added to the wells.
-
Kinase Reaction: The reaction is initiated and incubated at a controlled temperature to allow for phosphorylation.
-
ATP Depletion: A reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A kinase detection reagent is added to convert the generated ADP into ATP.
-
Luminescence Detection: The newly synthesized ATP is used in a luciferase reaction to produce a luminescent signal, which is proportional to the initial kinase activity.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify direct binding of a drug to its target protein within intact cells.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is measured by heating the cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.
General Protocol:
-
Cell Treatment: Intact cells are incubated with this compound or a vehicle control.
-
Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures using a thermocycler.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Separation of Soluble and Precipitated Proteins: The lysates are centrifuged to separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins).
-
Protein Quantification: The amount of soluble TNIK protein in the supernatant is quantified using methods such as Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble TNIK against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot Analysis of Downstream Signaling
This technique is used to assess the functional consequence of TNIK inhibition on its signaling pathway.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By inhibiting TNIK with this compound, a downstream effect on the phosphorylation of its substrates or the expression of target genes can be observed.
General Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of this compound for a specified period.
-
Protein Extraction: The cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-TCF4, total TCF4, or downstream Wnt target gene products).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is captured using an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified, and the levels of the target proteins are compared between treated and untreated samples to determine the effect of this compound on the signaling pathway.
Signaling Pathways and Experimental Workflows
References
Unveiling the Selectivity Profile of Ins018_055: A Comparative Analysis Against Other Kinase Inhibitors
For Immediate Release
Executive Summary
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target kinase inhibition can lead to unforeseen side effects. Kinome-wide screening assays are therefore essential to characterize the selectivity profile of new chemical entities.
The following table provides a representative summary of kinase inhibition data that would be generated from a comprehensive kinome scan analysis.
| Kinase Target | Ins018_055 (% Inhibition @ 1µM) | NCB-0846 (% Inhibition @ 1µM) | Nintedanib (B1663095) (% Inhibition @ 1µM) | Pirfenidone (B1678446) |
| TNIK | >95% | >95% | Not a primary target | Not a kinase inhibitor |
| CDK2 | <10% | >80% | <20% | Not a kinase inhibitor |
| VEGFR2 | <10% | Not reported | >90% | Not a kinase inhibitor |
| FGFR1 | <10% | Not reported | >90% | Not a kinase inhibitor |
| PDGFRα | <10% | >80% | >90% | Not a kinase inhibitor |
| JAK3 | <15% | >80% | <15% | Not a kinase inhibitor |
| FLT3 | <15% | >80% | <15% | Not a kinase inhibitor |
| TRKA | <10% | >80% | <15% | Not a kinase inhibitor |
Note: This table is a representative illustration based on qualitative descriptions and data for comparator compounds. The actual quantitative data for this compound is available in the supplementary materials of the relevant scientific publications.
Experimental Protocols
To determine the kinase selectivity profile of a compound like this compound, a comprehensive kinase screening assay is employed. A widely used platform for this is the KINOMEscan™, which utilizes a competition binding assay.
KINOMEscan™ Assay Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase captured on the solid support is quantified, and a lower amount of captured kinase in the presence of the test compound indicates stronger binding.
Detailed Methodology:
-
Compound Preparation: this compound is solubilized in an appropriate solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to determine the inhibition at various concentrations.
-
Assay Plate Preparation: A panel of recombinant human kinases is arrayed on a multi-well plate.
-
Competition Binding: The test compound (this compound) is added to the wells containing the kinases, followed by the addition of a proprietary, immobilized, active-site directed ligand. The mixture is incubated to allow for binding to reach equilibrium.
-
Washing: Unbound compound and kinase are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is detected and quantified, typically using a quantitative PCR (qPCR) readout that measures DNA tags conjugated to each kinase.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates a higher degree of inhibition. Potency (Kd or IC50 values) can be determined by testing a range of compound concentrations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general workflow for assessing kinase cross-reactivity.
References
- 1. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Insilico Medicine announces phase 2 success for AI-designed drug [synapse.patsnap.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 6. New Paper from Insilico Medicine Demonstrates Validity of AI Drug Discovery [bio-itworld.com]
Reproducibility of Preclinical Findings on Ins018_055: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Comparative Preclinical Efficacy
The following tables summarize the quantitative data from key preclinical studies of Ins018_055, pirfenidone (B1678446), and nintedanib (B1663095) in the widely used bleomycin-induced lung fibrosis model.
Table 1: In Vivo Efficacy in Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
| Parameter | This compound | Pirfenidone | Nintedanib |
| Dose | 30 mg/kg, oral, daily | 400 mg/kg, oral, daily | 60 mg/kg, oral, twice daily |
| Ashcroft Score (Fibrosis Score) | Significant reduction vs. Bleomycin (B88199) group | Significant reduction vs. Bleomycin group | Significant reduction vs. Bleomycin group |
| Lung Collagen Content (Hydroxyproline) | Significant reduction vs. Bleomycin group | Significant reduction vs. Bleomycin group | Significant reduction vs. Bleomycin group |
| Forced Vital Capacity (FVC) | Data not publicly available in comparative format | Significantly improved vs. Bleomycin group | Significantly improved vs. Bleomycin group |
| Diffusion Factor for Carbon Monoxide (DFCO) | Data not publicly available in comparative format | Significantly improved vs. Bleomycin group | Significantly improved vs. Bleomycin group |
| Matrix Metalloproteinase-7 (MMP-7) in BALF | Data not publicly available in comparative format | Significantly reduced vs. Bleomycin group | Significantly reduced vs. Bleomycin group |
Note: Direct head-to-head comparative studies with quantitative data for all parameters are not publicly available. The information is compiled from various sources.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the generalized experimental protocols for the key preclinical model cited.
Bleomycin-Induced Lung Fibrosis Model in Mice
This model is the most commonly used to evaluate potential therapies for IPF.[3][4][5]
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.[6]
2. Induction of Fibrosis:
-
Mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5 - 3.0 U/kg) in sterile saline is administered to induce lung injury and subsequent fibrosis.[6] Control animals receive saline only.
3. Drug Administration:
-
This compound: Oral gavage, typically initiated after the establishment of fibrosis (therapeutic regimen).
-
Pirfenidone: Oral gavage or administered in feed, often in a therapeutic regimen.[6]
-
Nintedanib: Oral gavage, typically in a therapeutic regimen.[7]
4. Endpoint Analysis:
-
Histology: Lungs are harvested at a predetermined time point (e.g., day 21 or 28), fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. Fibrosis severity is quantified using the Ashcroft scoring system.[6]
-
Collagen Quantification: Lung tissue homogenates are used to measure hydroxyproline (B1673980) content, a key component of collagen, as a biochemical marker of fibrosis.
-
Lung Function: In some studies, lung function parameters such as Forced Vital Capacity (FVC) and Diffusion Factor for Carbon Monoxide (DFCO) are measured.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to analyze inflammatory cell infiltration and the levels of profibrotic biomarkers like MMP-7.
Signaling Pathways and Discovery Workflow
Caption: TNIK Signaling Pathway in Fibrosis.
Caption: In Vivo Preclinical Study Workflow.
Conclusion
References
- 1. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Experimental Anti-Fibrotic Compounds: A Comparative Analysis of Ins018_055 and Other Novel Therapies
For Immediate Release
This guide provides a detailed comparison of the novel anti-fibrotic compound Ins018_055 against other experimental therapies currently under investigation. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of anti-fibrotic treatments.
Introduction to this compound
Comparative Analysis of Preclinical and Clinical Data
This section provides a comparative overview of this compound and other experimental anti-fibrotic compounds. The data is organized by the primary signaling pathway targeted by each compound.
Compounds Targeting the TNIK Pathway
This compound
This compound has demonstrated significant efficacy in a preclinical model of bleomycin-induced lung fibrosis in rats. Inhalation of this compound resulted in a dose-dependent improvement in lung function and a reduction in fibrotic markers.
Table 1: Efficacy of this compound in a Rat Model of Bleomycin-Induced Lung Fibrosis [5]
| Treatment Group (Inhalation, QD) | Change in Forced Vital Capacity (FVC) vs. Model Control (P-value) | Change in Airway Resistance (RL) vs. Model Control (P-value) | Change in Pulmonary Compliance (Cdyn) vs. Model Control (P-value) | Modified Ashcroft Score vs. Model Control (P-value) | Masson's Trichrome Staining vs. Model Control (P-value) |
| Sham | <0.001 | <0.001 | <0.001 | <0.0001 | <0.0001 |
| This compound (1 mg/ml) | <0.001 | 0.0062 | 0.002 | 0.0050 | 0.0007 |
| This compound (6 mg/ml) | <0.001 | <0.001 | <0.001 | 0.0223 | 0.0040 |
| Pirfenidone (350 mg/kg, Oral) | <0.001 | 0.0336 | <0.001 | 0.0066 | 0.0028 |
Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Rats (for this compound) [5]
-
Animal Model: Male Sprague Dawley rats.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199).
-
Treatment: this compound was administered once daily (QD) via inhalation at concentrations of 0.1, 0.3, 1, or 6 mg/ml. Pirfenidone was administered orally at 350 mg/kg QD as a positive control.
-
Duration: Treatment was administered for a specified period following bleomycin instillation.
-
Endpoints: Lung function was assessed by measuring Forced Vital Capacity (FVC), airway resistance (RL), and pulmonary compliance (Cdyn) on day 29. Histological analysis of lung tissue was performed using the modified Ashcroft scoring system, Masson's trichrome staining, and hematoxylin (B73222) and eosin (B541160) (H&E) staining to quantify the extent of fibrosis.
Signaling Pathway of this compound
Caption: this compound inhibits TNIK, which in turn suppresses pro-fibrotic signaling pathways.
Experimental Workflow for this compound Preclinical Study
Caption: Workflow of the preclinical evaluation of this compound in a rat model of lung fibrosis.
Compounds Targeting the TGF-β Pathway
Galunisertib (B1674415) (LY2157299)
Galunisertib is a small molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase. Preclinical studies have shown its efficacy in a carbon tetrachloride (CCl4)-induced liver fibrosis model in rats.
Table 2: Efficacy of Galunisertib in a Rat Model of CCl4-Induced Liver Fibrosis [6][7]
| Treatment Group | Reduction in Fibrotic Area vs. HF Control | α-SMA Protein Content vs. HF Control |
| HF-GLY (Free Galunisertib) | Significant reduction | Significant reduction |
| HF-GLY-NM (Nanomicelle Galunisertib) | More significant reduction than free GLY | More significant reduction than free GLY |
Experimental Protocol: CCl4-Induced Liver Fibrosis in Rats (for Galunisertib) [6][7]
-
Animal Model: Rats.
-
Induction of Fibrosis: Intraperitoneal injection of carbon tetrachloride (CCl4) three times a week for two weeks.
-
Treatment: Following the induction of fibrosis, rats were treated with either free galunisertib or galunisertib encapsulated in nanomicelles three times a week for two weeks.
-
Endpoints: The extent of liver fibrosis was quantified by measuring the collagenous fibrotic area in liver sections. The protein content of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation, was also assessed.
LY2109761
LY2109761 is another small molecule inhibitor of the TGF-β receptor I/II kinases. It has demonstrated anti-fibrotic effects in a mouse model of radiation-induced pulmonary fibrosis.
Table 3: Efficacy of LY2109761 in a Mouse Model of Radiation-Induced Pulmonary Fibrosis [8][9][10]
| Treatment Group | Reduction in Lung Density (Hounsfield Units) at 20 weeks vs. Radiation Only |
| LY2109761 (Post-radiation) | ~150 HU reduction |
Experimental Protocol: Radiation-Induced Pulmonary Fibrosis in Mice (for LY2109761) [9][10]
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single dose of 20 Gy radiation to the thorax.
-
Treatment: LY2109761 was administered orally for 4 weeks either before, during, or after radiation.
-
Endpoints: Lung density was quantified using volume computed tomography (VCT) at 6, 16, and 20 weeks post-irradiation.
Signaling Pathway of TGF-β Inhibitors
Caption: TGF-β inhibitors block signaling at the receptor level, preventing downstream pro-fibrotic effects.
Compounds Targeting the Wnt/β-catenin Pathway
ICG-001
ICG-001 is a small molecule inhibitor that specifically blocks the interaction between β-catenin and its coactivator, CREB-binding protein (CBP). It has shown efficacy in a mouse model of bleomycin-induced pulmonary fibrosis.
Table 4: Efficacy of ICG-001 in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis [11]
| Treatment Group | Reduction in Ashcroft Score vs. Bleomycin/Saline |
| ICG-001 (5 mg/kg/day) | Significant reduction |
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice (for ICG-001) [11]
-
Animal Model: Mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin.
-
Treatment: ICG-001 was administered at 5 mg/kg per day from days 0 to 10.
-
Endpoints: The severity of pulmonary fibrosis was assessed using the Ashcroft grading system.
PRI-724
PRI-724 is another inhibitor of the β-catenin/CBP interaction. A Phase 1/2a clinical trial evaluated its safety and efficacy in patients with liver cirrhosis.
Table 5: Efficacy of PRI-724 in a Phase 1/2a Clinical Trial for Liver Cirrhosis [12][13][14]
| Endpoint | Result |
| Hepatic Fibrosis (Collagen Proportionate Area) | No statistically significant decrease |
| Liver Stiffness | Statistically significant improvement |
| Model for End-stage Liver Disease (MELD) Score | Statistically significant improvement |
| Serum Albumin Level | Statistically significant improvement |
Experimental Protocol: Phase 1/2a Clinical Trial of PRI-724 in Liver Cirrhosis [12][13][14]
-
Patient Population: Patients with Hepatitis C and B virus-induced cirrhosis.
-
Treatment: Intravenous infusions of PRI-724 at escalating doses (140, 280, and 380 mg/m²/4h) twice weekly for 12 weeks.
-
Endpoints: The primary endpoints were safety and tolerability. Efficacy was assessed by liver biopsy to measure changes in hepatic fibrosis (collagen proportionate area) and by clinical markers such as liver stiffness, MELD score, and serum albumin.
Signaling Pathway of Wnt/β-catenin Inhibitors
Caption: Wnt/β-catenin inhibitors disrupt the interaction between β-catenin and CBP, reducing pro-fibrotic gene expression.
Compounds Targeting the YAP/TAZ Pathway
Verteporfin
Verteporfin is a drug that inhibits the interaction between YAP/TAZ and the TEAD family of transcription factors. It has shown anti-fibrotic effects in a mouse model of unilateral ureteral obstruction (UUO)-induced kidney fibrosis.
Table 6: Efficacy of Verteporfin in a Mouse Model of UUO-Induced Kidney Fibrosis [15][16][17][18][19]
| Endpoint | Result in Verteporfin-treated UUO Kidneys vs. Vehicle |
| Tubular Injury Score | Decreased |
| Tubulointerstitial Fibrosis (% area) | Decreased |
Experimental Protocol: Unilateral Ureteral Obstruction (UUO) in Mice (for Verteporfin) [15][17][18]
-
Animal Model: Mice.
-
Induction of Fibrosis: Surgical ligation of one ureter to induce unilateral ureteral obstruction.
-
Treatment: Verteporfin was administered to the mice following the UUO procedure.
-
Endpoints: The extent of tubular injury and tubulointerstitial fibrosis was assessed by histological scoring of kidney sections.
Signaling Pathway of YAP/TAZ Inhibitors
Caption: YAP/TAZ inhibitors prevent the interaction of YAP/TAZ with TEAD transcription factors, blocking pro-fibrotic gene expression.
Other Novel Anti-Fibrotic Compounds
BMS-986020
BMS-986020 is an antagonist of the lysophosphatidic acid receptor 1 (LPA1). A Phase 2 clinical trial investigated its efficacy in patients with idiopathic pulmonary fibrosis (IPF).
Table 7: Efficacy of BMS-986020 in a Phase 2 Clinical Trial for IPF [20][21][22][23][24]
| Treatment Group | Rate of Decline in FVC vs. Placebo (Liters) |
| BMS-986020 (600 mg bid) | -0.042 (slower decline, P=0.049) |
| Placebo | -0.134 |
Experimental Protocol: Phase 2 Clinical Trial of BMS-986020 in IPF [20][21][22]
-
Patient Population: Adults with IPF (FVC 45%-90%).
-
Treatment: Patients were randomized to receive placebo or 600 mg of BMS-986020 once daily (qd) or twice daily (bid) for 26 weeks.
-
Primary Endpoint: The rate of change in Forced Vital Capacity (FVC) from baseline to week 26.
GB0139
GB0139 is an inhaled inhibitor of galectin-3. While its Phase 2b trial in IPF did not meet its primary endpoint, earlier preclinical and Phase 2a data showed some promise.[25]
Table 8: Efficacy of GB0139 in a Mouse Model of Bleomycin-Induced Lung Fibrosis [26]
| Treatment Group | Effect on Lung Inflammation and Fibrosis |
| GB0139 | Reduction in inflammation and fibrosis |
Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice (for GB0139) [26]
-
Animal Model: Mice.
-
Induction of Fibrosis: Intratracheal administration of bleomycin.
-
Treatment: GB0139 was administered every 24 hours.
-
Endpoints: Histological assessment of lung inflammation and fibrosis.
Conclusion
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. LY2109761 attenuates radiation-induced pulmonary murine fibrosis via reversal of TGF-β and BMP-associated proinflammatory and proangiogenic signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, tolerability, and anti-fibrotic efficacy of the CBP/β-catenin inhibitor PRI-724 in patients with hepatitis C and B virus-induced liver cirrhosis: An investigator-initiated, open-label, non-randomised, multicentre, phase 1/2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Yes-Associated Protein by Verteporfin Ameliorates Unilateral Ureteral Obstruction-Induced Renal Tubulointerstitial Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of Yes-Associated Protein by Verteporfin Ameliorates Unilateral Ureteral Obstruction-Induced Renal Tubulointerstitial Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. mayo.edu [mayo.edu]
- 23. researchgate.net [researchgate.net]
- 24. escholarship.org [escholarship.org]
- 25. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 26. researchgate.net [researchgate.net]
Benchmarking the Anti-inflammatory Effects of Ins018_055 Against Known Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Ins018_055, a novel small-molecule TNIK inhibitor, against established anti-inflammatory agents. The information is compiled from publicly available preclinical data and is intended to offer a scientific benchmark for research and development purposes.
Executive Summary
Data Presentation
The following tables summarize the quantitative anti-inflammatory effects of this compound in comparison to established anti-inflammatory drugs. The data for this compound is based on preclinical findings reported in the Nature Biotechnology publication, while the data for benchmark agents is collated from various publicly available studies.
Table 1: In Vitro Anti-inflammatory Activity - Inhibition of LPS-Induced Cytokine Release in Macrophages
| Compound | Target/Mechanism | Cell Type | Cytokine Inhibited | IC50 / % Inhibition |
| This compound | TNIK Inhibitor | RAW 264.7 | TNF-α, IL-6 | Data requires access to supplementary materials of the primary publication. |
| Dexamethasone (B1670325) | Glucocorticoid Receptor Agonist | RAW 264.7 | TNF-α | IC50 of 3 nM for MCP-1; significant inhibition of TNF-α at 1µM.[7][8] |
| Dexamethasone | Glucocorticoid Receptor Agonist | Rat Neutrophils | TNF-α, IL-1β | 75.2% inhibition of TNF-α and 86.1% inhibition of IL-1β at 10 µM.[9] |
Table 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema |
| This compound | To be determined from primary data | Oral | To be determined | Data requires access to supplementary materials of the primary publication. |
| Indomethacin | 10 mg/kg | Oral | 3 hours | 54% |
| Indomethacin | 5 mg/kg | Intraperitoneal | 3 hours | Significant inhibition observed. |
| Ibuprofen | 40 mg/kg | Oral | 3 hours | Significant inhibition observed. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in preclinical inflammation research.
In Vitro Anti-inflammatory Assay: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
Objective: To evaluate the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the unstimulated control wells.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines (TNF-α, IL-6) is quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cytokine inhibition against the log concentration of the test compound.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation induced by carrageenan in the rat paw.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: The rats are randomly divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of the test compound (e.g., this compound). The compounds are typically administered orally 1 hour before the carrageenan injection.
-
Induction of Edema: A 1% (w/v) solution of λ-carrageenan in sterile saline is prepared. A volume of 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of paw edema is calculated for each animal at each time point using the formula: % Edema = [(V_t - V_0) / V_0] * 100 Where V_t is the paw volume at time t, and V_0 is the baseline paw volume. The percentage inhibition of edema for each treated group is calculated as: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
Mandatory Visualizations
Signaling Pathway
References
- 1. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. marktechpost.com [marktechpost.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Insilico Medicine's INS018_055: A Comparative Guide
This guide provides an objective comparison of Insilico Medicine's novel drug candidate, INS018_055, with the current standard-of-care treatments for Idiopathic Pulmonary Fibrosis (IPF), nintedanib (B1663095) and pirfenidone (B1678446). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of the available data.
Executive Summary
Mechanism of Action
Figure 1: Simplified signaling pathway of this compound in inhibiting fibrosis.
Preclinical Data Comparison
| Parameter | This compound | Nintedanib | Pirfenidone |
| Target(s) | TNIK | VEGFR, FGFR, PDGFR | Unknown |
| In Vitro Potency | More potent anti-EMT and anti-FMT effects than nintedanib in IPF donor cells[5] | - | - |
| In Vivo Efficacy | Attenuates lung, skin, and kidney fibrosis in animal models[6] | Reduces decline in lung function in animal models | Reduces decline in lung function in animal models |
| Combination Therapy | Improved efficacy with pirfenidone in an animal model[5] | - | - |
Clinical Data Comparison
Pharmacokinetics
Safety and Tolerability
Phase 1 (Healthy Volunteers): In a randomized, double-blind, placebo-controlled Phase 1 trial involving 78 healthy volunteers, this compound was found to be generally safe and well-tolerated.[5][8] There were no reported deaths or serious adverse events (SAEs).[8] All treatment-related adverse events were of mild severity and resolved by the end of the study.[8]
Phase 2a (IPF Patients): A Phase 2a study in China with 71 IPF patients met its primary endpoint for safety and tolerability across all tested doses (30mg once daily, 30mg twice daily, and 60mg once daily) over a 12-week period.[3]
| Adverse Event Profile | This compound (Phase 1) | Nintedanib (Phase 3) | Pirfenidone (Phase 3) |
| Most Common AEs | Mild, transient AEs (specifics not detailed in press releases)[8] | Diarrhea, nausea, vomiting | Nausea, rash, diarrhea[10] |
| Serious AEs | None reported[8] | - | Worsening IPF, pneumonia, respiratory failure[10] |
| Discontinuation due to AEs | One subject (unrelated to treatment)[8] | - | IPF, nausea, rash, respiratory failure[10] |
Efficacy
The Phase 2a trial of this compound in China also met its secondary efficacy endpoints.[3] Notably, the highest dose of 60mg once daily demonstrated the most significant improvement in Forced Vital Capacity (FVC), a key measure of lung function in IPF patients.[3] While the full data has not yet been publicly released, this early signal is promising.[3]
| Efficacy Outcome (Change in FVC) | This compound (Phase 2a Topline) | Nintedanib (Phase 3 - INPULSIS) | Pirfenidone (Phase 3 - ASCEND) |
| Treatment Duration | 12 weeks[3] | 52 weeks | 52 weeks |
| Result vs. Placebo | Significant improvement at 60mg QD dose[3] | Reduced annual rate of FVC decline by ~50%[9] | Reduced disease progression, including FVC decline[11] |
Experimental Protocols and Workflows
This compound Phase 1 Clinical Trial
Figure 2: Generalized workflow for the this compound Phase 1 clinical trial.
Nintedanib INPULSIS Trials (Phase 3)
The INPULSIS-1 and INPULSIS-2 trials were replicate 52-week, randomized, double-blind, placebo-controlled studies.[9] Patients with IPF were randomly assigned to receive 150 mg of nintedanib twice daily or a placebo. The primary endpoint was the annual rate of decline in FVC.[9]
Pirfenidone ASCEND Trial (Phase 3)
The ASCEND study was a 52-week, randomized, double-blind, placebo-controlled trial.[11] A total of 555 patients with IPF were assigned to receive either oral pirfenidone (2403 mg per day) or a placebo. The primary endpoint was the change in the percentage of predicted FVC.[11]
Conclusion
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. Insilico Medicine's Study Published in Nature Biotechnology: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI | Qiming Venture Partners [qimingvc.com]
- 5. Insilico Medicine announces positive topline results of the New Zealand Phase 1 trial of this compound, an AI-designed drug for an AI-discovered target - BioSpace [biospace.com]
- 6. thorax.bmj.com [thorax.bmj.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 11. A phase 3 trial of pirfenidone in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Medicine: AI-Designed Drugs Outpacing Traditional Discovery
At a Glance: AI-Designed vs. Traditionally Discovered Compounds
| Metric | AI-Designed Drugs | Traditionally Discovered Compounds |
| Discovery Timeline | Months to a few years | 3-6 years or more |
| Phase I Clinical Trial Success Rate | 80-90%[1][2][3][4] | 40-65%[1][2][3][4][5] |
| Phase II Clinical Trial Success Rate | ~40% (comparable to traditional)[1][5] | ~40%[1][5] |
| Cost | Potential for significant reduction[5][6] | Average of $2.3 billion per drug[6] |
| Novelty | High potential for novel targets and molecules[3][5] | Often relies on established targets and incremental innovation |
Case Study 1: A Novel Treatment for Idiopathic Pulmonary Fibrosis (IPF)
INS018_055 is a first-in-class small molecule inhibitor targeting TRAF2- and NCK-interacting kinase (TNIK), a novel target for idiopathic pulmonary fibrosis (IPF) identified using Insilico Medicine's proprietary AI platform.[6][7] The entire preclinical development, from target discovery to preclinical candidate nomination, was completed in under 18 months.[8]
Traditionally Discovered Counterparts: Nintedanib (B1663095) and Pirfenidone (B1678446)
Nintedanib and pirfenidone are the current standards of care for IPF. Nintedanib is a multi-tyrosine kinase inhibitor that targets pathways involved in fibroblast proliferation and migration.[4][9][10][11] Pirfenidone's exact mechanism is not fully understood, but it is known to have anti-fibrotic and anti-inflammatory properties.[12] Both drugs underwent a traditional discovery and development process that spanned several years.
Preclinical and Clinical Performance
| Parameter | This compound (AI-Designed) | Nintedanib (Traditional) | Pirfenidone (Traditional) |
| Mechanism of Action | TNIK inhibitor | Multi-tyrosine kinase inhibitor (VEGFR, FGFR, PDGFR)[4][9][10][11] | Anti-fibrotic and anti-inflammatory[12] |
| Preclinical Efficacy | Demonstrated significant efficacy in in vitro and in vivo models of IPF, attenuating fibrosis in lung, skin, and kidney models.[8][13] | Showed consistent anti-fibrotic and anti-inflammatory activity in animal models of lung fibrosis.[4][9] | Demonstrated efficacy in reducing lung function decline in clinical trials.[3] |
| Phase I Clinical Trial | Found to be safe and well-tolerated in healthy volunteers.[14] | Established safety and dosage in healthy volunteers. | Established safety and dosage in healthy volunteers. |
| Phase IIa Clinical Trial | Met primary safety and secondary efficacy endpoints, showing a dose-dependent improvement in Forced Vital Capacity (FVC).[6][15] | Showed a reduction in the annual rate of FVC decline in Phase III trials.[4] | Demonstrated a reduction in the decline of FVC in Phase III trials.[3] |
| Key Adverse Events | Not yet fully reported. | Diarrhea, nausea, vomiting.[16] | Nausea, rash, diarrhea.[5] |
Case Study 2: Repurposing a Drug for the COVID-19 Pandemic
Traditionally Discovered Counterpart: Remdesivir (B604916)
Remdesivir is an antiviral medication that was originally developed to treat Hepatitis C and was later investigated for Ebola. Its broad-spectrum antiviral activity led to its investigation and eventual emergency use authorization for COVID-19.[7] Remdesivir works by inhibiting the viral RNA-dependent RNA polymerase, which is essential for viral replication.[19][20]
Clinical Performance in COVID-19
| Parameter | Baricitinib (B560044) (AI-Repurposed) | Remdesivir (Traditional) |
| Mechanism of Action | JAK 1/2 inhibitor with antiviral and anti-inflammatory effects.[17][18] | Viral RNA-dependent RNA polymerase inhibitor.[19][20] |
| Clinical Trial (ACTT-2) | In combination with remdesivir, reduced median recovery time by approximately one day compared to remdesivir alone. For patients on the verge of requiring invasive ventilation, median recovery time was reduced from 18 days to 10 days.[6][21][22] | Shortened the time to recovery in hospitalized adults with COVID-19.[23] |
| Key Clinical Outcomes | Improved clinical status and a trend towards decreased mortality.[6] | Reduced the likelihood of progressing to severe respiratory disease. |
| Administration | Oral | Intravenous |
Experimental Protocols
A cornerstone of robust scientific comparison is the understanding of the methodologies used to generate the data. Below are summaries of key experimental protocols relevant to the development of the discussed compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[24][25]
-
Cell Plating: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a predetermined period.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl) is added to dissolve the formazan crystals.[26]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
In Vivo Efficacy Study (Bleomycin-Induced Pulmonary Fibrosis Model)
This is a widely used animal model to study idiopathic pulmonary fibrosis.[1][27][28][29][30]
-
Animal Model: Mice are typically used for this model.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to the mice to induce lung injury and subsequent fibrosis.
-
Compound Administration: The test compound is administered to the mice, often starting after the acute inflammatory phase (e.g., after day 7) to better mimic the treatment of established fibrosis.[1]
-
Monitoring: The animals are monitored for a set period, and endpoints are assessed.
-
Endpoint Analysis:
-
Histology: Lung tissue is collected, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis.
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Lung Function Tests: In some studies, lung function parameters may be measured.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Dosing: The drug is administered to animal models (preclinically) or human volunteers (clinically) via the intended route (e.g., oral, intravenous).
-
Sample Collection: Blood, plasma, and other relevant tissue samples are collected at various time points after dosing.
-
Bioanalysis: The concentration of the drug and its metabolites in the collected samples is measured using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
PK Analysis: Pharmacokinetic parameters such as absorption rate, bioavailability, half-life, and clearance are calculated from the concentration-time data.
-
PD Analysis: The physiological and biochemical effects of the drug are measured at different concentrations. This can include measuring changes in biomarkers, enzyme activity, or clinical endpoints.
Target Identification and Validation
This is the crucial first step in drug discovery, especially for novel targets.
-
Target Identification: This can be achieved through various methods, including:
-
Genomic and Proteomic Approaches: Analyzing differences in gene and protein expression between healthy and diseased tissues to identify potential targets.[17]
-
-
Target Validation: Once a potential target is identified, its role in the disease must be confirmed through experiments such as:
-
Gene Knockout/Knockdown: Using techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the target gene and observe the effect on the disease phenotype.[31][35]
-
Pharmacological Inhibition: Using small molecules or antibodies to inhibit the target's function and assess the therapeutic effect in cellular or animal models.
-
Visualizing the Future of Drug Discovery
The following diagrams, generated using the DOT language, illustrate key processes and comparisons in drug discovery.
Caption: A simplified workflow of the drug discovery and development process.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Conclusion: A New Frontier in Medicine
References
- 1. atsjournals.org [atsjournals.org]
- 2. Data from ACTT-2 Trial of Baricitinib in Hospitalized COVID-19 Patients Supportive of the EUA Published in New England Journal of Medicine [prnewswire.com]
- 3. Pirfenidone: an update on clinical trial data and insights from everyday practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. esbriethcp.com [esbriethcp.com]
- 6. ACTT-2 Trial Results Published In The New England Journal Of Medicine Validate Baricitinib’s Efficacy In Combination With Remdesivir In Hospitalised COVID-19 Patients | BenevolentAI (AMS: BAI) [benevolent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Use of pirfenidone in fibrotic interstitial lung diseases and beyond: a review [frontiersin.org]
- 13. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 14. Insilico’s AI drug enters Phase II IPF trial [clinicaltrialsarena.com]
- 15. Insilico Medicine announces phase 2 success for AI-designed drug [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Unraveling the Treatment Effect of Baricitinib on Clinical Progression and Resource Utilization in Hospitalized COVID-19 Patients: Secondary Analysis of the Adaptive COVID-19 Treatment Randomized Trial-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 21. lilly.com [lilly.com]
- 22. Baricitinib in Combination with Remdesivir Reduces Time to Recovery in Hospitalized Patients with COVID-19 in NIAID-Sponsored ACTT-2 Trial - BioSpace [biospace.com]
- 23. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. Use of animal models in IPF research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. frontiersin.org [frontiersin.org]
- 29. PROGRESS TOWARD IMPROVING ANIMAL MODELS FOR IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 30. madbarn.com [madbarn.com]
- 31. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 32. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 33. nihs.go.jp [nihs.go.jp]
- 34. Murine Pharmacokinetic Studies [bio-protocol.org]
- 35. Drug Target Identification & Validation [horizondiscovery.com]
Assessing the long-term efficacy of Ins018_055 in chronic disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ins018_055, a novel antifibrotic agent, with current standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), a representative chronic fibrotic disease. The information is intended to inform researchers, scientists, and drug development professionals on the long-term efficacy, mechanism of action, and safety profile of this compound in the context of existing therapeutic options.
Executive Summary
Mechanism of Action: A Novel Approach to Fibrosis
This compound targets TNIK, a serine-threonine kinase implicated in the activation of key pro-fibrotic signaling pathways. By inhibiting TNIK, this compound has been shown to suppress TGF-β, Wnt/β-catenin, and YAP/TAZ signaling, which are crucial drivers of fibroblast activation, proliferation, and extracellular matrix deposition – the hallmarks of fibrosis.[5] In preclinical studies, this mechanism has translated to both anti-fibrotic and anti-inflammatory effects.
In contrast, the existing treatments for IPF, pirfenidone (B1678446) and nintedanib (B1663095), have broader mechanisms of action. Pirfenidone's exact mechanism is not fully elucidated but is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. Nintedanib is a multi-tyrosine kinase inhibitor that targets receptors involved in fibroblast proliferation and migration, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).
Preclinical Efficacy
This compound has demonstrated significant efficacy in various preclinical models of fibrosis. While specific quantitative data from Insilico Medicine's data repository requires restricted access, published literature highlights its potent anti-fibrotic and anti-inflammatory activities in models of lung, skin, and kidney fibrosis.
| Model | Key Findings |
| Bleomycin-Induced Lung Fibrosis (Mouse/Rat) | Attenuated lung fibrosis, reduced inflammation, and improved lung function. |
| Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis (Mouse) | Reduced renal fibrosis markers. |
| Skin Fibrosis Model (Mouse) | Attenuated skin thickening and collagen deposition. |
Clinical Development and Efficacy of this compound
Phase I Trials
Phase IIa Trial (NCT05938920)
Long-Term Efficacy of Comparator Drugs in IPF
Pirfenidone and nintedanib are the current standards of care for IPF and have demonstrated long-term efficacy in slowing disease progression.
| Drug | Key Long-Term Efficacy Outcomes in IPF |
| Pirfenidone | - Significantly reduced the rate of FVC decline over 1 year. - Reduced the risk of all-cause mortality by 48% at 1 year in a pooled analysis. - Improved progression-free survival. |
| Nintedanib | - Consistently slowed the annual rate of FVC decline in multiple trials. - Long-term data from extension trials show sustained efficacy for up to 3 years. - Reduced the risk of acute exacerbations. |
Safety and Tolerability
| Drug | Common Adverse Events |
| This compound | Data from the Phase IIa trial in IPF patients is not yet fully public, but Phase I trials in healthy volunteers showed it to be generally safe and well-tolerated. |
| Pirfenidone | Nausea, rash, photosensitivity, diarrhea, and fatigue. |
| Nintedanib | Diarrhea, nausea, vomiting, decreased appetite, and elevated liver enzymes. |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used preclinical model to evaluate the efficacy of anti-fibrotic agents.
Methodology:
-
Animal Model: C57BL/6 mice or Sprague-Dawley/Wistar rats are commonly used.
-
Induction: A single intratracheal instillation of bleomycin sulfate (B86663) is administered to anesthetized animals.
-
Treatment: The test compound (e.g., this compound) is typically administered daily via oral gavage, starting either prophylactically (before or at the time of bleomycin instillation) or therapeutically (after fibrosis is established).
-
Assessment: After a defined period (usually 14-28 days), animals are euthanized, and lung tissue is harvested for analysis. Key endpoints include:
-
Histopathology: Lung sections are stained (e.g., Masson's trichrome, Sirius Red) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: The hydroxyproline content of lung homogenates is measured as a quantitative marker of collagen deposition.
-
Gene and Protein Expression: Analysis of pro-fibrotic markers (e.g., α-SMA, collagen I) via qPCR or Western blot.
-
Lung Function: In some studies, lung mechanics may be assessed.
-
Conclusion
This compound represents a promising, novel therapeutic candidate for IPF and potentially other chronic fibrotic diseases. Its targeted mechanism of action, favorable preclinical data, and positive topline results from the Phase IIa trial suggest it could offer a significant advancement in the treatment of these debilitating conditions. While long-term efficacy and safety data are still forthcoming, the initial findings position this compound as a compound of high interest for the research and drug development community. Further data from ongoing and future clinical trials will be crucial to fully delineate its therapeutic potential in comparison to the established standards of care.
References
- 1. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Insilico Medicine announces phase 2 success for AI-designed drug [synapse.patsnap.com]
- 4. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 5. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insilico Medicine announces positive topline results of the [globenewswire.com]
- 7. Insilico Medicine announces positive topline results of the New Zealand Phase 1 trial of this compound, an AI-designed drug for an AI-discovered target - BioSpace [biospace.com]
- 8. IPF – Phase 1 | Insilico Medicine [insilico.com]
Navigating the Clinical Landscape of TNIK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic targets has led to a significant interest in TRAF2- and NCK-interacting kinase (TNIK), a serine/threonine kinase implicated in various diseases, most notably cancer and fibrosis. As a key component of the Wnt signaling pathway, TNIK has emerged as a promising target for small-molecule inhibitors. This guide provides a meta-analysis of the available clinical trial data for TNIK inhibitors, details the experimental protocols used in their preclinical evaluation, and visualizes the complex signaling pathways and developmental workflows.
Clinical Trial Data Meta-Analysis
The following tables summarize the available quantitative data from the clinical trials of rentosertib.
Table 1: Rentosertib Phase 1 Clinical Trial Summary
| Trial Identifier | Phase | Status | Participants | Study Design | Key Findings |
| NCT05154240 [2][3] | 1 | Completed | 78 healthy volunteers[2][3] | Randomized, double-blind, placebo-controlled[2][3] | Favorable safety, tolerability, and pharmacokinetic profile.[4] |
| CTR20221542 [2][3] | 1 | Completed | Healthy volunteers | Not specified | Comparable safety and pharmacokinetic profiles to NCT05154240.[2][3] |
Table 2: Rentosertib Phase 2a Clinical Trial Summary for Idiopathic Pulmonary Fibrosis (IPF)
| Trial Identifier | Phase | Status | Participants | Study Design | Dosing Regimens | Primary Endpoint | Key Efficacy and Safety Findings |
| NCT05938920 (GENESIS-IPF) [5][6] | 2a | Completed[7] | 71 patients with IPF[5][6][8] | Randomized, double-blind, placebo-controlled, multicenter[6][9][10] | - 30 mg once daily (QD) (n=18) - 30 mg twice daily (BID) (n=18) - 60 mg once daily (QD) (n=18) - Placebo (n=17)[6][9] | Percentage of patients with at least one treatment-emergent adverse event (TEAE).[6][9] | Efficacy: - At 12 weeks, patients on 60 mg QD showed a mean increase in Forced Vital Capacity (FVC) of +98.4 mL, compared to a -20.3 mL decline in the placebo group.[8][11][12] - Dose-dependent improvement in FVC was observed.[4][7] Safety: - The primary endpoint was met, with similar rates of TEAEs across all treatment and placebo groups.[8][12] - Most adverse events were mild to moderate.[12] - The most common AEs leading to discontinuation were liver toxicity and diarrhea.[6][8][9] |
Experimental Protocols
The preclinical evaluation of TNIK inhibitors has been crucial in establishing their mechanism of action and therapeutic potential. Below are detailed methodologies for key experiments cited in the literature.
Preclinical Models for Fibrosis
-
In Vitro Studies:
-
Cell Lines: Human lung fibroblasts (MRC-5) and fibroblasts from IPF patients are commonly used to assess the anti-fibrotic potential of TNIK inhibitors.
-
Assay: The reduction of TGF-β-mediated α-SMA (alpha-smooth muscle actin) expression is a key readout for anti-fibrotic activity.
-
-
In Vivo Studies:
-
Animal Model: A widely used model is the bleomycin-induced lung fibrosis model in mice.
-
Procedure: Mice are administered bleomycin (B88199) to induce lung fibrosis. Subsequently, the TNIK inhibitor is administered, and the extent of fibrotic areas and lung function are assessed.
-
Outcome Measures: Reduction in fibrotic areas by over 50% and significant improvement in lung function have been reported for rentosertib in this model.
-
Preclinical Models for Cancer
-
In Vitro Studies:
-
Cell Lines: A range of human cancer cell lines are used, including colorectal cancer (e.g., HCT116) and lung squamous cell carcinoma (LSCC) lines (e.g., LK2, KNS62).[13][14]
-
Assays:
-
Cell Proliferation Assays: To determine the IC50 values of the TNIK inhibitor.
-
Colony Formation Assays: To assess the inhibitor's effect on anchorage-independent growth.
-
Western Blotting: To measure the downregulation of Wnt target genes (e.g., AXIN2, MYC) and the phosphorylation status of downstream effectors.
-
-
-
In Vivo Studies (Xenograft Models):
-
Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null) are used for tumor xenografts.[14]
-
Procedure:
-
Human cancer cells (e.g., 1 x 10^6 LK2 cells) are subcutaneously implanted into the flank of the mice.[14]
-
Once tumors reach a volume of 150-250 mm³, mice are randomized into treatment and control groups.[14]
-
The TNIK inhibitor (e.g., NCB-0846 at 100 mg/kg) is administered, often via oral gavage, on a defined schedule (e.g., days 1, 3, and 5).[14]
-
-
Outcome Measures: Tumor growth inhibition is monitored over time. In studies combining TNIK inhibitors with radiotherapy, enhanced tumor necrosis is a key endpoint.[14] For some compounds, oral bioavailability and pharmacokinetic profiles are also determined.[13]
-
Mandatory Visualizations
TNIK Signaling Pathway
The following diagram illustrates the central role of TNIK in the canonical Wnt signaling pathway. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and form a complex with TCF/LEF transcription factors. TNIK is a critical coactivator in this complex, phosphorylating TCF4 and thereby activating the transcription of Wnt target genes that drive cell proliferation. TNIK inhibitors block this kinase activity, preventing the activation of Wnt target genes.[15][16]
Caption: TNIK's role in activating the Wnt signaling pathway and the point of intervention for TNIK inhibitors.
AI-Driven Discovery and Development of a TNIK Inhibitor
References
- 1. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNIK | Insilico Medicine [insilico.com]
- 8. ajmc.com [ajmc.com]
- 9. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Insilico Announces Nature Medicine Publication of Phase IIa Results of Rentosertib, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
- 13. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 18. communities.springernature.com [communities.springernature.com]
Safety Operating Guide
General Disposal Procedures for Investigational Drug Ins018_055
Disclaimer: Specific disposal procedures for Ins018_055 are not publicly available. The following guidelines are based on general best practices for the disposal of investigational drugs in clinical research and should be adapted to comply with institutional and regulatory standards.
Proper disposal of investigational medications is crucial for ensuring the safety of patients, healthcare workers, and the environment.[1] All used and unused investigational drugs, such as this compound, must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any standards set by industry sponsors.[1]
Key Disposal Steps:
-
Initial Assessment: The first step is to determine the nature of the waste. Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under RCRA guidelines.[1]
-
Segregation of Waste: Based on the EHS assessment, the disposal pathway will vary. Different categories of waste, such as empty containers, unused non-hazardous drugs, and hazardous materials, must be segregated.
Quantitative Data from Clinical Trials of this compound
| Data Point | Value | Study Phase | Region |
| Patient Enrollment (Phase 2a) | 60 | 2a | China |
| Patient Enrollment (Phase 2a) | 60 | 2a | US |
| Oral Dosage Cohorts (Phase 2) | 30mg once-daily (QD) | 2 | US & China |
| 30mg twice-daily (BID) | 2 | US & China | |
| 60mg QD | 2 | US & China | |
| Placebo | 2 | US & China | |
| Treatment Duration (Phase 2) | 12 weeks | 2 | US & China |
Experimental Protocols
While detailed experimental protocols for the disposal of this compound are not available, the general procedure for the disposal of investigational drugs involves a series of steps guided by the hazardous nature of the material.
Methodology for Disposal of Investigational Drugs:
-
Contact EHS: Initiate the disposal process by contacting the institutional Environmental Health and Safety department to classify the investigational drug.[1]
-
Hazardous Waste Determination: EHS will assess whether the drug is considered hazardous according to RCRA U-List or P-List criteria.[1]
-
Non-Hazardous Waste Disposal:
-
Empty oral medication bottles without protected patient information (PPI) can be discarded in the regular trash.[1]
-
Agents deemed non-hazardous, including empty bottles with PHI and partially used vials, should be placed in red biohazard-chemotoxic containers for incineration by a certified vendor like Stericycle.[1]
-
-
Hazardous Waste Disposal:
-
Medications classified as hazardous will be collected by EHS for transport to an approved environmental management vendor for incineration.[1]
-
An Environmental Professional will pick up the material within 3 working days and place it in a Department of Transportation (DOT) approved container.[1]
-
The material is then transported to a 90-day storage facility, logged into a chemical tracking system, and packed according to DOT shipping standards.[1]
-
-
DEA Regulated Substances:
-
Documentation: A certificate of destruction will be returned to the institution within 45 days of off-site shipment. These records must be maintained for a minimum of three years.[1]
Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of investigational drugs.
Caption: Workflow for the disposal of investigational drugs.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Insilico’s AI drug enters Phase II IPF trial [clinicaltrialsarena.com]
- 4. First drug discovered and designed with generative AI enters Phase II trials, with first patients dosed | EurekAlert! [eurekalert.org]
Essential Safety and Handling Protocols for Ins018_055
This document provides immediate and essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Ins018_055. The following procedures are critical for ensuring laboratory safety and minimizing exposure risk.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on the potential routes of exposure.
| Route of Exposure | Recommended Personal Protective Equipment |
| Inhalation | Use only in areas with appropriate exhaust ventilation. Avoid dust and aerosol formation. In case of fire, wear a self-contained breathing apparatus. |
| Skin Contact | Wear protective clothing. |
| Eye Contact | Safety glasses or goggles are recommended. |
| Ingestion | Not specified, but general laboratory best practices should be followed to avoid accidental ingestion. |
Safe Handling Procedures
Adherence to proper handling procedures is crucial to prevent contamination and accidental exposure.
Preparation:
-
Ensure the work area has adequate exhaust ventilation.[1]
-
Assemble all necessary PPE as outlined in the table above.
-
Locate the nearest eye-wash station and safety shower before beginning work.[1]
Handling:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Use full personal protective equipment during handling.
Disposal:
-
Specific disposal instructions for this compound were not found in the provided information. Follow all applicable local, state, and federal regulations for chemical waste disposal.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Promptly seek medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Firefighting Measures: In case of a fire involving this compound, use a water spray, dry chemical, foam, or carbon dioxide fire extinguisher.[1] Firefighters should wear self-contained breathing apparatus and protective clothing, as irritant fumes may be emitted during combustion.[1]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
